molecular formula C8H5ClN2O2 B1422626 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1167055-29-9

6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1422626
CAS No.: 1167055-29-9
M. Wt: 196.59 g/mol
InChI Key: YLAZZSDUXQKRDN-UHFFFAOYSA-N
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Description

6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a high-purity chemical compound provided for research and development purposes. This heteroaromatic carboxylic acid, with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol, serves as a versatile synthetic intermediate and molecular scaffold in medicinal chemistry . The compound features both a reactive chloro substituent and a carboxylic acid functional group, making it a valuable bifunctional building block for constructing more complex molecules, particularly in drug discovery programs. The calculated density of the compound is 1.58±0.1 g/cm³ at 20°C, and it has a calculated solubility of approximately 1.1 g/L at 25°C . Researchers utilize this compound exclusively in laboratory settings, where it is instrumental in the synthesis of potential pharmacologically active agents. Its structure is integral in exploring structure-activity relationships and developing novel inhibitors or probes. The product must be stored sealed in a dry environment at 2-8°C to maintain stability and purity . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAZZSDUXQKRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694645
Record name 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-29-9
Record name 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 (PPM1D) Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of GSK2830371, a highly potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D). While the compound is sometimes associated with CAS number 1167055-29-9 in some chemical databases, the more consistently referenced identifier in peer-reviewed literature is CAS number 1404456-53-6 . This guide will delve into the critical physicochemical properties, mechanism of action, experimental protocols, and therapeutic potential of GSK2830371, offering valuable insights for researchers in oncology and drug development.

Compound Identification and Physicochemical Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[1] It has been identified as a key tool compound for studying the biological roles of Wip1 phosphatase and as a potential therapeutic agent in oncology.

Table 1: Physicochemical Properties of GSK2830371

PropertyValueSource(s)
CAS Number 1404456-53-6[1][2][3][4]
Alternate CAS 1167055-29-9 (Note: Often linked to a different chemical entity)[5][6][7][8]
Molecular Formula C₂₃H₂₉ClN₄O₂S[2]
Molecular Weight 461.02 g/mol [1][2]
Purity ≥97% (HPLC)[1]
Appearance Light yellow powder[1]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.[1][2]
Storage Store at -20°C.[2]

Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase

GSK2830371 functions as a potent and selective allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[2][3][4] Unlike competitive inhibitors that target the active site, GSK2830371 binds to a unique "flap" subdomain outside the catalytic site of Wip1.[1] This binding locks the enzyme in an inactive conformation, preventing it from dephosphorylating its substrates.[9] This allosteric mechanism confers high selectivity for Wip1 over other phosphatases.[1][2]

The primary role of Wip1 is to act as a negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[9][10][11] By dephosphorylating key proteins in these pathways, Wip1 effectively terminates the cellular response to genotoxic stress.

Key Substrates and Downstream Effects of Wip1 Inhibition by GSK2830371:

  • p53: Inhibition of Wip1 by GSK2830371 leads to increased phosphorylation of p53 at Serine 15 (p53-S15).[1][3][4] This phosphorylation enhances p53 stability and transcriptional activity.[12][13]

  • Checkpoint Kinase 2 (Chk2): GSK2830371 treatment results in elevated phosphorylation of Chk2 at Threonine 68 (Chk2-T68).[1][3]

  • ATM and H2AX: The inhibitor also increases the phosphorylation of ATM (Ataxia-Telangiectasia Mutated) at Serine 1981 and H2AX at Serine 139 (γH2AX), both critical markers of DNA damage.[1][3][10]

  • p21/WAF1: Upregulation of p53 activity leads to increased expression of its downstream target, p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[4][10]

  • Wip1 Degradation: Interestingly, binding of GSK2830371 to Wip1 can also induce the ubiquitination and subsequent proteasomal degradation of the Wip1 protein itself.[1]

The culmination of these effects is the sustained activation of the p53 pathway, leading to cell cycle arrest, senescence, and apoptosis in cancer cells, particularly those with wild-type TP53.[10][11]

Signaling Pathway Diagram

WIP1_Inhibition_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation DDR Activation cluster_inhibition Wip1 Negative Feedback Loop cluster_outcome Cellular Outcomes GenotoxicStress Genotoxic Stress ATM ATM GenotoxicStress->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 ATM->p53 phosphorylates (S15) (activates) Chk2->p53 phosphorylates (activates) Wip1 Wip1 (PPM1D) p53->Wip1 induces expression p21 p21 p53->p21 induces transcription Apoptosis Apoptosis p53->Apoptosis induces Wip1->ATM Wip1->Chk2 dephosphorylates (inactivates) Wip1->p53 dephosphorylates (inactivates) GSK2830371 GSK2830371 GSK2830371->Wip1 allosterically inhibits CellCycleArrest Cell Cycle Arrest (G1/G2) p21->CellCycleArrest leads to

Caption: Wip1 inhibition by GSK2830371 enhances the p53-mediated DNA damage response.

Experimental Protocols

In Vitro Wip1 Phosphatase Activity Assay

This protocol describes a method to determine the IC₅₀ of GSK2830371 against Wip1 phosphatase using a fluorescent substrate.

Workflow Diagram:

Caption: Workflow for in vitro Wip1 phosphatase activity assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA.

    • Prepare a serial dilution of GSK2830371 in fresh, anhydrous DMSO.

    • Dilute Wip1 enzyme and FDP substrate in assay buffer.

  • Assay Plate Preparation:

    • Add GSK2830371 dilutions or DMSO (vehicle control) to a 384-well microplate.

  • Enzyme Addition:

    • Add 10 nM of Wip1 enzyme to each well.

  • Initiate Reaction:

    • Add 50 µM FDP substrate to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature.

    • Measure the fluorescent signal on a microplate reader (excitation/emission ~485/530 nm).[3]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of Phospho-protein Levels in Cells

This protocol details the assessment of GSK2830371's effect on the phosphorylation of Wip1 substrates in a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cells with wild-type p53 (e.g., MCF7, DOHH2) to ~80% confluency.

    • Treat cells with varying concentrations of GSK2830371 (e.g., 0.04 to 9 µM) or DMSO for a specified time (e.g., 4-8 hours).[3][4]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and probe with primary antibodies against p-p53 (S15), p-Chk2 (T68), and total protein counterparts. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the change in phosphorylation.[14]

Applications in Research and Drug Development

Anti-Cancer Activity

GSK2830371 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those harboring wild-type TP53.[3][9] Its efficacy has been observed in models of breast cancer, lymphoma, and liver adenocarcinoma.[3][10][12] In vivo studies using tumor xenograft models have shown that oral administration of GSK2830371 can inhibit tumor growth.[1][3][4]

Sensitization to Other Therapies

A key therapeutic strategy involves using GSK2830371 to sensitize cancer cells to other treatments:

  • MDM2 Inhibitors: GSK2830371 potentiates the effects of MDM2 inhibitors (e.g., Nutlin-3, HDM201, RG7388).[2][12][13][14] By preventing p53 dephosphorylation, GSK2830371 synergizes with compounds that prevent p53 degradation, leading to a robust activation of the p53 pathway and enhanced cancer cell death.[10][15][16]

  • Genotoxic Chemotherapy: The inhibitor can increase the sensitivity of cancer cells to DNA-damaging agents like doxorubicin.[3][10][15]

Limitations and Future Directions

Despite its potent in vitro activity, the clinical development of GSK2830371 has been hampered by pharmacokinetic limitations.[9] The compound exhibits a short half-life in vivo, requiring frequent high doses to achieve sustained target inhibition and maximal anti-tumor effect.[1][4]

These challenges highlight the need for next-generation Wip1 inhibitors with improved pharmacokinetic profiles. Nevertheless, GSK2830371 remains an invaluable research tool for elucidating the complex roles of Wip1 in cancer biology and for validating Wip1 as a therapeutic target.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid. As a key heterocyclic building block in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount.[1] This document offers an in-depth interpretation of its NMR spectra, supported by established principles of chemical shifts and spin-spin coupling. While experimental data for this specific molecule is not widely published, this guide utilizes data from close structural analogs and predictive models to provide a robust analytical framework. It is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the NMR properties of this compound for synthesis confirmation, quality control, and further molecular design.

Introduction: The Role of NMR in Characterizing Heterocyclic Scaffolds

This compound is a member of the pyrazolopyridine class of compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities.[1] The precise arrangement of substituents on this fused heterocyclic system is critical to its function and potential as a therapeutic agent.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[2] ¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon framework of the molecule. Together, they allow for unambiguous confirmation of the molecular structure. This guide will delve into the specific spectral features expected for the title compound, providing a baseline for its characterization.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for the unambiguous assignment of NMR signals. The structure of this compound with the conventional numbering is presented below.

Figure 1: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). The spectrum is predicted in a standard NMR solvent like DMSO-d₆, which is capable of dissolving the carboxylic acid and allows for the observation of the acidic proton.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
COOH~13.0broad singlet-The acidic proton of a carboxylic acid typically appears as a broad signal in the downfield region (10-13 ppm) due to hydrogen bonding and chemical exchange.[3]
H7~8.80doublet~2.0This proton is adjacent to the bridgehead nitrogen (N1) and is deshielded. It is expected to show a small doublet coupling to H5.
H2~8.40singlet-Located on the pyrazole ring, this proton is deshielded by the adjacent nitrogen atoms and the aromatic system. It has no adjacent protons to couple with.
H5~7.80doublet of doublets~9.5, ~2.0H5 is coupled to both H4 (ortho-coupling) and H7 (meta-coupling), resulting in a doublet of doublets. The larger coupling constant is from the ortho interaction.
H4~7.30doublet~9.5H4 is ortho to H5, leading to a large doublet splitting. Its chemical shift is influenced by the para-relationship to the electron-withdrawing chlorine atom.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O~164.0The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region for this functional group.[4]
C7~145.0This carbon is adjacent to the electronegative nitrogen and is part of the pyridine ring, leading to a downfield shift.
C3a~141.0A quaternary carbon at the fusion of the two rings, its chemical shift is influenced by the surrounding nitrogen and carbon atoms.
C2~138.0The carbon in the pyrazole ring, its chemical shift is influenced by the adjacent nitrogen atoms.
C5~128.0Aromatic CH carbon in the pyridine ring.
C6~125.0This carbon is directly attached to the chlorine atom, which has a deshielding effect.
C4~118.0Aromatic CH carbon in the pyridine ring.
C3~110.0The carbon bearing the carboxylic acid group in the pyrazole ring.

The Role of 2D NMR in Structural Confirmation

While 1D NMR provides a wealth of information, complex structures benefit from 2D NMR experiments for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this molecule, a COSY spectrum would show cross-peaks between H4 and H5, and between H5 and H7, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons they are attached to. This would definitively link the signals for H2, H4, H5, and H7 to their respective carbon signals (C2, C4, C5, and C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons. For instance, the COOH proton would show a correlation to the carbonyl carbon and C3. The H2 proton would show correlations to C3 and C3a.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis Sample Dissolve Compound in NMR Solvent (e.g., DMSO-d6) NMR_1D Acquire 1D Spectra (¹H, ¹³C) Sample->NMR_1D NMR_2D Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign_1H Assign ¹H Signals (Chemical Shift, Multiplicity) NMR_2D->Assign_1H Correlate Correlate with 2D Data Assign_1H->Correlate Assign_C Assign ¹³C Signals Assign_C->Correlate Structure Confirm Structure Correlate->Structure

Figure 2: A generalized workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality NMR spectra for this compound.

5.1. Materials and Equipment

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

5.2. Sample Preparation

  • Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the sample until the compound is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

5.3. Instrument Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of approximately -1 to 14 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 180 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of ¹H and ¹³C NMR spectroscopy. This guide provides a detailed, albeit predictive, framework for the interpretation of its NMR spectra. The expected chemical shifts and coupling patterns are consistent with the assigned structure and provide a valuable reference for scientists working with this compound and its derivatives. For absolute confirmation, the acquisition of 2D NMR data is highly recommended to establish the precise connectivity of the molecular framework.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core, a fused nitrogen-containing heterocyclic system, has garnered significant attention from both medicinal and synthetic chemists.[1][2] This bicyclic structure, an isostere of purine, presents a unique electronic architecture that has proven to be a "privileged scaffold" in drug discovery. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antitumor, antimicrobial, and antiviral properties.[2] Furthermore, the unique photophysical characteristics of these compounds have opened up applications in materials science, particularly in the development of novel fluorophores.[3][4]

This guide provides a comprehensive overview of the physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies, explore the rationale behind experimental choices, detail the characteristic spectroscopic and physical properties, and provide a practical experimental protocol for the synthesis and characterization of a representative derivative.

Chemical Properties and Synthetic Strategies

The reactivity of the pyrazolo[1,5-a]pyridine ring system allows for substitution at various positions, enabling the creation of diverse chemical structures.[1][5] The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Routes: A Comparative Analysis

Two primary strategies dominate the synthesis of the pyrazolo[1,5-a]pyridine core:

  • [3+2] Cycloaddition of N-iminopyridinium Ylides: This is a widely utilized method involving the reaction of an N-iminopyridinium ylide with an alkyne or a suitable alkene as the dipolarophile.[6][7] This approach is versatile; however, a significant challenge lies in controlling the regioselectivity when using unsymmetrically substituted pyridinium salts, which can lead to a mixture of regioisomers.[8] The choice of reaction conditions and the electronic nature of the substituents on both the ylide and the dipolarophile can influence the regiochemical outcome.[8]

  • Cross-Dehydrogenative Coupling (CDC) Reactions: A more recent and atom-economical approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds.[6][9] This method, often promoted by mild reagents like acetic acid and molecular oxygen, offers a more direct route to highly substituted pyrazolo[1,5-a]pyridines and can exhibit excellent regioselectivity.[6][9] The advantage of this strategy is the avoidance of pre-functionalized starting materials, which aligns with the principles of green chemistry.

The diagram below illustrates these two primary synthetic pathways.

G cluster_0 [3+2] Cycloaddition cluster_1 Cross-Dehydrogenative Coupling N_iminopyridinium_ylide N-iminopyridinium ylide Pyrazolo_1_5_a_pyridine_1 Pyrazolo[1,5-a]pyridine N_iminopyridinium_ylide->Pyrazolo_1_5_a_pyridine_1 Cycloaddition Alkyne_Alkene Alkyne or Alkene Alkyne_Alkene->Pyrazolo_1_5_a_pyridine_1 N_amino_2_iminopyridine N-amino-2-iminopyridine Pyrazolo_1_5_a_pyridine_2 Pyrazolo[1,5-a]pyridine N_amino_2_iminopyridine->Pyrazolo_1_5_a_pyridine_2 Coupling beta_dicarbonyl β-dicarbonyl compound beta_dicarbonyl->Pyrazolo_1_5_a_pyridine_2

Diagram 1: Key Synthetic Pathways to Pyrazolo[1,5-a]pyridines.
Regioselectivity in Synthesis

Controlling regioselectivity is a critical aspect of synthesizing functionalized pyrazolo[1,5-a]pyridines, particularly for structure-activity relationship (SAR) studies in drug discovery.[8][10] In the [3+2] cycloaddition approach, the regioselectivity is influenced by both steric and electronic factors of the substituents on the pyridine ring and the dipolarophile.[8] For instance, electron-donating groups on the N-aminopyridine can direct the regiochemical outcome.[5]

Recent advancements have demonstrated that TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds can achieve high and predictable regioselectivity.[5] This method offers a valuable tool for accessing specific isomers that might be challenging to obtain through traditional cycloaddition methods.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of pyrazolo[1,5-a]pyridine derivatives are crucial for their characterization, purification, and application.

Physical Properties

The physical properties of pyrazolo[1,5-a]pyridine derivatives, such as melting point, boiling point, and solubility, are highly dependent on the nature and position of their substituents. The parent compound, pyrazolo[1,5-a]pyridine, is a colorless to red or brown liquid.[11][12] The introduction of functional groups can significantly alter these properties. For instance, the incorporation of basic amine functionalities has been shown to improve aqueous solubility, a key consideration in drug development.[13]

CompoundSubstituentsMelting Point (°C)Boiling Point (°C)pKa (Predicted)
Pyrazolo[1,5-a]pyridineUnsubstitutedN/A (Liquid)37-39 / 0.2 mmHg2.83 ± 0.30[11]
3a 2-Methyl-7-phenyl-8-carbonitrile155-156N/ANot Reported
3b 7-Phenyl-8-carbonitrile159-160N/ANot Reported
4o 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)-3-carboxylate198-199N/ANot Reported
4j 7-Amino-5-(4-chlorophenyl)-6-cyano-2-phenyl-3-carboxylate291-292N/ANot Reported

Data for compounds 3a, 3b, 4o, and 4j sourced from reference[9].

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of pyrazolo[1,5-a]pyridine derivatives.

  • ¹H NMR: The aromatic protons of the pyrazolo[1,5-a]pyridine ring system typically resonate in the range of δ 6.5-9.0 ppm. The chemical shifts are influenced by the electronic effects of the substituents. For example, the ¹H NMR spectrum of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester shows characteristic signals for the ethyl ester protons, a methyl group singlet, a singlet for the H-5 proton of the pyridine ring, a broad singlet for the amino protons, and multiplets for the phenyl protons.[9]

  • ¹³C NMR: The carbon atoms of the pyrazolo[1,5-a]pyridine core typically appear in the aromatic region of the ¹³C NMR spectrum. The chemical shifts provide valuable information about the substitution pattern. For the aforementioned derivative, 16 distinct carbon resonances are observed, consistent with its structure.[9]

IR spectroscopy is useful for identifying the functional groups present in pyrazolo[1,5-a]pyridine derivatives. Characteristic absorption bands include:

  • N-H stretching: For derivatives with amino groups, bands in the region of 3300-3500 cm⁻¹ are observed.[9]

  • C≡N stretching: Nitrile functionalities exhibit a sharp absorption band around 2210-2230 cm⁻¹.[9]

  • C=O stretching: Carbonyl groups, such as those in esters or amides, show strong absorptions in the range of 1650-1750 cm⁻¹.[9]

  • C=C and C=N stretching: Aromatic ring vibrations are typically observed in the 1400-1600 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of pyrazolo[1,5-a]pyridine derivatives. Under electron impact (EI) ionization, the molecular ion peak (M⁺) is generally observed. The fragmentation pattern is influenced by the stability of the heterocyclic core and the nature of the substituents. While a detailed systematic study on the fragmentation of the pyrazolo[1,5-a]pyridine core is not extensively documented, fragmentation of related pyrazole and pyridine systems suggests that common fragmentation pathways would involve the loss of small molecules (e.g., HCN, N₂) and cleavage of substituent groups.[14][15] The fragmentation of the pyrazole ring itself can be complex, sometimes involving ring cleavage and rearrangement.[14][16]

Experimental Protocol: Synthesis and Characterization of a Representative Pyrazolo[1,5-a]pyridine Derivative

This section provides a detailed protocol for the synthesis of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, adapted from a reported cross-dehydrogenative coupling procedure.[9]

Synthesis Workflow

G Start Starting Materials: - 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile - Ethyl acetoacetate - Acetic acid - Ethanol Reaction Reaction Setup: - Combine reactants in ethanol - Add acetic acid - Heat under O₂ atmosphere Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Workup: - Cool to room temperature - Filter the precipitate - Wash with cold ethanol Monitoring->Workup Reaction complete Purification Purification: - Recrystallization from ethanol Workup->Purification Characterization Characterization: - Melting Point - IR Spectroscopy - ¹H and ¹³C NMR - Mass Spectrometry Purification->Characterization

Diagram 2: Experimental Workflow for Synthesis and Characterization.
Step-by-Step Methodology

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol) and ethyl acetoacetate (3 mmol) in ethanol (10 mL).

  • Reaction Initiation: Add acetic acid (6 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain the desired pyrazolo[1,5-a]pyridine derivative as a crystalline solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Record the IR spectrum to identify the characteristic functional groups.

    • Acquire ¹H and ¹³C NMR spectra to confirm the structure.

    • Obtain a mass spectrum to determine the molecular weight and analyze the fragmentation pattern.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for research and development in both medicinal chemistry and materials science.[2][3] The synthetic versatility of this ring system, coupled with its diverse biological and photophysical properties, ensures its continued relevance. Future research will likely focus on the development of even more efficient and regioselective synthetic methodologies, the exploration of novel biological targets, and the fine-tuning of their photophysical properties for advanced applications. This guide provides a solid foundation for professionals seeking to harness the potential of this remarkable class of heterocyclic compounds.

References

A Technical Guide to the Starting Materials for the Synthesis of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for developing novel therapeutic agents.[1][2] Specifically, 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid serves as a crucial synthetic intermediate, providing a versatile platform for further functionalization in drug discovery programs. This guide offers an in-depth analysis of the primary starting materials and the underlying chemical logic for the synthesis of this target molecule, designed for researchers and professionals in organic synthesis and drug development.

Core Synthetic Strategy: A Retrosynthetic Analysis

The most efficient and widely adopted method for constructing the pyrazolo[1,5-a]pyridine core is through a [3+2] cycloaddition reaction.[3][4] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile. In this context, an N-aminopyridinium ylide serves as the 1,3-dipole, which reacts with an appropriate three-carbon (C3) component.

A retrosynthetic analysis of the target molecule, this compound, reveals two key synthons:

  • A Pyridine-Derived Synthon: A 1-amino-3-chloropyridinium ylide, which provides the chlorinated pyridine backbone and the nitrogen atoms for the pyrazole ring.

  • A C3-Carboxylate Synthon: An acetylene derivative that installs the C2-C3 bond and the carboxylic acid functionality at the 3-position.

This disconnection strategy points to a convergent synthesis where two primary starting materials are prepared or sourced and then combined in a key cycloaddition step, followed by a final functional group transformation.

Caption: Retrosynthetic analysis of the target molecule.

The Pyridine-Derived Synthon: Preparation and Sourcing

The identity and substitution pattern of the final product are dictated by the choice of the initial pyridine derivative. To achieve the 6-chloro substitution, the synthesis must begin with a pyridine ring chlorinated at the corresponding position.

Primary Starting Material: 3-Chloropyridine

The most direct precursor for the required ylide is 3-chloropyridine. This commercially available starting material undergoes N-amination to form a 1-aminopyridinium salt, which is the immediate precursor to the reactive 1,3-dipole.

Protocol 1: Synthesis of 1-Amino-3-chloropyridinium Salt

This protocol describes the N-amination of 3-chloropyridine using hydroxylamine-O-sulfonic acid (HOSA), a common and effective aminating agent. A similar strategy has been successfully employed for analogous bromo-substituted pyridines.[5]

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-chloropyridine (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile.

  • Step 2: Amination: Cool the solution to 0 °C in an ice bath. Add hydroxylamine-O-sulfonic acid (HOSA) (1.1 - 1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Step 3: Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or LC-MS.

  • Step 4: Isolation: The resulting 1-amino-3-chloropyridinium salt often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum. This salt is typically used in the next step without further purification.

Alternative Starting Material: 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is an important and widely available chemical intermediate.[6] It can be synthesized via several routes, including the direct chlorination of 2-aminopyridine.[7][8][9][10] While not the most direct precursor for this specific cycloaddition, it is a key building block in the synthesis of many other pyridine-fused heterocycles and is worth noting for its versatility.[7]

The C3-Carboxylate Synthon

The three-carbon component determines the substitution pattern on the newly formed pyrazole ring. To install a carboxylic acid at the C-3 position, an acetylene derivative bearing an ester group is the ideal reaction partner.

Primary Starting Material: Ethyl Propiolate

Ethyl propiolate (HC≡CCO₂Et) is the preferred C3 synthon for this synthesis. Its key advantages are:

  • Reactivity: The electron-withdrawing ester group activates the alkyne, making it an excellent dipolarophile for the [3+2] cycloaddition.

  • Direct Functionalization: It directly installs an ethyl ester at the C-3 position of the pyrazolo[1,5-a]pyridine core.

  • Versatility: The resulting ester is a stable functional group that can be easily hydrolyzed in a subsequent step to yield the final carboxylic acid.

This approach is validated by its use in the synthesis of the analogous 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester.[5]

Assembly and Final Transformation

With the two key starting materials in hand, the synthesis proceeds through the key cycloaddition reaction, followed by saponification.

The Overall Synthetic Workflow

Caption: Synthetic workflow from starting materials.

Protocol 2: Synthesis of Ethyl 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylate

This procedure describes the in situ generation of the ylide and its subsequent cycloaddition.

  • Step 1: Reaction Setup: Suspend the 1-amino-3-chloropyridinium salt (1.0 eq.) and a mild base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Step 2: Addition of Dipolarophile: Add ethyl propiolate (1.1 eq.) to the suspension.

  • Step 3: Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. The reaction is driven by the formation of the stable aromatic heterocyclic core. Monitor progress by TLC or LC-MS.

  • Step 4: Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Protocol 3: Saponification to the Final Product

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Step 1: Hydrolysis: Dissolve the purified ethyl ester (1.0 eq.) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-5.0 eq.).

  • Step 2: Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).

  • Step 3: Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with cold 1M hydrochloric acid until the pH is ~2-3. The desired carboxylic acid will precipitate as a solid.

  • Step 4: Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

Summary of Key Starting Materials

Starting MaterialRole in SynthesisSourcing/Preparation Notes
3-Chloropyridine Precursor to the pyridine backboneCommercially available.
Hydroxylamine-O-Sulfonic Acid (HOSA) N-aminating agentCommercially available.
Ethyl Propiolate C3-carboxylate synthon (dipolarophile)Commercially available.
Potassium Carbonate (K₂CO₃) Base for ylide generationCommon, inexpensive laboratory reagent.
Sodium Hydroxide (NaOH) Reagent for ester hydrolysisCommon laboratory reagent.

Conclusion

The synthesis of this compound is most effectively achieved through a convergent strategy centered on a [3+2] cycloaddition reaction. The judicious selection of 3-chloropyridine as the pyridine precursor and ethyl propiolate as the three-carbon synthon is critical for success. This approach provides a direct and efficient pathway to the target molecule, leveraging commercially available starting materials and well-established reaction protocols. This guide provides the fundamental knowledge for researchers to confidently embark on the synthesis of this valuable heterocyclic building block.

References

The Art of Deconstruction: A Guide to the Retrosynthetic Analysis of the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in medicinal chemistry, exhibiting a wide array of biological activities, including roles as kinase inhibitors and anti-cancer agents.[1][2] This in-depth technical guide provides a comprehensive exploration of the retrosynthetic analysis of the pyrazolo[1,5-a]pyridine core. Moving beyond a mere catalog of reactions, this paper delves into the strategic and logical considerations that underpin the disconnection of this bicyclic system. Key bond cleavages are analyzed to reveal the most common and efficient synthetic pathways, including [3+2] cycloaddition reactions, condensation strategies, and cross-dehydrogenative couplings. Each retrosynthetic step is paired with its corresponding forward synthesis, complete with mechanistic insights and detailed experimental protocols derived from authoritative literature. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to design and execute robust synthetic routes to this vital chemical scaffold.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The fusion of a pyrazole and a pyridine ring to form the pyrazolo[1,5-a]pyridine system creates a unique electronic and structural architecture that has proven to be highly fruitful in the pursuit of novel therapeutics.[3] Its rigid, planar structure provides a well-defined scaffold for the precise spatial orientation of functional groups, facilitating interactions with biological targets.[4] Notably, derivatives of this core have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5] The ability to readily modify the periphery of the pyrazolo[1,5-a]pyridine ring system allows for the fine-tuning of physicochemical properties, influencing factors such as solubility, metabolic stability, and target selectivity.[3] This inherent versatility has cemented the pyrazolo[1,5-a]pyridine core as a cornerstone in modern drug discovery programs.[6][7]

Primary Retrosynthetic Disconnections

The strategic disassembly of the pyrazolo[1,5-a]pyridine core primarily revolves around the cleavage of the pyrazole ring, as this approach often leads to readily accessible starting materials. The two most logical and widely employed disconnection strategies are the cleavage of the N1-N2 and C3-C3a bonds, and the cleavage of the N1-C7a and C3-C3a bonds. These disconnections give rise to distinct synthetic intermediates and, consequently, different forward synthetic approaches.

Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Disconnection A Disconnection A: [3+2] Cycloaddition Logic Pyrazolo[1,5-a]pyridine->Disconnection A Cleave N1-N2 & C3-C3a Disconnection B Disconnection B: Condensation Logic Pyrazolo[1,5-a]pyridine->Disconnection B Cleave N1-C7a & N2-C3 N-Aminopyridine Synthon N-Aminopyridine Synthon Disconnection A->N-Aminopyridine Synthon Three-Carbon Component Three-Carbon Component Disconnection A->Three-Carbon Component 5-Aminopyrazole Synthon 5-Aminopyrazole Synthon Disconnection B->5-Aminopyrazole Synthon 1,3-Dielectrophile 1,3-Dielectrophile Disconnection B->1,3-Dielectrophile

Caption: Primary Retrosynthetic Strategies for the Pyrazolo[1,5-a]pyridine Core.

Disconnection Strategy A: The [3+2] Cycloaddition Approach

The most prevalent and versatile strategy for constructing the pyrazolo[1,5-a]pyridine core involves a formal [3+2] cycloaddition. This retrosynthetic disconnection breaks the N1-N2 and C3-C3a bonds, leading to an N-aminopyridine synthon and a three-carbon component, typically an alkyne or an alkene.

Forward Synthesis: [3+2] Cycloaddition of N-Aminopyridines

In the forward sense, this strategy is realized through the reaction of an N-aminopyridine with a suitable dipolarophile.[8] The N-aminopyridine, upon activation, forms an N-iminopyridinium ylide, which serves as the 1,3-dipole. This reactive intermediate then undergoes a cycloaddition reaction with an electron-deficient alkene or alkyne.[9][10] Subsequent oxidation or aromatization of the resulting cycloadduct furnishes the desired pyrazolo[1,5-a]pyridine.

cluster_0 [3+2] Cycloaddition Workflow N-Aminopyridine N-Aminopyridine Activation Activation N-Aminopyridine->Activation N-Iminopyridinium Ylide N-Iminopyridinium Ylide Activation->N-Iminopyridinium Ylide Cycloaddition Cycloaddition N-Iminopyridinium Ylide->Cycloaddition Dipolarophile Alkyne or Alkene Dipolarophile->Cycloaddition Cycloadduct Cycloadduct Cycloaddition->Cycloadduct Oxidation/Aromatization Oxidation/Aromatization Cycloadduct->Oxidation/Aromatization Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Oxidation/Aromatization->Pyrazolo[1,5-a]pyridine cluster_1 Condensation Reaction Workflow 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation 1,3-Dielectrophile β-Dicarbonyl Compound 1,3-Dielectrophile->Condensation Intermediate Acyclic Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Dehydration->Pyrazolo[1,5-a]pyrimidine

References

A Technical Guide to the Potential Biological Activity of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the potential biological activities of a specific derivative, 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid. Drawing upon extensive research into the broader class of pyrazolopyridines and related fused heterocyclic systems, this document synthesizes current understanding and provides a predictive framework for its therapeutic potential. We delve into the prospective anticancer, anti-inflammatory, and antimicrobial activities, underpinned by mechanistic insights into its likely molecular targets. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to systematically investigate and validate these potential biological activities. The content is designed to empower researchers, scientists, and drug development professionals to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system, a fusion of pyrazole and pyridine rings, is a cornerstone in the development of novel therapeutics.[1][2] Its rigid, planar structure and versatile synthetic accessibility allow for extensive structural modifications, making it an ideal scaffold for combinatorial library design in drug discovery.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[4] Notably, the pyrazolo[1,5-a]pyridine core serves as a bioisostere for purines, enabling it to effectively interact with the ATP-binding pockets of various kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1][4]

The subject of this guide, this compound, incorporates key structural features—a halogen substituent and a carboxylic acid moiety—that are often pivotal for biological activity and offer handles for further chemical modification. This document will explore the latent therapeutic potential of this specific molecule by extrapolating from the well-documented activities of its structural analogs.

Potential Anticancer Activity: Targeting Kinase Signaling

The most prominent and well-documented biological activity of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds is their potent anticancer effect, primarily through the inhibition of protein kinases.[4][5] These enzymes are critical components of signaling pathways that control cell proliferation, survival, and differentiation, and their aberrant activity is a hallmark of cancer.[5]

Hypothesized Mechanism of Action: Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of a variety of kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks): A novel series of pyrazolo[1,5-a]pyridines has demonstrated selectivity for the p110α isoform of PI3K, a key component of a signaling pathway that is frequently mutated in cancer.[6] Inhibition of this pathway can lead to decreased cell proliferation and suppression of downstream signaling molecules like Akt/PKB.[6]

  • Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to be potent inhibitors of CDK1, CDK2, and CDK9.[7] Inhibition of these kinases leads to cell cycle arrest and has demonstrated potent antiproliferative activity across numerous cancer cell lines.[7]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers, highlighting its importance in developing Trk inhibitors.[8]

  • RET Kinase: The RET kinase inhibitor selpercatinib, which contains a pyrazolo[1,5-a]pyridine core, has been approved for the treatment of non-small cell lung cancer and thyroid cancer.[1]

The 6-chloro substituent on the pyridine ring of this compound may contribute to favorable interactions within the kinase active site, potentially enhancing binding affinity and selectivity. The carboxylic acid group at the 3-position provides a potential point for interaction with charged residues or for further derivatization to optimize pharmacokinetic properties.

Experimental Workflow for Anticancer Activity Evaluation

A systematic approach is crucial for validating the anticancer potential of this compound. The following workflow outlines the key experimental stages.

Anticancer_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Compound Synthesis & Characterization B Kinase Panel Screening (Biochemical Assays) A->B Initial Target Identification C Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) B->C Cellular Potency D Mechanism of Action Studies (Western Blot, Flow Cytometry) C->D Pathway Analysis E Pharmacokinetic Studies (ADME) D->E Lead Candidate Selection F Xenograft Tumor Models (e.g., HCT-116) E->F Efficacy Testing G Target Engagement & Pharmacodynamic Analysis F->G In Vivo MOA Inflammation_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Inflammatory_Genes Inflammatory Gene Transcription AP1->Inflammatory_Genes IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB NFkB->Nucleus NFkB->Inflammatory_Genes Compound 6-Chloropyrazolo[1,5-a] pyridine-3-carboxylic acid Compound->MAPK Inhibition Synthesis_Pathway A 5-Chloropyridine B N-Amination (e.g., DPHN) A->B C 1-Amino-5-chloropyridinium salt B->C D 1,3-Dipolar Cycloaddition (with ethyl propiolate) C->D E Ethyl 6-chloropyrazolo[1,5-a] pyridine-3-carboxylate D->E F Hydrolysis (e.g., NaOH) E->F G 6-Chloropyrazolo[1,5-a] pyridine-3-carboxylic acid F->G

References

A Comprehensive Guide to the Synthesis of Pyrazolo[1,5-a]pyridines: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors. Its unique electronic properties and structural rigidity have made it a cornerstone in the development of various therapeutic agents, including kinase inhibitors and adenosine antagonists.[1][2] This guide provides a comprehensive review of the principal synthetic strategies developed for the construction of this important bicyclic system. We delve into the mechanistic underpinnings of key methodologies, including the prevalent [3+2] cycloaddition reactions, intramolecular cyclizations, and modern cross-dehydrogenative coupling approaches. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an in-depth technical resource for researchers and scientists engaged in drug discovery and synthetic chemistry.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

First reported in 1948, pyrazolo[1,5-a]pyridine has emerged as a crucial nitrogen-fused heterocyclic compound.[3][4] These structures are often considered stable bioisosteres of the indole nucleus, offering a way to circumvent metabolic instability issues sometimes associated with indole-containing drug candidates.[2]

Significance in Medicinal Chemistry

The versatility of the pyrazolo[1,5-a]pyridine core has led to its incorporation into a wide array of biologically active molecules.[5] Notable examples of their therapeutic potential include applications as:

  • Kinase Inhibitors: Targeting enzymes like p38 kinase, which are implicated in inflammatory diseases.[2]

  • Adenosine Antagonists: Showing potential for treating neurological disorders.[1]

  • Dopamine D3/D4 Antagonists: Relevant for central nervous system disorders.[2]

  • Antiherpetic and Antiviral Agents. [2][6]

The ability to functionalize the ring system at various positions allows for the generation of diverse chemical libraries, making it an attractive scaffold for drug development.[5][7]

Overview of Synthetic Approaches

The synthesis of pyrazolo[1,5-a]pyridines has evolved significantly, with numerous methods developed to achieve efficient and regioselective construction of the fused ring system. The most common strategies rely on forming the pyrazole ring onto a pre-existing pyridine derivative. Key methodologies, which will be explored in detail, include:

  • [3+2] Cycloaddition Reactions: The most widely used approach, typically involving N-aminopyridinium ylides as 1,3-dipoles.[8]

  • Intramolecular Cyclizations: Strategies that form the pyrazole ring via internal ring closure, often catalyzed by transition metals.

  • Cross-Dehydrogenative Coupling (CDC): Modern methods that form C-C or C-N bonds through the direct coupling of C-H bonds.

The Workhorse Strategy: [3+2] Cycloaddition Reactions

The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides (or their precursors, N-aminopyridines) with various two-carbon components (dipolarophiles) is the most established and versatile route to pyrazolo[1,5-a]pyridines.[8] This pathway offers a high degree of control over substitution patterns.

General Mechanism: The N-Aminopyridinium Ylide Pathway

The core of this strategy involves the generation of an N-iminopyridinium ylide, which acts as a 1,3-dipole. This ylide reacts with a dipolarophile (e.g., an alkene or alkyne) in a concerted or stepwise cycloaddition to form a dihydropyrazolopyridine intermediate. Subsequent oxidation and aromatization yield the final pyrazolo[1,5-a]pyridine product.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization NA N-Aminopyridine Ylide N-Iminopyridinium Ylide (1,3-Dipole) NA->Ylide - H+ Base Base/Oxidant Base->NA Dipolarophile Dipolarophile (e.g., Alkene/Alkyne) Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate Dipolarophile->Intermediate Ylide_ref->Intermediate Oxidant Oxidant (e.g., O2, PIDA, TEMPO) Oxidant->Intermediate_ref Product Pyrazolo[1,5-a]pyridine Intermediate_ref->Product - 2H+

General workflow for [3+2] cycloaddition synthesis.
Metal-Free Oxidative Cycloadditions

A significant advancement in this area is the development of metal-free conditions, which are highly desirable for pharmaceutical synthesis to avoid metal contamination. These reactions often utilize molecular oxygen as a terminal, green oxidant.[1]

2.2.1 Using α,β-Unsaturated Carbonyls and Olefins

Researchers have demonstrated that N-aminopyridines can react directly with α,β-unsaturated compounds like chalcones or electron-withdrawing olefins at room temperature.[1][2] The choice of N-methylpyrrolidone (NMP) as the solvent is crucial, as it facilitates the reaction, which proceeds through a sequence of cycloaddition, oxidation, and aromatization under an oxygen atmosphere.[1] This method is notable for its broad substrate scope and high yields (up to 95%).[1]

Experimental Protocol: Metal-Free Synthesis of 2,3-Dibenzoylpyrazolo[1,5-a]pyridine [1][2]
  • Reactant Preparation: To a 10 mL round-bottom flask, add 1-aminopyridinium iodide (0.3 mmol, 1.2 equiv).

  • Solvent Addition: Add N-methylpyrrolidone (NMP) (1.0 mL).

  • Addition of Dipolarophile: Add the chalcone derivative (e.g., 1,2-dibenzoylethene) (0.25 mmol, 1.0 equiv).

  • Reaction Setup: Seal the flask with a rubber septum and insert a balloon filled with oxygen (O2).

  • Reaction Execution: Vigorously stir the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final product.

Reagent-Mediated Cycloadditions

To enhance reactivity and control selectivity, various mediating reagents are used to promote the cycloaddition and subsequent oxidation steps.

  • PIDA-Mediated Synthesis: Phenyliodine diacetate (PIDA) can mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, providing a facile route to multifunctionalized pyrazolo[1,5-a]pyridines.[9]

  • TEMPO-Mediated Annulation: A protocol using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a radical mediator has been developed for the [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds.[10]

Catalyst-Free Sonochemical Synthesis

An innovative and green approach involves the use of ultrasound (sonication) to promote the [3+2] cycloaddition. This method allows for the reaction of 2-imino-1H-pyridin-1-amines with alkynes under catalyst-free conditions, significantly reducing reaction times (from hours to minutes) and often improving yields.[11] The mechanism is believed to involve acoustic cavitation, which provides the energy to overcome activation barriers without the need for a catalyst.[11]

Table 1: Comparison of [3+2] Cycloaddition Methodologies
MethodKey Reagents/ConditionsDipolarophileAdvantagesDisadvantagesRef
Metal-Free Oxidative NMP, O₂, Room Temp.Chalcones, OlefinsGreen, mild conditions, high yieldsLong reaction times (24h)[1][2]
PIDA-Mediated PIDAElectron-deficient alkenesFacile, regioselectiveRequires stoichiometric oxidant[9]
TEMPO-Mediated TEMPOα,β-Unsaturated compoundsControlled radical processRequires stoichiometric mediator[10]
Sonochemical Ultrasound, 85 °CAlkynesCatalyst-free, extremely fast (20 min)Requires specialized equipment[11]

Intramolecular Cyclization Strategies

Intramolecular cyclization offers an alternative and powerful route for constructing the pyrazolo[1,5-a]pyridine core, often with excellent control over regioselectivity. These methods typically involve the use of transition metal catalysts to facilitate the key ring-forming step.

Gold-Catalyzed 6-endo-dig Cyclization

An efficient synthesis has been developed from pyrazole-substituted propargyl alcohols using a gold catalyst.[12] The gold(I) or gold(III) catalyst activates the alkyne moiety, making it susceptible to nucleophilic attack by the pyrazole nitrogen. This intramolecular attack proceeds via a regioselective 6-endo-dig cyclization pathway, forming a new C-N bond and leading to the pyrazolo[1,5-a]pyridine scaffold in good to excellent yields.[12]

G cluster_0 Step 1: Alkyne Activation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization StartMat Pyrazole-Substituted Propargyl Alcohol Activated Gold-π-Alkyne Complex StartMat->Activated AuCat Au(I)/Au(III) Catalyst AuCat->StartMat Cyclization 6-endo-dig Nucleophilic Attack Cyclized Cyclized Intermediate Cyclization->Cyclized Activated_ref->Cyclization by Pyrazole Nitrogen Product Pyrazolo[1,5-a]pyridine Cyclized_ref->Product Protonolysis/ Catalyst Regeneration

Gold-catalyzed 6-endo-dig cyclization pathway.
Palladium/Silver Cascade Alkenylation/Cyclization

A highly direct route to 2-substituted pyrazolo[1,5-a]pyridines has been achieved through a cascade process starting from N-iminopyridinium ylides and alkenyl iodides.[13] This one-pot reaction involves two distinct catalytic steps:

  • Palladium-Catalyzed Direct Alkenylation: The Pd catalyst facilitates a direct C-H alkenylation at the carbon adjacent to the ylide nitrogen.

  • Silver-Mediated Cyclization: A silver salt then mediates the intramolecular cyclization onto the newly introduced alkenyl group, followed by aromatization to furnish the product.

This method is valued for its efficiency and for providing a direct entry to 2-substituted derivatives, which can be more challenging to access via other routes.[13]

Cross-Dehydrogenative Coupling (CDC) Approaches

Cross-dehydrogenative coupling represents a state-of-the-art strategy in organic synthesis, aiming to form bonds by coupling two C-H bonds directly. This approach is highly atom-economical and avoids the need for pre-functionalized starting materials.

Oxidant-Promoted C-N and C-C Bond Formation

An efficient, catalyst-free method has been developed for synthesizing pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[6] The reaction is promoted by acetic acid and molecular oxygen, which facilitate an oxidative C(sp³)–C(sp²) dehydrogenative coupling. This is followed by a dehydrative cyclization to yield the final product.[6][8]

Experimental Protocol: Acetic Acid/O₂-Promoted CDC Synthesis [6]
  • Reactant Preparation: In a pressure-rated vial, combine the N-amino-2-iminopyridine derivative (3 mmol, 1.0 equiv) and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (3 mmol, 1.0 equiv).

  • Solvent and Promoter Addition: Add ethanol (10 mL) and acetic acid (1.08 g, 6.0 equiv).

  • Reaction Setup: Seal the vial and place it under an oxygen atmosphere (1 atm, balloon).

  • Reaction Execution: Place the vial in a preheated oil bath at 130 °C and stir for 18 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine derivative.

Palladium-Catalyzed C-H/C-H Coupling for Dimerization

For the synthesis of more complex structures like 3,3'-bipyrazolo[1,5-a]pyridines, a palladium(II)-catalyzed cross-dehydrogenative coupling has been developed.[14] This method directly couples the C3-H bond of two pyrazolo[1,5-a]pyridine molecules. The methodology shows good functional group tolerance and provides the homocoupled products in high yields (up to 94%).[14] Mechanistic studies suggest the reaction proceeds via a palladium(II)-catalyzed C-H bond activation pathway.

Summary and Future Outlook

The synthesis of pyrazolo[1,5-a]pyridines is a mature field with a rich diversity of effective methodologies. The [3+2] cycloaddition of N-aminopyridinium ylides remains the most versatile and widely adopted strategy. However, significant progress has been made in developing more sustainable and efficient alternatives.

The future of this field will likely focus on:

  • Green Chemistry: Expanding the use of catalyst-free methods like sonication and developing protocols that use benign solvents and renewable starting materials.

  • C-H Functionalization: Further exploring direct C-H activation to install diverse functional groups onto the pre-formed scaffold, bypassing the need for multi-step syntheses.

  • Enantioselective Synthesis: Developing asymmetric catalytic methods to produce chiral, non-racemic pyrazolo[1,5-a]pyridine derivatives for use as chiral ligands or as single-enantiomer drug candidates.

  • Flow Chemistry: Adapting existing batch protocols to continuous flow systems to improve safety, scalability, and efficiency for industrial applications.

Continued innovation in these areas will ensure that chemists have ready access to this vital heterocyclic scaffold, fueling future discoveries in medicine and materials science.

References

Methodological & Application

The Strategic Synthesis and Application of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine core stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its unique three-dimensional structure and electronic properties make it an ideal starting point for the development of novel therapeutics. Within this class of compounds, 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid (C₈H₅ClN₂O₂, MW: 196.59 g/mol ) has emerged as a critical intermediate, offering a versatile handle for the synthesis of a new generation of pharmaceuticals, particularly in the realms of anti-inflammatory and antimicrobial agents.[2]

This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and quality control of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are designed to be robust, scalable, and grounded in established chemical principles, ensuring both high purity and yield.

Synthetic Strategy: A Multi-Step Approach to a High-Value Intermediate

The synthesis of this compound is most effectively achieved through a multi-step pathway that begins with the formation of an N-aminopyridine precursor, followed by a cyclization to construct the bicyclic core, and culminating in the hydrolysis of an ester intermediate. This approach, adapted from methodologies reported for analogous structures, provides a reliable route to the target molecule.[1]

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2,5-Dichloropyridine C 1-Amino-3-chloropyridinium salt A->C Amination B Hydroxylamine-O-sulfonic acid B->C E Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate C->E [3+2] Cycloaddition D Ethyl propiolate D->E F This compound E->F Alkaline Hydrolysis

Caption: Synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

This procedure details the N-amination of 2,5-dichloropyridine followed by a [3+2] cycloaddition reaction to form the ethyl ester intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dichloropyridine147.9914.8 g0.1
Hydroxylamine-O-sulfonic acid113.0912.4 g0.11
Ethyl propiolate98.1010.8 g0.11
Potassium carbonate138.2141.5 g0.3
Dichloromethane (DCM)-200 mL-
N,N-Dimethylformamide (DMF)-100 mL-

Protocol:

  • N-Amination: To a solution of 2,5-dichloropyridine (14.8 g, 0.1 mol) in DCM (200 mL), add hydroxylamine-O-sulfonic acid (12.4 g, 0.11 mol) portion-wise at 0°C.

  • Stir the mixture at room temperature for 12-16 hours. The formation of the 1-amino-3-chloropyridinium salt will result in a precipitate.

  • Filter the precipitate, wash with cold DCM, and dry under vacuum.

  • Cyclization: Suspend the dried 1-amino-3-chloropyridinium salt in DMF (100 mL).

  • Add potassium carbonate (41.5 g, 0.3 mol) and ethyl propiolate (10.8 g, 0.11 mol) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Yield: 60-70% Appearance: Off-white to pale yellow solid.

Part 2: Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester to the final carboxylic acid product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate224.6422.5 g0.1
Sodium hydroxide40.008.0 g0.2
Methanol-150 mL-
Water-50 mL-
Concentrated HCl-As needed-

Protocol:

  • Dissolve ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate (22.5 g, 0.1 mol) in a mixture of methanol (150 mL) and water (50 mL).

  • Add sodium hydroxide (8.0 g, 0.2 mol) and stir the mixture at 60°C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. A precipitate will form.

  • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 60°C.

Expected Yield: 90-95% Appearance: White to off-white crystalline solid.

Part 3: Purification by Recrystallization

For obtaining high-purity material suitable for pharmaceutical applications, recrystallization is recommended.

Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or a mixture of ethyl acetate and heptane.[3]

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Quality Control and Characterization

Rigorous quality control is essential to ensure the identity, purity, and consistency of the intermediate.

Diagram of the Analytical Workflow

QC_Workflow Start Final Product HPLC HPLC-UV Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS Report Certificate of Analysis HPLC->Report NMR->Report MS->Report

Caption: Quality control workflow for the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound.

Typical HPLC Parameters:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Acceptance Criteria: Purity ≥ 98% (by area normalization).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the chemical structure of the synthesized compound.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz): (Note: These are predicted values and may vary slightly)

  • δ 8.80-8.90 (d, 1H): Proton at C7

  • δ 8.40-8.50 (s, 1H): Proton at C2

  • δ 7.80-7.90 (d, 1H): Proton at C5

  • δ 7.20-7.30 (dd, 1H): Proton at C4

  • δ 13.0-13.5 (br s, 1H): Carboxylic acid proton

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz): (Note: These are predicted values and may vary slightly)

  • δ 165-168: Carboxylic acid carbonyl (C=O)

  • δ 140-150: Quaternary carbons of the pyridine and pyrazole rings

  • δ 110-135: Aromatic CH carbons

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.

  • Technique: Electrospray Ionization (ESI) in negative mode.

  • Expected [M-H]⁻: m/z 195.00

Application in Drug Discovery

The carboxylic acid moiety at the 3-position of this compound serves as a versatile synthetic handle. It can be readily converted into a variety of functional groups, such as amides, esters, and ketones, allowing for the exploration of a wide chemical space in the search for new drug candidates. The 6-chloro substituent provides an additional site for modification, for instance, through nucleophilic aromatic substitution or cross-coupling reactions, further expanding the diversity of accessible analogues. This dual functionality makes it an invaluable building block for the construction of compound libraries aimed at identifying novel inhibitors of enzymes or receptor modulators.

Conclusion

This compound is a high-value pharmaceutical intermediate with significant potential in drug discovery and development. The protocols and analytical methods detailed in this guide provide a comprehensive framework for its synthesis, purification, and quality control. By adhering to these well-defined procedures, researchers can confidently produce high-purity material, thereby accelerating the development of new and innovative medicines based on the privileged pyrazolo[1,5-a]pyridine scaffold.

References

Application Notes & Protocols: Leveraging 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2] Its unique electronic properties and three-dimensional conformation allow it to effectively mimic the purine core of ATP, making it an exceptional hinge-binding motif for protein kinase inhibitors.[1][3] This guide focuses on a key derivative, 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid , a versatile building block for constructing compound libraries aimed at a multitude of therapeutic targets. The presence of a strategically placed chlorine atom and a carboxylic acid handle provides medicinal chemists with orthogonal points for chemical diversification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These application notes provide a technical overview and detailed protocols for utilizing this valuable intermediate in a typical drug discovery campaign.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

Fused heterocyclic systems are the bedrock of modern pharmacology. Among them, the pyrazolopyridine class has gained significant traction due to its wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] This scaffold's success is particularly prominent in oncology, where it has been employed to develop potent and selective inhibitors against various protein kinases, which are key regulators of cellular signaling that are frequently dysregulated in cancer.[1][3]

Examples of kinases successfully targeted by pyrazolopyridine-based inhibitors include:

  • RET Kinase: The approved drug Selpercatinib features a pyrazolo[1,5-a]pyridine core for the treatment of certain lung and thyroid cancers.[2]

  • Cyclin-Dependent Kinases (CDKs): Derivatives have shown potent inhibitory activity against CDK2, a key regulator of cell cycle progression.[4]

  • Phosphoinositide 3-kinases (PI3K): The scaffold has been used to develop potent and selective dual inhibitors of PI3Kγ and PI3Kδ for cancer immunotherapy.[5][6]

  • Hematopoietic Progenitor Kinase 1 (HPK1): Novel pyrazolopyridine derivatives have been identified as selective HPK1 inhibitors, which act as negative regulators of T-cell activation.[7]

  • c-Met Kinase: This scaffold is a key component in inhibitors targeting the c-Met tyrosine kinase, which is implicated in oncogenesis.[8]

The subject of this guide, This compound , serves as an ideal starting point for library synthesis. The carboxylic acid at the 3-position is a versatile functional group for amide coupling, allowing for the introduction of diverse chemical moieties to probe interactions with the solvent-exposed regions of a target protein. The chlorine atom at the 6-position offers a site for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling fine-tuning of physicochemical properties and target engagement.

Physicochemical Properties
PropertyValueSource
CAS Number 1167055-29-9[9][10]
Molecular Formula C₈H₅ClN₂O₂[9][10]
Molecular Weight 196.59 g/mol [9][10]
Appearance Off-white to light yellow solid---
Storage 2-8°C, sealed in a dry environment[9]

Core Applications & Methodologies

The primary application of this compound is as a foundational scaffold for generating libraries of small molecules. Below are detailed protocols for a typical workflow, from library synthesis to biological evaluation.

Workflow Visualization: From Scaffold to Lead Candidate

The following diagram illustrates a standard workflow in a drug discovery program starting with the title compound.

G cluster_0 Synthesis & Chemistry cluster_1 Screening & Biology cluster_2 Lead Optimization A Start: 6-Chloropyrazolo [1,5-a]pyridine-3-carboxylic acid B Protocol 1: Amide Library Synthesis A->B Amine Diversity C Diverse Amide Library (>100 compounds) B->C Purification & Characterization D Protocol 2: Primary Biochemical Screen (e.g., Kinase Assay) C->D E Identify 'Hits' (e.g., IC50 < 1µM) D->E Potency F Protocol 3: Secondary Cellular Screen (e.g., Anti-Proliferation Assay) E->F Triage G Confirm 'Leads' (Cellular Potency & Low Toxicity) F->G Efficacy H SAR Expansion (Modify at C6-Chloro position) G->H I In Vivo Studies (PK/PD, Efficacy Models) H->I Improve Properties J Preclinical Candidate I->J Safety & Efficacy

Caption: A typical drug discovery workflow using the title scaffold.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyridine-3-carboxamide Library

Principle: This protocol details the parallel synthesis of an amide library via the coupling of this compound with a diverse set of primary and secondary amines. The carboxylic acid is first activated to form a highly reactive intermediate, which readily reacts with the amine nucleophile. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient coupling reagent that minimizes side reactions and racemization.

Materials:

  • This compound

  • A diverse plate of primary and secondary amines (e.g., from a commercial library)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block and shaker

Procedure (per well in a 96-well format):

  • Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.22 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

    • Prepare a 0.24 M solution of each unique amine in anhydrous DMF in a separate 96-well plate.

  • Carboxylic Acid Activation:

    • To each well of the reaction block, add 200 µL of the carboxylic acid solution (40 µmol, 1.0 eq).

    • Add 200 µL of the HATU solution (44 µmol, 1.1 eq).

    • Add 100 µL of the DIPEA solution (80 µmol, 2.0 eq).

    • Seal the block and shake at room temperature for 15 minutes. This pre-activation step is crucial for ensuring the efficient formation of the active O-acylisourea intermediate.

  • Amine Coupling:

    • Add 200 µL of the appropriate amine solution (48 µmol, 1.2 eq) to each corresponding well.

    • Seal the reaction block tightly and shake at room temperature for 16-24 hours.

  • Work-up:

    • Quench the reaction by adding 1 mL of water to each well.

    • Extract the product by adding 1 mL of DCM and shaking vigorously for 5 minutes.

    • Allow the layers to separate and carefully remove the aqueous (top) layer.

    • Wash the organic layer with 1 mL of saturated NaHCO₃ solution, followed by 1 mL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous MgSO₄.

    • Collect the filtrate in a clean 96-well collection plate.

  • Purification and Analysis:

    • Concentrate the solvent in vacuo.

    • The crude product can be purified by preparative HPLC-MS.

    • Confirm the identity and purity of the final compounds using analytical LC-MS. A successful reaction will show a new peak with the expected mass of the amide product.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity. Inhibition is measured as a decrease in luminescence.

Materials:

  • Recombinant human kinase of interest (e.g., CDK2/Cyclin A)

  • Specific peptide substrate for the kinase

  • ATP solution

  • Synthesized compound library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Perform serial dilutions of the test compounds in DMSO, then dilute them into the reaction buffer to create 10X final concentration stocks. Staurosporine is often used as a positive control inhibitor.

  • Assay Setup (in a 384-well plate):

    • Add 1 µL of 10X compound solution to the appropriate wells. For control wells, add 1 µL of buffer with DMSO (negative control, 100% activity) or 1 µL of 10X staurosporine (positive control, 0% activity).

    • Add 4 µL of the 2X kinase/substrate solution to all wells to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Visualizing the Mechanism: Kinase Hinge Binding

The pyrazolopyridine scaffold is highly effective because it acts as an "ATP mimic," specifically targeting the hinge region that connects the N- and C-lobes of the kinase domain.

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (e.g., Ala, Glu) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) inhibitor Pyrazolo[1,5-a]pyridine Core inhibitor->hinge H-Bonds (Key Interaction) r_group R-Group (from Amide Library) Probes Solvent Exposed Region inhibitor->r_group

Caption: A pyrazolopyridine core forming hydrogen bonds in a kinase hinge region.

Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HCT-116, a colon cancer line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the plate and add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells.

    • Incubate the plate for an additional 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

Screening Cascade Logic

A screening cascade ensures that resources are focused on the most promising compounds. Hits from broad, high-throughput biochemical screens are advanced to more complex and physiologically relevant cellular assays.

G A Primary Screen (Biochemical Potency) >100 Compounds B Potency Cutoff? (e.g., IC50 < 1µM) A->B C Secondary Screen (Cellular Potency) ~10-20 Compounds B->C Yes G Discard B->G No D Cellular Potency? (e.g., GI50 < 5µM) C->D E Selectivity & Off-Target Screening ~3-5 Compounds D->E Yes D:e->G:n No F Lead Series for PK/PD & In Vivo Studies E->F

Caption: A decision tree for a typical small molecule screening cascade.

Conclusion

This compound is a high-value chemical intermediate for drug discovery. Its proven pyrazolopyridine core provides a reliable anchor for engaging therapeutic targets, particularly protein kinases. The orthogonal reactivity of its carboxylic acid and chloro substituents offers extensive opportunities for library synthesis and lead optimization. The protocols and workflows detailed in this guide provide a robust framework for researchers to effectively utilize this scaffold in their quest for novel therapeutics.

References

Application Notes & Protocols: Amide Coupling with 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Amide Bonds and Heterocyclic Scaffolds

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry, forming the backbone of peptides and appearing in over 25% of all known pharmaceuticals.[1][2] Its stability and ability to participate in hydrogen bonding make it a privileged functional group in drug design. This guide focuses on the amide coupling of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic scaffold of significant interest.

The pyrazolo[1,5-a]pyridine core is a key structural motif in compounds developed for neurological disorders, cancer, and inflammatory diseases.[3] The presence of a chlorine atom at the 6-position provides a valuable handle for further synthetic diversification, such as cross-coupling reactions, allowing for the exploration of a wider chemical space.

However, the electronic nature of this substrate—an electron-deficient pyridine ring fused to a pyrazole—can present challenges. The reduced nucleophilicity of the carboxylate can render standard coupling conditions sluggish. Therefore, a careful selection of activating agents and reaction conditions is paramount for achieving high yields and purity. This document provides detailed, field-proven protocols using three distinct and highly effective coupling systems, explains the causality behind the methodological choices, and offers a comprehensive troubleshooting guide.

Core Principles of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is generally unfeasible due to the formation of a non-reactive ammonium carboxylate salt. The core principle of amide coupling is the in situ activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more electrophilic for attack by the amine nucleophile.

This is achieved using coupling reagents, which fall into several major classes. The choice of reagent is critical and depends on factors like substrate reactivity, steric hindrance, potential for racemization, and scalability.[4]

  • Uronium/Aminium Salts (e.g., HATU): These reagents are highly efficient and lead to fast reaction rates by forming extremely reactive activated esters.[5][6]

  • Carbodiimides (e.g., EDC): A classic and cost-effective choice. They activate the acid to form an O-acylisourea intermediate, which can then react with the amine.[7][8]

  • Phosphonium Anhydrides (e.g., T3P®): Known for exceptional safety, mild conditions, and water-soluble byproducts, making them ideal for process chemistry and scale-up.[9][10]

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to deprotonate the carboxylic acid and neutralize acidic byproducts generated during the reaction.[11]

Recommended Coupling Protocols

Three robust protocols are presented below, each leveraging a different class of coupling reagent. The choice between them can be guided by the specific amine coupling partner, required scale, and available laboratory resources.

Protocol 1: HATU-Mediated Coupling (High-Efficiency Standard)

This is often the first choice for challenging substrates due to its high reactivity and reliability. The mechanism proceeds through a highly reactive OAt-active ester, with the pyridine nitrogen of the HOAt byproduct thought to facilitate the reaction via a hydrogen-bonded transition state.[5]

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents, known for rapid reaction times and low rates of epimerization, which is critical if the amine partner contains a stereocenter.[6][12]

  • Base: DIPEA is preferred over triethylamine as its steric bulk makes it less nucleophilic, minimizing potential side reactions.[11]

  • Solvent: Anhydrous DMF is an excellent solvent for its ability to dissolve a wide range of substrates and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.[11]

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (2.0-2.5 eq) to the solution and stir for 2 minutes.

  • Add HATU (1.1-1.2 eq) in one portion.

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step ensures the formation of the active ester before the amine is introduced.[11]

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (this helps remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (DIPEA) Base->RCOOH HATU HATU HATU->Carboxylate Amine R'-NH₂ (Amine) Amide Amide Product Amine->Amide + Active Ester ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU ActiveEster->Amine TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases HOAt HOAt (Byproduct) Amide->HOAt releases EDC_HOBt_Mechanism RCOOH R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC EDC->RCOOH HOBt HOBt HOBt->Acylisourea Amine R'-NH₂ HOBtEster HOBt-Ester Amine->HOBtEster Acylisourea->HOBtEster + HOBt EDU EDU (Byproduct) Acylisourea->EDU releases NAcylurea N-Acylurea (Side Product) Acylisourea->NAcylurea rearrangement (suppressed by HOBt) Amide Amide Product HOBtEster->Amide + R'-NH₂ T3P_Mechanism RCOOH R-COOH + Base Carboxylate R-COO⁻ RCOOH->Carboxylate T3P T3P® T3P->Carboxylate Amine R'-NH₂ MixedAnhydride Mixed Anhydride (Active Intermediate) Amine->MixedAnhydride Carboxylate->MixedAnhydride + T3P® Amide Amide Product MixedAnhydride->Amide + R'-NH₂ Byproduct Propanephosphonic Acid (Water-Soluble Byproduct) Amide->Byproduct releases Workflow cluster_prep Preparation cluster_reaction Reaction cluster_finish Isolation p1 1. Combine Acid (and Amine for EDC/T3P) p2 2. Add Anhydrous Solvent & Base p1->p2 r1 3. Add Coupling Reagent (Pre-activate for HATU) p2->r1 r2 4. Add Amine (if not already present) r1->r2 r3 5. Stir & Monitor (TLC / LC-MS) r2->r3 f1 6. Aqueous Work-up (Quench & Wash) r3->f1 f2 7. Dry & Concentrate f1->f2 f3 8. Purify (Chromatography/Recrystallization) f2->f3 f4 9. Characterize Product f3->f4

References

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 6-chloropyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery.[1] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a wide range of diseases, including cancer, viral infections, and central nervous system disorders.[2][3][4][5] Compounds bearing this core are known to act as potent kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways.[2][6][7] The ability to strategically functionalize this core is paramount for generating diverse chemical libraries to probe structure-activity relationships (SAR) and identify novel drug candidates.

Among the array of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds.[8][9] This reaction enables the direct coupling of an organoboron species (like a boronic acid) with an organohalide. For medicinal chemists, this provides a powerful method to introduce aryl, heteroaryl, or alkyl groups onto the pyrazolo[1,5-a]pyridine skeleton.

This guide focuses specifically on the Suzuki coupling of 6-chloropyrazolo[1,5-a]pyridine derivatives. While aryl chlorides are often more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond, their widespread availability and lower cost make them highly attractive starting materials.[10][11] Success with these substrates requires a carefully optimized catalytic system, a deep understanding of the reaction mechanism, and insight into potential pitfalls. This document serves as a comprehensive protocol and application note for researchers aiming to leverage this critical transformation.

Pillar 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for rational troubleshooting and optimization. The process is generally understood to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][12]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the 6-chloropyrazolo[1,5-a]pyridine. This step, often the rate-limiting one for aryl chlorides, forms a Pd(II) intermediate. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to facilitate the cleavage of the strong C-Cl bond.[13]

  • Transmetalation: The boronic acid coupling partner must first be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[8][14] This boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) species.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond and the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Cl) PdII_Ar Ar-Pd(II)(Cl)L₂ Pd0->PdII_Ar Oxidative Addition OxAdd->PdII_Ar 6-Cl-Pyrazolo[1,5-a]pyridine Transmetal Transmetalation (R-B(OH)₂) + Base PdII_ArR Ar-Pd(II)(R)L₂ PdII_Ar->PdII_ArR Transmetalation Transmetal->PdII_ArR R-B(OH)₃⁻ RedElim Reductive Elimination Product Ar-R (Product) PdII_ArR->Product Reductive Elimination RedElim->Pd0 ArCl_input 6-Cl-Pyrazolo[1,5-a]pyridine ArCl_input->PdII_Ar Boronic_input R-B(OH)₂ + Base Boronic_input->PdII_ArR

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 2: A Validated Experimental Protocol

This section provides a robust, step-by-step protocol for the Suzuki coupling of a generic 6-chloropyrazolo[1,5-a]pyridine with an arylboronic acid. Adherence to inert atmosphere techniques is critical for reproducibility and high yields.

Materials and Reagents
  • Substrates: 6-chloropyrazolo[1,5-a]pyridine derivative (1.0 eq), Arylboronic acid (1.2-1.5 eq)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or a pre-catalyst like XPhos Pd G3 (1-5 mol%)

  • Ligand: XPhos (1.1-1.2 eq relative to Pd) if using a simple palladium salt

  • Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃), finely ground (2.0-3.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 10:1 v/v)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware for workup.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 6-chloropyrazolo[1,5-a]pyridine (e.g., 0.5 mmol, 1.0 eq), the arylboronic acid (e.g., 0.6 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 eq).

    • If using a palladium salt and separate ligand, add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.012 mmol, 2.4 mol%). If using a pre-catalyst (e.g., XPhos Pd G3), add it directly (e.g., 0.01 mmol, 2 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This process is crucial to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions.[15]

  • Solvent Addition:

    • Through the septum, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 0.4 mL of water) via syringe. The reaction mixture should be a suspension.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to the desired temperature (typically 80-110 °C).

    • Stir the mixture vigorously for the specified time (typically 4-24 hours). Vigorous stirring is essential in biphasic systems to ensure efficient mixing.[15]

  • Monitoring the Reaction:

    • Progress can be monitored by periodically taking a small aliquot (via syringe), diluting it with a suitable solvent (e.g., ethyl acetate), filtering through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup Procedure:

    • Once the reaction is complete (as determined by the consumption of the starting material), cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).

    • Transfer the mixture to a separatory funnel, and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Pillar 3: Data-Driven Optimization & Troubleshooting

The success of coupling a challenging heteroaryl chloride is highly dependent on the careful selection of reaction parameters. The following table provides a summary of conditions and expected outcomes based on established principles for N-heterocycle couplings.[10][16][17][18]

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285-95
24-MethoxyphenylPd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄Toluene/H₂O110880-90
33-ThienylXPhos Pd G3 (2)-K₂CO₃Dioxane/H₂O901675-85
42-Tolyl (sterically hindered)Pd(OAc)₂ (3)RuPhos (6)Cs₂CO₃Dioxane/H₂O1102460-75
54-TrifluoromethylphenylPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O851870-80
Pro-Tips and Troubleshooting
  • Issue: Low or No Conversion.

    • Cause: The C-Cl bond is not being activated. This is the most common failure mode.

    • Solution: Switch to a more electron-rich and sterically bulky ligand from the Buchwald family (e.g., XPhos, SPhos, RuPhos).[13][19] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species. Increase catalyst loading to 3-5 mol%. Ensure the base is finely powdered and dry.

  • Issue: Protodeboronation (Boronic acid is replaced by -H).

    • Cause: This side reaction is often promoted by strong bases and the presence of water, especially with electron-rich or heteroaryl boronic acids.[15]

    • Solution: Switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃). Use anhydrous conditions if possible, or minimize the amount of water. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

  • Issue: Catalyst Deactivation.

    • Cause: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[17][20][21]

    • Solution: Using bulky phosphine ligands helps to create a sterically crowded environment around the palladium, which can disfavor coordination by the heterocyclic substrate.

  • Issue: Homocoupling of Boronic Acid.

    • Cause: This side reaction is primarily caused by the presence of oxygen.

    • Solution: Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas throughout the experiment.[15]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the medicinally important pyrazolo[1,5-a]pyridine core. While the use of 6-chloro derivatives presents a synthetic challenge, it is readily overcome with the application of modern, highly active palladium catalyst systems. By understanding the reaction mechanism, employing robust experimental protocols, and being prepared to troubleshoot common issues, researchers can successfully leverage this reaction to accelerate the synthesis of novel and diverse molecular entities for drug discovery programs.

References

Derivatization of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung von 6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Dr. Gemini, Leitender Anwendungswissenschaftler

Zusammenfassung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die chemische Derivatisierung von 6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure. Diese heterozyklische Verbindung ist ein wertvoller Baustein in der medizinischen Chemie, der als Ausgangspunkt für die Synthese neuartiger Wirkstoffkandidaten dient.[1] Die Struktur bietet zwei primäre reaktive Stellen für die Modifikation: die Carbonsäuregruppe an Position 3 und das Chlorsubstituent an Position 6. Wir werden systematische Ansätze zur Funktionalisierung beider Positionen untersuchen, einschließlich Amidkupplungen, Veresterungen und Palladium-katalysierten Kreuzkupplungsreaktionen. Jeder Abschnitt erläutert die zugrunde liegenden mechanistischen Prinzipien, die Begründung für die Wahl der experimentellen Bedingungen und schrittweise Protokolle, um die Reproduzierbarkeit zu gewährleisten.

Einleitung: Die Bedeutung des Pyrazolo[1,5-a]pyridin-Gerüsts

Das Pyrazolo[1,5-a]pyridin-Gerüst ist eine privilegierte Struktur in der Arzneimittelentwicklung, die in Molekülen mit einem breiten Spektrum an pharmakologischen Aktivitäten zu finden ist.[2] Derivate haben Wirksamkeit als entzündungshemmende, antivirale und krebsbekämpfende Mittel gezeigt, oft indem sie als Inhibitoren von Proteinkinasen wirken.[3][4] Die Fähigkeit, die Substituenten an diesem Kern systematisch zu modifizieren, ist entscheidend für die Optimierung der Wirksamkeit, Selektivität und der pharmakokinetischen Eigenschaften.

6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure (CAS: 1167055-29-9) ist ein besonders vielseitiger Ausgangsstoff.[5] Seine beiden unterschiedlichen funktionellen Gruppen ermöglichen eine orthogonale Synthesestrategie, bei der jede Stelle selektiv modifiziert werden kann, um vielfältige Molekülbibliotheken für das Screening auf biologische Aktivität zu erstellen.

Derivatisierung über die Carbonsäuregruppe an Position 3

Die Carbonsäuregruppe ist eine der am häufigsten modifizierten Funktionalitäten in der medizinischen Chemie, die typischerweise in Amide oder Ester umgewandelt wird, um die Wechselwirkungen mit biologischen Zielen zu modulieren.

Amidbindungsbildung: Synthese von Carboxamiden

Die Amidbindung ist ein Eckpfeiler pharmazeutischer Strukturen. Die Umwandlung der Carbonsäure in ein Amid erfordert die Aktivierung der Carboxylgruppe, um sie anfällig für einen nukleophilen Angriff durch ein Amin zu machen.

Mechanistische Überlegungen: Die direkte Reaktion einer Carbonsäure und eines Amins ist thermodynamisch ungünstig. Daher werden Kupplungsreagenzien verwendet, um die Hydroxylgruppe der Carbonsäure in eine bessere Abgangsgruppe umzuwandeln. Gängige Reagenzien wie HATU (Hexafluorphosphat-Azabenzotriazol-Tetramethyluronium) oder Carbodiimide (z. B. DCC, EDC) bilden ein hochreaktives aktiviertes Ester-Intermediat, das schnell mit dem Amin reagiert.[6] Alternativ kann die Carbonsäure mit Thionylchlorid (SOCl₂) in ein Acylchlorid umgewandelt werden, das anschließend mit dem Amin umgesetzt wird.[7]

Experimenteller Arbeitsablauf: Amidkupplung

G cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Reinigung A Carbonsäure in Lösungsmittel (z.B. DMF) lösen B Kupplungsreagenz (z.B. HATU) & Base (z.B. DIPEA) zugeben A->B Aktivierung C Amin zugeben B->C D Bei Raumtemperatur rühren (1-12 h) C->D Kupplung E Reaktion mit Wasser oder Salzlösung verdünnen D->E F Mit organischem Lösungsmittel extrahieren (z.B. EtOAc) E->F G Säulenchromatographie F->G H Produkt G->H

Abbildung 1: Allgemeiner Arbeitsablauf für die HATU-vermittelte Amidkupplung.

Detailliertes Protokoll 1: Allgemeine Methode zur HATU-vermittelten Amidkupplung

  • Vorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben 6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure (1,0 Äquiv.) in wasserfreiem N,N-Dimethylformamid (DMF) lösen.

  • Aktivierung: N,N-Diisopropylethylamin (DIPEA, 3,0 Äquiv.) gefolgt von HATU (1,2 Äquiv.) zugeben. Die Mischung 15 Minuten bei Raumtemperatur rühren, um die Carbonsäure zu aktivieren.[6]

  • Kupplung: Das gewünschte Amin (1,1 Äquiv.), gelöst in einer minimalen Menge DMF, zugeben.

  • Reaktion: Die Reaktion mittels Dünnschichtchromatographie (DC) überwachen. Die Reaktion ist typischerweise innerhalb von 1-4 Stunden abgeschlossen.

  • Aufarbeitung: Die Reaktionsmischung in Wasser gießen und mehrmals mit Ethylacetat extrahieren. Die vereinigten organischen Phasen mit gesättigter NaCl-Lösung waschen, über wasserfreiem Natriumsulfat trocknen und das Lösungsmittel unter reduziertem Druck entfernen.

  • Reinigung: Den Rohrückstand mittels Flash-Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) reinigen, um das reine Amid-Produkt zu erhalten.

Veresterung: Synthese von Carbonsäureestern

Die Fischer-Veresterung ist eine klassische säurekatalysierte Reaktion zur Umwandlung von Carbonsäuren in Ester.[8]

Mechanistische Überlegungen: Die Reaktion verläuft unter Gleichgewichtsbedingungen. Ein Säurekatalysator (z. B. H₂SO₄) protoniert das Carbonylsauerstoffatom der Carbonsäure, was die Elektrophilie des Carbonylkohlenstoffs erhöht.[8] Der Alkohol greift dann als Nukleophil an. Um das Gleichgewicht in Richtung des Produkts zu verschieben, wird der Alkohol typischerweise im großen Überschuss (oft als Lösungsmittel) verwendet, und das als Nebenprodukt entstehende Wasser wird entfernt.

Detailliertes Protokoll 2: Allgemeine Methode zur Fischer-Veresterung

  • Einrichtung: 6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure (1,0 Äquiv.) in einem Überschuss des gewünschten Alkohols (z. B. Methanol, Ethanol) suspendieren.

  • Katalyse: Vorsichtig eine katalytische Menge einer starken Säure wie konzentrierte Schwefelsäure (ca. 5 mol%) zugeben.

  • Reaktion: Die Mischung unter Rückfluss erhitzen, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt (typischerweise 4-16 Stunden).

  • Aufarbeitung: Die Mischung auf Raumtemperatur abkühlen lassen und den Überschuss an Alkohol unter reduziertem Druck entfernen. Den Rückstand in Ethylacetat lösen und vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung neutralisieren.

  • Extraktion: Die wässrige Phase abtrennen und erneut mit Ethylacetat extrahieren. Die vereinigten organischen Schichten mit gesättigter NaCl-Lösung waschen, über Natriumsulfat trocknen und das Lösungsmittel verdampfen.

  • Reinigung: Das Rohprodukt durch Säulenchromatographie oder Umkristallisation reinigen.

Derivatisierung über das 6-Chlor-Substituent

Das Chloratom an Position 6 ist ein idealer Angriffspunkt für Palladium-katalysierte Kreuzkupplungsreaktionen, die die Bildung von Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Stickstoff-Bindungen ermöglichen und so Zugang zu einer breiten Palette von Analoga schaffen.

Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Reaktion ist eine der robustesten und am weitesten verbreiteten Methoden zur Bildung von C-C-Bindungen, insbesondere zur Synthese von Biaryl-Strukturen.[9][10]

Mechanistische Überlegungen: Die Reaktion folgt einem gut etablierten katalytischen Zyklus.[11][12]

  • Oxidative Addition: Ein Palladium(0)-Komplex addiert sich an die Arylchlorid-Bindung und bildet eine Palladium(II)-Spezies.

  • Transmetallierung: In Gegenwart einer Base überträgt die Organobor-Spezies (z. B. eine Phenylboronsäure) ihre organische Gruppe auf den Palladium(II)-Komplex.

  • Reduktive Eliminierung: Das Palladium(II)-Intermediat eliminiert das Biaryl-Produkt und regeneriert den Palladium(0)-Katalysator, der erneut in den Zyklus eintreten kann.

G cluster_cycle Suzuki-Miyaura Katalysezyklus A Pd(0)L₂ (Aktiver Katalysator) B [Ar-Pd(II)(L)₂-Cl] Oxidatives Additions-Produkt A->B Oxidative Addition F Ar-R (Produkt) A->F C [Ar-Pd(II)(L)₂-R] Transmetalliertes Intermediat B->C Transmetallierung (+ Base) C->A Reduktive Eliminierung D Ar-Cl (Substrat) D->B E R-B(OH)₂ (Boronsäure) E->C

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.

Detailliertes Protokoll 3: Allgemeine Methode zur Suzuki-Miyaura-Kreuzkupplung

  • Vorbereitung: In einem für Mikrowellenreaktionen geeigneten Gefäß oder einem Schlenk-Kolben 6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure (oder dessen Ester/Amid-Derivat) (1,0 Äquiv.), die gewünschte Boronsäure oder den Boronsäureester (1,5 Äquiv.) und eine Base (z. B. Kaliumcarbonat oder Cäsiumcarbonat, 2,0-3,0 Äquiv.) kombinieren.

  • Katalysatorzugabe: Den Palladiumkatalysator (z. B. Pd(PPh₃)₄, 5 mol%) und, falls erforderlich, einen Liganden zugeben.

  • Lösungsmittel: Ein entgastes Lösungsmittelgemisch (z. B. 1,4-Dioxan/Wasser oder Toluol/Wasser) zugeben.

  • Reaktion: Die Mischung unter Inertgasatmosphäre auf 80-110 °C erhitzen, bis die Reaktion abgeschlossen ist (Überwachung mittels DC oder LC-MS).

  • Aufarbeitung: Nach dem Abkühlen die Mischung mit Wasser verdünnen und mit Ethylacetat oder Dichlormethan extrahieren.

  • Reinigung: Die vereinigten organischen Phasen trocknen, konzentrieren und das Rohprodukt mittels Säulenchromatographie reinigen, um das gekoppelte Produkt zu isolieren.

Zusammenfassende Datentabellen

Zur Erleichterung des Vergleichs sind die Reaktionsbedingungen und Reagenzien in den folgenden Tabellen zusammengefasst.

Tabelle 1: Vergleich gängiger Reagenzien für die Amidkupplung

KupplungsreagenzAktivierungBaseTypische LösungsmittelVorteileNachteile
HATU O-AcylisouroniumDIPEA, Et₃NDMF, DCMHohe Ausbeuten, schnelle Reaktionen, geringe RacemisierungHohe Kosten, kann bei der Aufarbeitung schwierig zu entfernen sein
EDC/HOBt Aktiver EsterDIPEA, DMAPDMF, DCMWasserlösliches Carbodiimid, einfache AufarbeitungHOBt ist potenziell explosiv
SOCl₂ AcylchloridPyridin, Et₃NDCM, ToluolKostengünstig, hochreaktivErzeugt HCl, nicht für säureempfindliche Substrate geeignet

Tabelle 2: Beispielhafte Substrate für die Suzuki-Kreuzkupplung

Boronsäure (R-B(OH)₂)Palladium-KatalysatorBaseLösungsmittelErwartetes Produkt
PhenylboronsäurePd(PPh₃)₄K₂CO₃Dioxan/H₂O6-Phenylpyrazolo[1,5-a]pyridin-3-carbonsäure
4-MethoxyphenylboronsäurePdCl₂(dppf)Cs₂CO₃Toluol/H₂O6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyridin-3-carbonsäure
Thiophen-2-boronsäurePd(OAc)₂ / SPhosK₃PO₄Dioxan/H₂O6-(Thiophen-2-yl)pyrazolo[1,5-a]pyridin-3-carbonsäure

Schlussfolgerung

6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure ist ein außergewöhnlich anpassungsfähiger Baustein für die Synthese von Wirkstoffbibliotheken. Durch die strategische Anwendung von Amidierungs-, Veresterungs- und Palladium-katalysierten Kreuzkupplungsreaktionen können Forscher die beiden reaktiven Stellen des Moleküls systematisch untersuchen. Die in diesem Leitfaden beschriebenen Protokolle bieten robuste und reproduzierbare Methoden, um eine Vielzahl von Analoga für die Evaluierung in der Arzneimittelentwicklung zu erzeugen. Die Wahl der Methode hängt von der gewünschten Funktionalität, der Substratverträglichkeit und den Anforderungen an den Maßstab ab.

Referenzen

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (PubMed Central) --INVALID-LINK--

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (ResearchGate) --INVALID-LINK--

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (ACS Publications) --INVALID-LINK--

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (ResearchGate) --INVALID-LINK--

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (PubMed) --INVALID-LINK--

  • 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid. (MySkinRecipes) --INVALID-LINK--

  • Esterification of pyridine carboxylic acids. (Google Patents) --INVALID-LINK--

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (MDPI) --INVALID-LINK--

  • This compound. (Sunway Pharm Ltd) --INVALID-LINK--

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (YouTube) --INVALID-LINK--

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (YouTube) --INVALID-LINK--

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (Master Organic Chemistry) --INVALID-LINK--

  • Process optimization for acid-amine coupling: a catalytic approach. (Growing Science) --INVALID-LINK--

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (RSC Publishing) --INVALID-LINK--

References

6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic Acid in Kinase Inhibitor Synthesis

Abstract

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1] Within this field, heterocyclic scaffolds that act as bioisosteres of the adenine ring of ATP are highly sought after for their ability to effectively bind the kinase hinge region.[2] The pyrazolo[1,5-a]pyridine core is a premier example of such a "privileged scaffold," found in numerous inhibitors developed for various cancers.[3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of This compound , a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the rationale behind its design, provide detailed, field-tested protocols for its derivatization, and contextualize its application with a case study targeting the Fibroblast Growth Factor Receptor (FGFR) pathway.

Chapter 1: The Strategic Advantage of the Pyrazolo[1,5-a]pyridine Core

The efficacy of the pyrazolo[1,5-a]pyridine scaffold stems from its structural and electronic similarity to purine, enabling it to function as an effective hinge-binding motif in the ATP pocket of kinases.[1] This interaction is fundamental to ATP-competitive inhibition, the mechanism by which most successful small-molecule kinase inhibitors operate.[4] The bicyclic system offers a rigid framework, which is advantageous for pre-organizing substituents to achieve optimal interactions within the kinase binding site, thereby enhancing potency and selectivity.

The core structure of this compound provides two primary, orthogonal points for chemical modification. This allows for a modular and efficient approach to building diverse chemical libraries for structure-activity relationship (SAR) studies.

G cluster_products Final Product Library start 6-Chloropyrazolo[1,5-a]pyridine- 3-carboxylic acid step1 Protocol 4.1: Amide Coupling start->step1 intermediate Intermediate: N-Aryl-6-chloropyrazolo [1,5-a]pyridine-3-carboxamide step1->intermediate + R¹-NH₂ (e.g., Aryl Amine) step2 Protocol 4.2: Pd-Catalyzed Cross-Coupling intermediate->step2 product1 Inhibitor A step2->product1 + R²-B(OH)₂ (Suzuki) product2 Inhibitor B step2->product2 product3 ... fgf FGF Ligand fgfr FGFR fgf->fgfr Binds & Activates ras RAS fgfr->ras Dimerization & Autophosphorylation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Gene Expression (Proliferation, Survival) nucleus->proliferation inhibitor Synthesized Inhibitor (e.g., from Protocol 4.2) inhibitor->fgfr Blocks ATP Binding

References

Application Notes and Protocols for the Cellular Evaluation of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] This fused aromatic structure has proven to be a fertile ground for the development of novel therapeutic agents, with derivatives exhibiting potent antitumor, anti-inflammatory, antiviral, and kinase inhibitory properties.[2][3] Notably, its role as a core structure for kinase inhibitors has positioned it at the forefront of cancer research, targeting key enzymes that are often dysregulated in malignant cells.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential cell-based assays for characterizing the biological activity of novel pyrazolo[1,5-a]pyridine derivatives. The protocols detailed herein are designed to be robust and reproducible, offering a systematic approach to evaluating cytotoxicity, apoptosis induction, cell cycle effects, and target-specific kinase inhibition.

I. Foundational Assays: Assessing Cytotoxicity and Viability

A primary step in the evaluation of any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells.[5] Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[8]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Pyrazolo[1,5-a]pyridine compounds of interest

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[9]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazolo[1,5-a]pyridine compounds in the appropriate cell culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

    • Read the absorbance at 570 nm using a microplate reader.[8]

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative AMCF-7485.2
Derivative BMCF-74812.8
Derivative AA549488.1
Derivative BA5494825.4

II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Once a compound demonstrates cytotoxic activity, the next critical step is to elucidate its mechanism of action. Many anticancer agents induce programmed cell death, or apoptosis, and/or cause cell cycle arrest.

A. Detection of Apoptosis using Annexin V Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive), as PI can only enter cells with compromised membrane integrity.[11][12]

Detailed Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating them with the pyrazolo[1,5-a]pyridine derivative for the desired time.

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]

    • Wash the cells twice with cold PBS.[11]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation: The flow cytometry data will be displayed as a dot plot, separating the cell population into four quadrants:

  • Q1 (Annexin V-/PI+): Necrotic cells

  • Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Q3 (Annexin V-/PI-): Live cells

  • Q4 (Annexin V+/PI-): Early apoptotic cells

B. Cell Cycle Analysis by Propidium Iodide Staining

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold 70% ethanol[14]

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10⁶ cells.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.[14]

    • Incubate at -20°C for at least 2 hours (or overnight).[15]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.[13]

Data Interpretation: The resulting histogram will show distinct peaks corresponding to the different cell cycle phases:

  • G0/G1 phase: A peak with 2n DNA content.

  • S phase: A broad distribution between the G0/G1 and G2/M peaks, representing cells with intermediate DNA content.

  • G2/M phase: A peak with 4n DNA content. An accumulation of cells in a particular phase suggests that the compound may be interfering with a cell cycle checkpoint.

III. Target Engagement: In Vitro Kinase Inhibition Assays

Given that many pyrazolo[1,5-a]pyridine derivatives function as kinase inhibitors, it is crucial to confirm their activity against specific kinase targets.[3] Luminescence-based kinase assays are a popular choice for their high sensitivity and suitability for high-throughput screening.[16]

Principle of Luminescence-Based Kinase Assays

These assays quantify the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[16]

Generalized Protocol: In Vitro Kinase Activity Assay

Materials:

  • Recombinant kinase of interest

  • Specific kinase substrate peptide

  • ATP

  • Pyrazolo[1,5-a]pyridine inhibitor

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)[16]

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound and Kinase Preparation:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor in DMSO.

    • In a white assay plate, add the inhibitor dilutions or a DMSO control.

    • Add the kinase solution to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.[16]

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).[16]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[16]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[16]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Kinase TargetInhibitorIC₅₀ (nM)
Kinase XDerivative A15
Kinase XStaurosporine (Control)5
Kinase YDerivative A>10,000

IV. Gene Expression Modulation: Reporter Gene Assays

To investigate if a pyrazolo[1,5-a]pyridine derivative affects a specific signaling pathway at the transcriptional level, a reporter gene assay can be employed.[17] These assays are powerful tools for studying the regulation of gene expression.[18]

Principle of Luciferase Reporter Assays

In a luciferase reporter assay, the promoter or a specific response element of a gene of interest is cloned upstream of a reporter gene, typically firefly luciferase.[19] This reporter construct is then transfected into cells. If the signaling pathway of interest is activated or inhibited by the test compound, it will lead to a corresponding change in the expression of the luciferase gene, which can be quantified by measuring the light output after the addition of the luciferin substrate.[17]

Generalized Protocol: Dual-Luciferase® Reporter Assay

Materials:

  • Firefly luciferase reporter plasmid (containing the promoter of interest)

  • Renilla luciferase control plasmid (for normalization)[18]

  • Appropriate cell line

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of the pyrazolo[1,5-a]pyridine derivative.

    • Incubate for the desired treatment period.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using the provided lysis buffer.[20]

    • Transfer the cell lysate to a luminometer tube or a white-walled plate.

    • Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.

    • Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the luminescence again.[20]

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized luciferase activity in treated cells is then compared to that of untreated control cells to determine the effect of the compound on the target promoter.

Visualizing Experimental Workflows

General Workflow for Cellular Characterization

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation cluster_3 Lead Optimization A Synthesized Pyrazolo[1,5-a]pyridine Derivatives B Cytotoxicity Assay (MTT) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D Active Compounds E Cell Cycle Analysis (PI Staining) C->E Active Compounds G Reporter Gene Assay D->G F Kinase Inhibition Assay E->F H In Vivo Studies F->H G->H

Caption: A streamlined workflow for the evaluation of pyrazolo[1,5-a]pyridine derivatives.

Apoptosis Assay Decision Tree

G start Flow Cytometry Data q1 Annexin V Staining? start->q1 q2 PI Staining? q1->q2 Positive q3 PI Staining? q1->q3 Negative early Early Apoptosis (Annexin V+, PI-) q2->early Negative late Late Apoptosis/Necrosis (Annexin V+, PI+) q2->late Positive live Live Cells (Annexin V-, PI-) q3->live Negative necrotic Necrotic Cells (Annexin V-, PI+) q3->necrotic Positive

Caption: Interpreting Annexin V/PI flow cytometry results for apoptosis analysis.

Conclusion

The systematic application of the cell-based assays detailed in these notes will enable a thorough characterization of novel pyrazolo[1,5-a]pyridine derivatives. By moving from broad cytotoxicity screening to more nuanced mechanistic studies and target validation, researchers can efficiently identify promising lead compounds for further preclinical and clinical development. The integration of these robust protocols will undoubtedly accelerate the journey of these versatile compounds from the laboratory to the clinic.

References

Application Notes and Protocols for the In Vitro Screening of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core, exemplified by 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid, represents a "privileged scaffold" in medicinal chemistry. This unique heterocyclic system is a cornerstone in the development of novel therapeutics due to its versatile biological activity. Analogs derived from this core have demonstrated significant potential as kinase inhibitors, modulators of GABA-A receptors, and antimicrobial agents, making them prime candidates for drug discovery programs in oncology, neuroscience, and infectious diseases.[1][2][3] The strategic placement of a chlorine atom at the 6-position and a carboxylic acid at the 3-position provides a foundational structure ripe for analog synthesis, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for the in vitro screening of novel analogs of this compound. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation. Our focus is on establishing a robust, self-validating screening cascade to efficiently identify and characterize promising lead compounds.

Part 1: The Initial Screening Cascade - A Multi-pronged Approach

A successful initial screening strategy for a novel chemical series should be designed to cast a wide yet informative net. Given the known activities of pyrazolopyridine derivatives, we propose a parallel screening approach targeting general cytotoxicity, kinase inhibition, and GABA-A receptor modulation. This allows for the early identification of the most promising therapeutic avenues for a given set of analogs.

G cluster_0 Analog Library cluster_1 Primary Screening cluster_2 Hit Triage & Prioritization cluster_3 Lead Progression A Analog 1 D Cytotoxicity Assay (e.g., MTT) A->D E Kinase Inhibition Assay (Broad Panel or Key Target) A->E F GABA-A Receptor Binding Assay A->F B Analog 2 B->D B->E B->F C Analog ...n C->D C->E C->F G Potency & Selectivity Analysis D->G E->G F->G H Secondary & Functional Assays G->H caption Figure 1: High-level workflow for the preliminary screening of pyrazole-based kinase inhibitors.

Caption: High-level workflow for the preliminary screening of pyrazole-based kinase inhibitors.

Part 2: Foundational Assays - General Cytotoxicity Screening

Before delving into specific mechanisms of action, it is crucial to assess the general cytotoxicity of the synthesized analogs. This provides a baseline understanding of their effect on cell viability and proliferation and helps to identify compounds that may have non-specific toxic effects. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the analogs relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Hypothetical Cytotoxicity Data

AnalogTarget Cell LineIC50 (µM)
Parent Compound MCF-7>100
Analog 1A MCF-715.2
Analog 1B MCF-75.8
Analog 2A HCT-11622.5
Analog 2B HCT-1168.1
Doxorubicin MCF-70.5

Part 3: Mechanism-Based Screening - Kinase Inhibition

The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds are known to interact with the ATP-binding pocket of various kinases.[4] Dysregulation of kinase signaling is a hallmark of cancer, making kinase inhibitors a major class of targeted therapies. Therefore, screening your analogs for kinase inhibitory activity is a logical and promising next step.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Inhibitor Pyrazolo[1,5-a]pyridine Analog Inhibitor->PI3K inhibits caption Figure 2: Simplified PI3K/Akt signaling pathway, a common target for pyrazolopyridine analogs.

Caption: Simplified PI3K/Akt signaling pathway, a common target for pyrazolopyridine analogs.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for PI3Kδ)

This protocol describes a general method for measuring the ability of a compound to inhibit the activity of a specific kinase, in this case, Phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in cancer and immune regulation.[5] Commercial kits, such as ADP-Glo™, provide a convenient and high-throughput method for this assay.

Materials:

  • Recombinant human PI3Kδ enzyme

  • Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test analogs in DMSO.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compound, a known PI3Kδ inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add the PI3Kδ enzyme solution to all assay wells and mix gently. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the PIP2 substrate to each well. The final ATP concentration should be at or near the Km value for PI3Kδ.

  • Reaction Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This involves a two-step process: first, the remaining ATP is depleted, and then the produced ADP is converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and, therefore, inversely proportional to the extent of kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Data Presentation: Hypothetical Kinase Inhibition Data

AnalogTarget KinaseIC50 (nM)
Parent Compound PI3Kδ>10,000
Analog 1A PI3Kδ520
Analog 1B PI3Kδ85
Analog 2A c-Met1,500
Analog 2B c-Met250
Idelalisib (PI3Kδ inhibitor) PI3Kδ2.5

Part 4: Mechanism-Based Screening - GABA-A Receptor Modulation

Derivatives of the pyrazolo[1,5-a]quinazoline and related scaffolds have been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[6][7][8] The GABA-A receptor is a ligand-gated ion channel and a key target for anxiolytics, sedatives, and anticonvulsants. Screening for activity at this receptor can uncover potential applications in neuroscience. A common initial assay is a radioligand binding assay to determine if the compounds can displace a known ligand from the benzodiazepine binding site.

Protocol 3: Radioligand Binding Assay for GABA-A Receptor

This protocol outlines a competitive binding assay to measure the affinity of the test compounds for the benzodiazepine site on the GABA-A receptor. It involves incubating a source of the receptor with a radiolabeled ligand and varying concentrations of the test compound.

Materials:

  • Rat or bovine brain cortex membranes (a rich source of GABA-A receptors)

  • [³H]-Flumazenil (a radiolabeled benzodiazepine site antagonist)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Unlabeled Flumazenil or Diazepam (for determining non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from brain tissue by homogenization and centrifugation. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of [³H]-Flumazenil (typically at its Kd), and varying concentrations of the test analog.

  • Controls:

    • Total Binding: Wells containing membranes and [³H]-Flumazenil only.

    • Non-specific Binding: Wells containing membranes, [³H]-Flumazenil, and a high concentration of unlabeled Flumazenil or Diazepam to saturate the specific binding sites.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical GABA-A Receptor Binding Data

AnalogTarget ReceptorKi (nM)
Parent Compound GABA-A (BZD site)>10,000
Analog 3A GABA-A (BZD site)850
Analog 3B GABA-A (BZD site)120
Diazepam GABA-A (BZD site)5

Conclusion: A Pathway to Lead Optimization

This guide has outlined a strategic, multi-faceted approach to the initial in vitro screening of this compound analogs. By employing a combination of general cytotoxicity assays and targeted, mechanism-based screens for kinase inhibition and GABA-A receptor modulation, researchers can efficiently identify and prioritize compounds with promising therapeutic potential. The protocols provided herein serve as a robust starting point, and should be optimized and validated for the specific laboratory setting and compound series. Successful "hit" compounds from this primary screening cascade will warrant further investigation through secondary assays to confirm their mechanism of action, determine their selectivity profile, and assess their functional effects in more complex cellular models.

References

The Versatile Heterocyclic Building Block: 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a significant pharmacophore in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This fused heterocyclic system is a key structural motif in molecules targeting a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Its rigid, planar structure and specific arrangement of nitrogen atoms allow for precise interactions with biological targets, making it a "privileged scaffold" in drug discovery. Within this important class of compounds, 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid emerges as a particularly valuable and versatile building block for the synthesis of novel chemical entities.

This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers, medicinal chemists, and professionals in drug development. The strategic placement of the chloro and carboxylic acid functionalities on the pyrazolo[1,5-a]pyridine core provides two orthogonal handles for chemical modification, enabling the systematic exploration of chemical space and the generation of diverse compound libraries.

The carboxylic acid at the 3-position serves as a convenient anchor point for the introduction of various functionalities through amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the exploration of interactions with specific amino acid residues in a protein's binding pocket. Simultaneously, the chlorine atom at the 6-position acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl, heteroaryl, and other substituents, profoundly influencing the molecule's steric and electronic properties, and consequently its biological activity.

This guide will delve into the synthesis of this key building block and provide detailed, field-proven protocols for its elaboration through amide coupling and Suzuki reactions, empowering researchers to leverage the full synthetic potential of this compound in their quest for novel therapeutics and functional materials.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 1167055-29-9[1][2]
Molecular Formula C₈H₅ClN₂O₂[1][2]
Molecular Weight 196.59 g/mol [1][2]
Appearance Off-white to light yellow solidGeneric
Storage 2-8°C, under an inert, dry atmosphere[1]

Expert Insight: Due to the presence of the carboxylic acid, this compound is sparingly soluble in non-polar organic solvents but shows good solubility in polar aprotic solvents like DMF and DMSO, and in aqueous base. For reactions, it is often deprotonated in situ with a suitable base to enhance its solubility and reactivity.

Synthesis of this compound: A Plausible Route

Workflow for the Synthesis of this compound

cluster_0 Step 1: Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2,5-Dichloropyridine C 1-Amino-3-chloropyridinium salt A->C B Hydroxylamine-O-sulfonic acid B->C E Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate C->E D Ethyl propiolate D->E G This compound E->G F NaOH (aq) F->G

Caption: Synthetic workflow for this compound.

Detailed Protocol for Synthesis

Step 1: Synthesis of 1-Amino-3-chloropyridinium salt

  • Rationale: This step involves the amination of a pyridine derivative. Hydroxylamine-O-sulfonic acid is a common and effective aminating agent for N-heterocycles. The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the aminating agent.

  • Procedure:

    • To a solution of 2,5-dichloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the 1-amino-3-chloropyridinium salt.

Step 2: Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

  • Rationale: This is a [3+2] cycloaddition reaction to form the pyrazolo[1,5-a]pyridine core. The 1-aminopyridinium salt acts as the 1,3-dipole precursor which, upon in-situ generation of the ylide with a base, reacts with the dipolarophile, ethyl propiolate.

  • Procedure:

    • Suspend the 1-amino-3-chloropyridinium salt (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a base such as potassium carbonate (K₂CO₃, 2.5 eq) or triethylamine (TEA, 3.0 eq) to the suspension.

    • Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture at room temperature.

    • Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture, pour it into ice-water, and extract with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Step 3: Synthesis of this compound

  • Rationale: The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid using a strong base.

  • Procedure:

    • Dissolve the ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (HCl).

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Application in Amide Bond Formation: A Gateway to Diverse Amides

The carboxylic acid moiety of this compound is a prime site for derivatization via amide bond formation. This reaction is fundamental in medicinal chemistry for creating compounds that can form key hydrogen bond interactions with biological targets. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization.

General Workflow for Amide Coupling

cluster_0 Activation cluster_1 Coupling A This compound C Activated Ester Intermediate A->C B HATU / Base (e.g., DIPEA) B->C E Amide Product C->E D Primary or Secondary Amine (R-NH₂ or R₂NH) D->E

Caption: Amide bond formation workflow.

Detailed Protocol for HATU-Mediated Amide Coupling
  • Rationale: HATU is a highly effective coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the generated acids and facilitate the reaction.

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.1-1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0-3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add DIPEA and stir for 5 minutes at room temperature.

    • Add HATU to the solution and stir for another 15-20 minutes to allow for the activation of the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Coupling ReagentBaseSolventTypical Reaction TimeExpert Notes
HATU DIPEA, TEADMF, DCM2-16 hHighly efficient, good for sterically hindered amines.
EDC/HOBt DIPEA, TEADMF, DCM4-24 hA classic and cost-effective method.[4]
SOCl₂ then Amine Pyridine, TEADCM, Toluene2-6 hTwo-step process via the acid chloride; good for simple amines.

Application in Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The chlorine atom at the 6-position of the pyrazolo[1,5-a]pyridine core is an excellent handle for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetics.

General Workflow for Suzuki-Miyaura Coupling

A This compound E Coupled Product A->E B Aryl/Heteroaryl Boronic Acid or Ester B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Detailed Protocol for Suzuki-Miyaura Coupling
  • Rationale: The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction.

  • Materials:

    • This compound (1.0 eq)

    • Aryl or heteroaryl boronic acid or its pinacol ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq)

    • Degassed solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system to the reaction mixture.

    • Heat the reaction to 80-110 °C and stir vigorously for 4-24 hours. Monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate). If the product is a carboxylic acid, perform an acidic workup.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Palladium CatalystLigandBaseSolvent SystemExpert Notes
Pd(PPh₃)₄ PPh₃ (in situ)Na₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/H₂OA versatile and commonly used catalyst.
PdCl₂(dppf) dppfK₂CO₃, Cs₂CO₃DME, DioxaneEffective for a broad range of substrates.
Pd₂(dba)₃ XPhos, SPhosK₃PO₄, CsFToluene, DioxaneBuchwald-Hartwig type ligands, good for challenging couplings.

Conclusion: A Building Block of Strategic Importance

This compound is a powerful and versatile heterocyclic building block that offers medicinal chemists and synthetic organic chemists a reliable platform for the rapid generation of diverse and novel compounds. The orthogonal reactivity of the carboxylic acid and chloro functionalities allows for a modular and strategic approach to library synthesis and lead optimization. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate, paving the way for the discovery of the next generation of therapeutics and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges in this synthesis and significantly improve your reaction yields and product purity.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is a multi-step process that, while effective, contains several critical points where yields can be compromised. The most common and reliable route involves a three-stage sequence:

  • N-Amination of Pyridine: The synthesis begins with the N-amination of a suitable 5-chlorosubstituted pyridine. This step forms a reactive N-aminopyridinium salt intermediate.

  • [3+2] Cycloaddition: The N-aminopyridinium salt undergoes a 1,3-dipolar cycloaddition reaction with an ethyl propiolate. This is the key ring-forming step that constructs the pyrazolo[1,5-a]pyridine bicyclic core.[1][2]

  • Saponification (Ester Hydrolysis): The resulting ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Understanding this pathway is crucial for effective troubleshooting. Each step presents unique challenges that can impact the overall efficiency.

Synthetic_Pathway cluster_0 Stage 1: N-Amination cluster_1 Stage 2: Cycloaddition cluster_2 Stage 3: Hydrolysis A 5-Chloro-2-aminopyridine B N-Aminopyridinium Intermediate A->B Aminating Agent (e.g., H₂NOSO₃H) C Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate B->C + Ethyl Propiolate (Base, e.g., K₂CO₃) D This compound C->D Base (e.g., NaOH) then Acid (e.g., HCl)

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is dismally low (<20%). Where do I begin troubleshooting?

A1: A low overall yield is typically due to a significant issue in one of the three main stages. A systematic approach is required to identify the bottleneck.

Causality: The most common culprits are inefficient cycloaddition, degradation of intermediates, or poor recovery during workup. The N-aminopyridinium salt can be unstable, and the cycloaddition is sensitive to reaction conditions.

Troubleshooting Workflow:

  • Isolate and Verify Each Intermediate: Do not proceed with the entire sequence at once. After Step 1, take an aliquot, and confirm the formation of the N-aminopyridinium salt by ¹H NMR if possible (though it's often used in situ). After Step 2, isolate and purify the ethyl ester intermediate. Its yield will tell you if the first two steps were successful.

  • Analyze Purity: Use LC-MS to analyze the crude reaction mixture at each stage. This will reveal the presence of starting materials, desired product, and any major byproducts, guiding your optimization efforts.

  • Focus on the Cycloaddition (Step 2): This is the most complex step and often the primary source of low yields. Ensure your reagents are pure and your solvent is anhydrous. Temperature control is critical; overheating can lead to thermal decomposition and the formation of tar.

Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Analyze N-Amination Step Start->Check_Step1 Check_Step2 Analyze Cycloaddition Step Check_Step1->Check_Step2 Successful Optimize_Step1 Optimize Amination: - Check aminating agent quality - Adjust temperature/time Check_Step1->Optimize_Step1 Incomplete or Side Reactions Check_Step3 Analyze Hydrolysis Step Check_Step2->Check_Step3 Successful Optimize_Step2 Optimize Cycloaddition: - Use anhydrous solvent - Control temperature strictly - Screen different bases Check_Step2->Optimize_Step2 Low Yield or Byproducts Optimize_Step3 Optimize Hydrolysis: - Ensure complete ester consumption (TLC/LCMS) - Adjust pH for precipitation Check_Step3->Optimize_Step3 Incomplete or Poor Recovery Success Yield Improved Check_Step3->Success Successful Optimize_Step1->Check_Step2 Optimize_Step2->Check_Step3 Optimize_Step3->Success

Caption: Systematic workflow for diagnosing low-yield issues.

Q2: The cycloaddition reaction (Step 2) is messy, with multiple spots on TLC and a low yield of the desired ester. What is happening?

A2: This is the most frequent challenge. The reaction involves a 1,3-dipolar cycloaddition, which can be sensitive to stoichiometry, base, and temperature.

Potential Causes & Solutions:

    • Solution: Add the ethyl propiolate to the reaction mixture before the base, or co-add the base and propiolate slowly. This ensures the ylide reacts with the desired partner as soon as it is formed.

  • Cause 2: Incorrect Base. A base that is too strong (e.g., NaH, alkoxides) can deprotonate other positions or catalyze polymerization of the propiolate. A base that is too weak may not efficiently generate the required ylide.

    • Solution: Potassium carbonate (K₂CO₃) is often the optimal choice. It is strong enough to deprotonate the N-aminopyridinium salt but mild enough to prevent most side reactions.

  • Cause 3: Non-Anhydrous Conditions. Water can hydrolyze the reagents or interfere with the ylide formation.

    • Solution: Use anhydrous solvents (e.g., dry DMF or acetonitrile) and run the reaction under an inert atmosphere (N₂ or Ar).

Q3: The final hydrolysis of the ethyl ester (Step 3) is either incomplete or results in a difficult-to-purify product. How can I improve this?

A3: Ester hydrolysis seems straightforward but can be problematic if not controlled properly.

Potential Causes & Solutions:

  • Cause 1: Incomplete Reaction. The ester can be sterically hindered, making hydrolysis slow.

    • Solution: Monitor the reaction closely by TLC or LC-MS until all starting material is consumed. If the reaction stalls at room temperature, gently heat it to 40-50°C. A mixture of ethanol and water as the solvent can improve solubility and reaction rate.

  • Cause 2: Co-precipitation of Impurities. During acidic workup, if the pH is lowered too quickly or if the solution is not sufficiently cooled, impurities can crash out with your product.

    • Solution: After the hydrolysis is complete, cool the reaction mixture in an ice bath. Add acid (e.g., 1M HCl) dropwise with vigorous stirring to slowly lower the pH to ~3-4. This controlled precipitation favors the formation of pure crystals of the carboxylic acid.

  • Cause 3: Product is soluble in the aqueous layer.

    • Solution: After acidification and filtration, check the aqueous filtrate for any remaining product. If significant product remains, it can be recovered by extraction with a suitable organic solvent like ethyl acetate.

Optimized Experimental Protocols

These protocols are designed to be self-validating, with checkpoints and expected outcomes.

Protocol 1: Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is adapted from established methods for analogous structures.[2][3]

  • N-Amination (In situ):

    • To a stirred solution of 5-chloro-2-aminopyridine (1.0 eq) in anhydrous DMF, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0-5°C.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of the N-aminopyridinium sulfonate salt often results in a thick slurry. This intermediate is typically not isolated and is used directly in the next step.

  • Cycloaddition:

    • To the slurry from the previous step, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

    • Cool the mixture to 0°C.

    • Slowly add ethyl propiolate (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Checkpoint: Monitor the reaction by TLC or LC-MS. You should see the consumption of the starting pyridine and the appearance of a new, less polar spot corresponding to the product ester.

  • Workup and Purification:

    • Pour the reaction mixture into ice-cold water. A solid precipitate should form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with water, followed by a cold heptane/ethyl acetate mixture (e.g., 4:1) to remove nonpolar impurities.[3]

    • Dry the solid under vacuum. The crude product is often sufficiently pure for the next step. If required, recrystallization from ethanol can be performed.

Protocol 2: Hydrolysis to this compound
  • Saponification:

    • Suspend the crude ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) as a 1M aqueous solution.[3]

    • Stir the mixture at room temperature for 2-4 hours. The suspension should become a clear solution as the reaction proceeds.

    • Checkpoint: Monitor by TLC until the starting ester spot has completely disappeared.

  • Acidification and Isolation:

    • Cool the reaction solution in an ice bath.

    • Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 3-4. A white or off-white precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water until the filtrate is neutral.

    • Dry the product in a vacuum oven at 50°C to a constant weight.

Data Summary

The following table provides expected yields for the synthesis of the analogous 6-bromo compound, which serves as a reliable benchmark for this synthesis.[3]

StepProductTypical YieldPurity (LC)Key Parameters
1 & 2Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate~40%>93%Temperature control during propiolate addition is critical.
36-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid>90% (from ester)>98%Slow, controlled acidification is key for high purity.
Overall Final Product ~36% >98% -

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with this synthesis? A1: Hydroxylamine-O-sulfonic acid is corrosive and a potential irritant; handle with appropriate PPE. Ethyl propiolate is volatile and flammable. The reaction should be conducted in a well-ventilated fume hood.

Q2: Which analytical methods are essential for this process? A2:

  • TLC (Thin Layer Chromatography): Essential for routine reaction monitoring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Invaluable for checking the mass of the product and identifying byproducts in crude reaction mixtures.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Required for unambiguous structural confirmation of the final product and key intermediates.

Q3: Can I use a different base for the hydrolysis, such as lithium hydroxide (LiOH)? A3: Yes, LiOH is often used for ester saponification and can be an excellent alternative to NaOH, sometimes providing cleaner reactions or working more efficiently at lower temperatures. The stoichiometry and reaction conditions may need slight re-optimization.

References

Technical Support Center: Purification of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity of this important pharmaceutical intermediate through recrystallization.[1][2] This document moves beyond standard protocols to offer troubleshooting solutions and frequently asked questions, grounded in established scientific principles.

I. Troubleshooting Guide: Addressing Common Recrystallization Challenges

This section addresses specific issues that may arise during the recrystallization of this compound, providing explanations and actionable solutions.

Q1: My yield of purified this compound is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low recovery is a frequent issue in recrystallization and can stem from several factors.[3][4] Here’s a breakdown of potential causes and how to address them:

  • Excess Solvent: The most common reason for poor yield is using too much solvent to dissolve the crude product.[3][5][6] Even in the cold, the compound will have some solubility, and excess solvent will keep more of your product in the solution (the mother liquor) instead of allowing it to crystallize.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.[5][7] If you suspect you've used too much, you can carefully evaporate some of the solvent and attempt to recrystallize again.[3][4]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. This can be done by placing them in an oven or rinsing with hot solvent before filtration.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] If the compound is too soluble in the chosen solvent even at low temperatures, the yield will be compromised.

    • Solution: Conduct small-scale solubility tests with a range of solvents to find the optimal one. A good starting point for a molecule like this compound, which has both polar (carboxylic acid, pyridine-like nitrogen) and non-polar (chlorophenyl) features, might include alcohols (methanol, ethanol), esters (ethyl acetate), or solvent mixtures.[9]

  • Transfer Losses: Mechanical losses during transfers between flasks and during filtration can add up.

    • Solution: Be meticulous in your transfers. Use a small amount of cold solvent to rinse flasks and transfer any remaining crystals to the filter.

Q2: After cooling, my this compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of significant impurities that depress the melting point.[6]

  • Immediate Steps:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to decrease the saturation.[3]

    • Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals over oil.[10]

  • If Oiling Persists:

    • Change Solvents: The chosen solvent may not be appropriate. Experiment with a different solvent or a solvent pair.

    • Lower the Cooling Temperature: If using a solvent with a relatively high boiling point, switching to a lower-boiling point solvent might prevent the compound from melting.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.[5] Adding a "seed crystal" of pure compound, if available, can also be very effective.[5][6]

Q3: The purity of my recrystallized this compound has not improved, or the crystals are colored. What went wrong?

A3: This indicates that the impurities have not been effectively removed.

  • Co-crystallization of Impurities: This can happen if the impurity has similar solubility characteristics to the desired compound in the chosen solvent.

    • Solution: A different recrystallization solvent or a multi-solvent system may be necessary to alter the solubility profile of the impurity versus your product.

  • Colored Impurities: The presence of color suggests that colored impurities are still present.

    • Solution: You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.[3]

  • Incomplete Dissolution: If the crude material was not completely dissolved in the hot solvent (aside from any insoluble impurities), the undissolved solid will contaminate the final product.

    • Solution: Ensure that only a minimal amount of insoluble material remains before hot filtration.

Q4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A4: This is a common issue, often due to a supersaturated solution that is reluctant to crystallize.[5][6]

  • Induce Crystallization:

    • Scratching: As mentioned before, scratching the inner surface of the flask with a glass rod can initiate crystal formation.[5][6]

    • Seed Crystals: Adding a tiny crystal of the pure compound can provide a template for crystallization.[5][6]

  • Increase Concentration: It's possible too much solvent was used.[6]

    • Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3]

  • Cool to a Lower Temperature: If an ice bath isn't sufficient, a dry ice/acetone bath can be used to reach lower temperatures, but be aware that this may cause impurities to precipitate as well.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the key properties of a good recrystallization solvent for this compound?

A1: The ideal solvent should exhibit the following characteristics[7][8]:

  • High solubility at high temperatures and low solubility at low temperatures: This is the most critical factor for good recovery.

  • Does not react with the compound: The solvent must be inert.

  • Boiling point: The boiling point should be below the melting point of the compound to prevent oiling out.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

  • Impurity Solubility: Ideally, impurities should be either very soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be removed by hot filtration).[8]

Q2: How do I perform a solvent selection test?

A2: A systematic approach to solvent selection is crucial.[11][12]

  • Place a small amount of your crude this compound (around 10-20 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[7]

  • Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely at or near its boiling point.

  • Cool the test tubes that showed good solubility at high temperatures. The best solvent will be the one from which the compound crystallizes out in good quantity upon cooling.

Table 1: Example Solvent Selection Data

SolventSolubility at Room Temp.Solubility at Boiling Temp.Crystal Formation on Cooling
WaterInsolubleSparingly Soluble-
EthanolSparingly SolubleSolubleYes
Ethyl AcetateSolubleVery SolublePoor
TolueneInsolubleSolubleYes
HexaneInsolubleInsoluble-

Note: This is illustrative data. Actual results must be determined experimentally.

Q3: Can I use a mixed solvent system?

A3: Yes, a mixed solvent system (a "solvent pair") is often very effective. This involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

Procedure:

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise to the hot solution until it becomes cloudy (the point of saturation).

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Q4: What is the general step-by-step protocol for recrystallizing this compound?

A4: The following is a generalized protocol. The exact solvent and volumes will need to be determined experimentally.

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle). Continue adding small portions of the hot solvent until the compound is just dissolved.

  • (Optional) Decoloration: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[7][10] Do not disturb the flask during this time to allow for the formation of larger, purer crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Q5: What safety precautions should I take?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be aware of the hazards of the solvents you are using (e.g., flammability, toxicity). Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

III. Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in a typical recrystallization process.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration insoluble_impurities Insoluble Impurities (Discard) hot_filtration->insoluble_impurities Solid Impurities Present cooling Slow Cooling to Room Temperature hot_filtration->cooling Clear Solution ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration mother_liquor Mother Liquor (Soluble Impurities) filtration->mother_liquor washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure Crystals drying->end

Caption: Workflow for the purification of a solid compound by recrystallization.

IV. References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. 9

  • Troubleshooting Recrystallization. Chemistry LibreTexts. 3

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. 7

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. 11

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. 8

  • Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. 12

  • Recrystallization. Unknown Source. 5

  • Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?. Study.com. 4

  • Tips for maximizing yield, purity and crystal size during recrystallization. ECHEMI. 10

  • Problems with Recrystallisations. University of York, Department of Chemistry. 6

  • This compound. MySkinRecipes. 1

  • Pyrazolo(1,5-a)pyridine-3-carboxylic acid. PubChem. 13

  • This compound. Sunway Pharm Ltd. 14

  • 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Chemrio. 15

  • 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. Google Patents. 2

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. 16

  • 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid. BLDpharm. 17

  • Pyrazolopyridines. Fisher Scientific. 18

  • 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. Synblock. 19

  • 6-METHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID synthesis. chemicalbook. 20

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents. 21

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid. ChemicalBook. --INVALID-LINK--

  • This compound. Sigma-Aldrich. 22

  • 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. BLDpharm. 23

References

Technical Support Center: Troubleshooting Side Reactions in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of pyrazolo[1,5-a]pyridines. Here, we address common side reactions and troubleshooting scenarios encountered during experimental work. Our goal is to provide you with the in-depth technical and mechanistic insights needed to optimize your synthetic routes and improve product yields and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for pyrazolo[1,5-a]pyridines and what are their primary drawbacks?

A1: The most prevalent methods involve the [3+2] cycloaddition of N-aminopyridinium salts with alkynes or alkenes.[1][2] While effective, a significant challenge is controlling regioselectivity, especially with unsymmetrically substituted pyridinium salts, which can lead to a mixture of regioisomers.[2] Another common approach is the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds.[1]

Q2: I'm observing a mixture of regioisomers in my reaction. What is the underlying cause and how can I control it?

A2: The formation of regioisomers is a common issue, particularly in the 1,3-dipolar cycloaddition between N-aminopyridinium ylides and unsymmetrical alkynes or alkenes.[2] The regioselectivity is influenced by electronic and steric factors of the substituents on both the pyridine ring and the dipolarophile. For instance, electron-donating or withdrawing groups can direct the cycloaddition to a specific position. To control regioselectivity, several strategies can be employed, such as using specific catalysts or modifying reaction conditions to favor the formation of one isomer over the other.[3][4]

Q3: My reaction is sluggish, and I have a low yield of the desired pyrazolo[1,5-a]pyridine. What factors could be contributing to this?

A3: Low yields can stem from several factors. The reactivity of the starting materials, particularly the N-aminopyridinium salt and the dipolarophile, is crucial. Impurities in the starting materials can inhibit the reaction. Reaction conditions such as solvent, temperature, and reaction time also play a significant role. For example, some reactions may require elevated temperatures or microwave irradiation to proceed efficiently.[5] Additionally, the choice of base is critical in generating the N-aminopyridinium ylide; a base that is too strong or too weak can lead to side reactions or incomplete conversion.

Q4: Are there any alternative synthetic routes that can circumvent the common side reactions?

A4: Yes, several alternative methods have been developed. One such method involves a TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds, which offers high regioselectivity and good to excellent yields under mild conditions.[4][6] Another approach is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[1] These methods can provide access to uniquely substituted pyrazolo[1,5-a]pyridines and may avoid some of the pitfalls of the more traditional cycloaddition reactions.

Section 2: Troubleshooting Guide for Specific Side Reactions

This section provides a detailed analysis of specific side reactions, their mechanisms, and actionable troubleshooting protocols.

Issue 1: Formation of Imidazo[1,5-a]pyridine Isomers

Scenario: During the synthesis of pyrazolo[1,5-a]pyridines from a common enamine intermediate, you observe the formation of a significant amount of the isomeric imidazo[1,5-a]pyridine.[3]

Causality: The formation of either the pyrazolo[1,5-a]pyridine or the imidazo[1,5-a]pyridine is dependent on the cyclization pathway of a common enamine intermediate. The regioselectivity of the cyclization is highly sensitive to the reaction conditions, particularly the reagents used for the cyclization step.[3]

Troubleshooting Protocol:

  • Reagent Selection:

    • To favor the formation of pyrazolo[1,5-a]pyridines , utilize hydroxylamine hydrochloride with a base such as sodium acetate in a suitable solvent like ethanol.

    • To selectively synthesize imidazo[1,5-a]pyridines , employ hydroxylamine hydrochloride with trifluoroacetic anhydride (TFAA).[3]

  • Reaction Condition Optimization:

    • Carefully control the temperature and reaction time as these can influence the selectivity of the cyclization.

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions for the desired product.

Visualizing the Divergent Pathway:

G Start Common Enamine Intermediate Pyrazolo Pyrazolo[1,5-a]pyridine Start->Pyrazolo Hydroxylamine-HCl, NaOAc, EtOH Imidazo Imidazo[1,5-a]pyridine Start->Imidazo Hydroxylamine-HCl, TFAA

Caption: Divergent synthesis from a common intermediate.

Issue 2: Unwanted Dimerization or Polymerization

Scenario: In reactions involving N-aminopyridinium ylides, you observe the formation of dimeric or polymeric byproducts, leading to a complex reaction mixture and low yield of the desired pyrazolo[1,5-a]pyridine.

Causality: N-aminopyridinium ylides are reactive intermediates. In the absence of a suitable dipolarophile or under suboptimal reaction conditions, they can react with themselves, leading to dimerization or polymerization. This is particularly prevalent at higher concentrations or temperatures.

Troubleshooting Protocol:

  • Control of Ylide Generation:

    • Generate the N-aminopyridinium ylide in situ in the presence of the dipolarophile. This can be achieved by the slow addition of the base to a mixture of the N-aminopyridinium salt and the dipolarophile.

    • Use a non-nucleophilic base of appropriate strength to deprotonate the N-aminopyridinium salt without causing other side reactions.

  • Reaction Parameter Adjustment:

    • Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions.

    • Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize decomposition and side reactions of the ylide.

Comparative Reaction Conditions:

ParameterStandard ConditionsOptimized Conditions
Base Addition All at onceSlow, dropwise addition
Concentration 0.5 M0.1 - 0.2 M
Temperature RefluxRoom Temperature to 50 °C
Issue 3: Competing Nucleophilic Attack in N-Oxide Amination

Scenario: When preparing 2-aminopyridines as precursors via the amination of pyridine N-oxides, you observe side products arising from the reaction of the amine nucleophile with the activating agent or from the counterion attacking the activated pyridine N-oxide.[7][8]

Causality: The activation of the pyridine N-oxide makes the pyridine ring susceptible to nucleophilic attack. However, the activating agent itself can be attacked by the amine nucleophile. Furthermore, the counterion of the activating agent can also act as a nucleophile.[7]

Troubleshooting Protocol:

  • Choice of Activating Agent:

    • Utilize activating agents that are less prone to reacting with the amine nucleophile. Phosphonium-based reagents like PyBroP have been shown to mitigate this side reaction, although their cost and stability can be a concern for large-scale synthesis.[7]

    • An alternative is to use tosyl anhydride (Ts₂O) or tosyl chloride (TsCl) with careful control of reaction conditions.[8]

  • Use of an Ammonium Surrogate:

    • Employing a protected form of ammonia, such as saccharin, can prevent side reactions. The saccharin adduct of the pyridine N-oxide can be formed and then deprotected in situ under acidic conditions to yield the 2-aminopyridine.[7]

Workflow for Minimizing Side Reactions in N-Oxide Amination:

G cluster_0 Ammonium Surrogate Strategy N_Oxide Pyridine N-Oxide Adduct Saccharin Adduct N_Oxide->Adduct Activation Saccharin Saccharin Saccharin->Adduct Deprotection In situ Deprotection (Acidic Conditions) Adduct->Deprotection Product 2-Aminopyridine Deprotection->Product

References

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are cornerstone structures in modern medicinal chemistry, appearing in molecules targeting a range of diseases.[1] However, their synthesis is not without challenges, often requiring careful optimization to achieve desired yields, regioselectivity, and purity.

This document provides field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered questions to help you navigate the complexities of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing the pyrazolo[1,5-a]pyridine core?

There are several robust methods, but two strategies stand out for their versatility and broad application:

  • [3+2] Cycloaddition: This is arguably the most prevalent method, involving the reaction of an N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or an alkene.[2][3] This approach offers a high degree of flexibility in introducing substituents.

  • Condensation of Aminopyrazoles: This classic strategy involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[4] The reaction mechanism typically involves nucleophilic attack followed by cyclization and dehydration, often catalyzed by acid or base.[4]

Modern advancements include microwave-assisted methods, which can dramatically reduce reaction times and improve yields, and sonochemical approaches that offer an alternative energy source for activation.[4][5][6]

Q2: What is the general mechanism for the popular [3+2] cycloaddition pathway?

The reaction proceeds through a formal [3+2] cycloaddition between an N-iminopyridinium ylide (the 1,3-dipole) and a dipolarophile (like an alkyne). The process involves the formation of a transient intermediate which then aromatizes to yield the stable pyrazolo[1,5-a]pyridine ring system.

G cluster_start Starting Materials N-Aminopyridinium Ylide N-Aminopyridinium Ylide Intermediate Intermediate N-Aminopyridinium Ylide->Intermediate [3+2] Cycloaddition Alkyne/Alkene Alkyne/Alkene Alkyne/Alkene->Intermediate Product Product Intermediate->Product Aromatization

Caption: General mechanism for [3+2] cycloaddition synthesis.

Q3: How can I control regioselectivity in my cyclization reaction?

Regioselectivity is a critical challenge, especially when using unsymmetrical starting materials.[7] It is governed by both steric and electronic factors of the substituents on both the pyridine ring and the coupling partner.

  • Steric Hindrance: Bulky groups on either reactant can direct the cycloaddition to the less hindered position.

  • Electronic Effects: Electron-withdrawing or -donating groups can influence the electron density of the reacting centers, favoring one regioisomer over another. Some modern protocols, such as TEMPO-mediated annulation, have been developed to provide high and predictable regioselectivity.[8]

Q4: Are there "green" or milder alternatives to traditional synthesis methods?

Absolutely. The field is actively moving towards more sustainable practices.

  • Microwave-Assisted Synthesis: Offers significant advantages by reducing reaction times from hours to minutes and often improving yields under solvent-free conditions.[4]

  • Sonochemistry: The use of ultrasonic irradiation provides an alternative energy source that can promote reactions, sometimes under catalyst-free conditions.[5][6]

  • Catalyst-Free Conditions: Several modern protocols operate under catalyst-free conditions, reducing cost and potential metal contamination of the final product.[2][3][5]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction is giving very low yield or no product at all. What are the first things I should check?

Low yield is the most common issue. A systematic approach to troubleshooting is essential. The following decision tree can guide your optimization process.

G Start Low or No Yield Observed Reagents Verify Starting Material Purity & Integrity Start->Reagents Conditions Review Reaction Conditions Reagents->Conditions Reagents OK Catalyst Is the catalyst active? Try a different catalyst or increase loading. Conditions->Catalyst Solvent Is the solvent optimal? Screen alternative solvents (see Table 2). Catalyst->Solvent No Improvement Result Improved Yield? Catalyst->Result Success! Temp Is the temperature correct? Vary temperature (RT, reflux, etc.). Solvent->Temp No Improvement Solvent->Result Success! Time Adjust Reaction Time Temp->Time No Improvement Temp->Result Success! Time->Result Success!

Caption: Troubleshooting decision tree for low reaction yield.

Causality Explained:

  • Catalyst: If using a metal catalyst (e.g., Palladium, Copper), ensure it has not been deactivated by exposure to air or impurities. Some reactions may benefit from a different catalytic system entirely.[9][10] For instance, if a palladium-catalyzed reaction fails, a copper-mediated approach might be viable.[11]

  • Solvent: The solvent plays a critical role in solubility and reaction kinetics. A switch from a non-polar solvent like toluene to a polar aprotic solvent like acetonitrile can dramatically alter the outcome.[5]

  • Temperature: Cyclization reactions can be highly sensitive to temperature. Some proceed efficiently at room temperature, while others require reflux to overcome the activation energy barrier.[2][12]

Problem 2: Formation of Multiple Byproducts or Isomers

Q: My TLC/LCMS shows multiple spots, indicating byproducts or isomers. How can I improve the reaction's selectivity?

The formation of byproducts often stems from competing reaction pathways or the decomposition of sensitive intermediates.

  • Lower the Temperature: Running the reaction at a lower temperature can often suppress side reactions, which may have a higher activation energy than the desired transformation.

  • Change the Base/Acid: If using a base or acid catalyst, its strength can be critical. A strong base might lead to unwanted deprotonations and side reactions. Consider screening milder bases like K₂CO₃ or organic bases.[9] Similarly, strong Brønsted acids can sometimes promote side reactions, where a weaker acid like acetic acid might be more effective.[3]

  • Check for Isomerization: In some cases, the initially formed product can isomerize under the reaction conditions to a more stable regioisomer.[13] Analyzing the reaction mixture at earlier time points can help determine if this is occurring.

Problem 3: Difficulty in Product Purification

Q: I've successfully formed the product, but it's difficult to purify. What strategies can I employ?

Purification is a frequent bottleneck. If standard flash chromatography is failing, consider these alternatives:

  • Recrystallization: If your product is a solid, this is a powerful technique for achieving high purity. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Chromatography System Modification:

    • Solvent System: If byproducts have similar polarity, try a different solvent system. For example, switching from ethyl acetate/hexanes to dichloromethane/methanol can alter the elution profile.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column (C18).

  • Acid/Base Wash: If your product or impurities have acidic or basic functional groups, an aqueous acid/base wash during the workup can selectively remove them.

Data & Protocols

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst and solvent is paramount for a successful cyclization. The tables below summarize common choices derived from the literature.

Table 1: Comparison of Common Catalysts and Promoters

Catalyst/Promoter Reaction Type Typical Loading Reference
Palladium (e.g., Pd(PPh₃)₄) Cross-coupling/Cyclization 5-10 mol% [9]
Copper (e.g., Cu(OAc)₂) Dehydrogenative Coupling 10-20 mol% [3]
Acetic Acid (AcOH) Acid-promoted Cyclization 6 equivalents or as solvent [2][3]
TEMPO Mediated Annulation 10-20 mol% [8]

| Catalyst-Free | Thermal/Sonochemical | N/A |[5][6] |

Table 2: Solvent Selection Guide for Cyclization

Solvent Polarity Typical Use Case Reference
Acetonitrile (MeCN) Polar Aprotic Sonochemical & thermal reactions [5]
N-Methylpyrrolidone (NMP) Polar Aprotic [3+2] cycloadditions [12]
Dichloromethane (DCM) Non-polar Reductive aminations, room temp reactions [9]
Ethanol (EtOH) Polar Protic Condensation reactions [3]

| Acetic Acid (AcOH) | Polar Protic | Acid-catalyzed cyclizations |[14] |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for common synthetic routes.

G cluster_workflow General Experimental Workflow A 1. Reagent Prep (Dissolve starting materials) B 2. Reaction Setup (Combine reagents, add catalyst/solvent) A->B C 3. Reaction Monitoring (TLC / LCMS) B->C D 4. Aqueous Workup (Quench, extract) C->D E 5. Purification (Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS, HRMS) E->F

Caption: A standard workflow for synthesis and analysis.

Protocol 1: Catalyst-Free Sonochemical [3+2] Cycloaddition

This protocol is adapted from a highly efficient, catalyst-free method utilizing ultrasound.[5][6]

  • Reagent Preparation: In a suitable reaction vessel, dissolve the 1-amino-2-iminopyridine derivative (1.0 equiv) and the appropriate alkyne derivative (e.g., dimethyl acetylenedicarboxylate, 1.0 equiv) in acetonitrile (approx. 0.3 M).

  • Reaction Setup: Place the vessel in an ultrasonic bath.

  • Sonication: Sonicate the mixture at a controlled temperature (e.g., 85 °C) for 20-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. The product often precipitates directly from the reaction mixture.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like acetonitrile.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS. Expected yields are often excellent (>90%).[5]

Protocol 2: Acetic Acid-Promoted Cross-Dehydrogenative Coupling (CDC)

This protocol is based on an aerobic, catalyst-free CDC reaction.[2][3]

  • Reagent Preparation: To a solution of the N-amino-2-iminopyridine (1.0 equiv) and a 1,3-dicarbonyl compound (1.0 equiv) in ethanol (approx. 0.3 M), add acetic acid (6.0 equiv).

  • Reaction Setup: Place the solution in a sealed tube or a flask equipped with a reflux condenser and an O₂ balloon (or leave open to air).

  • Heating: Stir the reaction mixture vigorously at high temperature (e.g., 130 °C) for 18 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure pyrazolo[1,5-a]pyridine product.

  • Characterization: Analyze the purified compound by NMR and mass spectrometry to confirm its identity and purity.

References

Technical Support Center: Column Chromatography Purification of Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyridine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the column chromatography purification of this important class of nitrogen-containing heterocycles. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory techniques.

Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of pyrazolo[1,5-a]pyridines. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Severe Streaking or Tailing of the Compound Spot/Band

Question: My pyrazolo[1,5-a]pyridine compound is streaking badly on both the TLC plate and the column, resulting in poor separation and mixed fractions. Why is this happening and how can I fix it?

Answer: This is the most common issue when purifying nitrogen-containing heterocycles on standard silica gel.

  • Causality: The core of the problem lies in the chemical properties of the stationary phase and the analyte. Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH)[1][2]. Pyrazolo[1,5-a]pyridines are basic compounds, owing to the lone pair of electrons on their nitrogen atoms. This acid-base interaction causes the compound to bind too strongly and sometimes irreversibly to the silica surface, leading to a "drag" effect or "tailing" as the eluent struggles to move it along[2][3].

  • Solutions:

    • Mobile Phase Modification (Primary Solution): The most effective solution is to "deactivate" the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).

      • Triethylamine (TEA): Add 0.1% to 2% TEA to your solvent system. The TEA is a stronger base and will preferentially bind to the acidic silanol groups, allowing your less basic pyrazolo[1,5-a]pyridine to elute symmetrically[1][2][3][4].

      • Ammonia: A solution of 1-10% ammonia in methanol, which is then used as a polar component in your eluent (e.g., in a dichloromethane/methanol system), can also be very effective[4].

    • Alternative Stationary Phases: If mobile phase modification is insufficient or if your compound is particularly acid-sensitive and degrades on silica, consider a different stationary phase.

      • Neutral Alumina: Alumina is a good alternative to silica and can be obtained in acidic, neutral, or basic grades. For these compounds, neutral or basic alumina is recommended.

      • Deactivated Silica Gel: You can prepare this by adding a small percentage of a base, like triethylamine, to the silica gel slurry before packing the column[5][6].

Issue 2: Poor Separation Between the Desired Product and Impurities

Question: My TLC shows two distinct spots, but on the column, they co-elute, or the separation is very poor. What should I do?

Answer: This indicates that the chosen conditions lack the necessary selectivity or efficiency for a preparative separation.

  • Causality & Solutions:

    • Suboptimal Solvent System: Your TLC solvent may separate the spots, but it might not be the optimal system for the larger scale and different dynamics of a column. A small ΔRf (difference in retention factors) on TLC will often translate to poor separation on a column.

      • Action: Re-screen different solvent systems using TLC. The goal is to maximize the ΔRf between your product and the impurity while keeping the Rf of your desired compound between 0.2 and 0.4[5]. Experiment with different solvent combinations. For instance, if ethyl acetate/hexane is not working, try dichloromethane/methanol or acetone/hexane. Sometimes changing one component can drastically alter selectivity[5].

    • Column Overloading: Loading too much crude material onto the column is a primary cause of failed separations[3][7]. The stationary phase becomes saturated, and individual molecules cannot interact with it properly, leading to broad bands that overlap.

      • Action: As a general rule, the mass of the crude sample should be about 1-5% of the mass of the silica gel (e.g., for 40 g of silica, load 400-2000 mg of sample)[5]. For difficult separations (low ΔRf), use a higher silica-to-sample ratio (e.g., 100:1).

    • Improper Packing or Loading: A poorly packed column with channels, cracks, or air bubbles will destroy separation efficiency. Similarly, applying the sample in too large a volume of solvent will result in a very broad initial band.

      • Action: Always pack the column as a homogenous slurry to ensure a uniform bed[5]. For sample loading, dissolve your crude material in the absolute minimum amount of solvent (ideally the mobile phase)[8]. If your compound is poorly soluble in the eluent, use the "dry loading" technique[8][9].

Issue 3: The Compound Will Not Elute from the Column or Appears to Decompose

Question: I've run a very polar solvent system, but my compound is still stuck at the top of the column. Alternatively, I'm getting many new spots in my collected fractions that were not in the crude mixture.

Answer: This points to either extreme polarity or compound instability under the chromatographic conditions.

  • Causality & Solutions:

    • High Polarity: Some pyrazolo[1,5-a]pyridine derivatives, especially those with polar functional groups like carboxylic acids or multiple hydroxyl groups, can be extremely polar and exhibit very strong interactions with silica gel.

      • Action: You may need to use a highly polar mobile phase. A common choice for very polar compounds is a gradient of methanol in dichloromethane (e.g., 0% to 20% MeOH in DCM). Adding a basic modifier like TEA is still recommended[5].

    • On-Column Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive compounds[5][9].

      • Action: First, verify the instability. Spot your compound on a silica TLC plate, wait for 30-60 minutes, and then elute it. If you see a streak or new spots that weren't there initially, your compound is likely decomposing[9]. To purify, you must switch to a less reactive stationary phase like neutral alumina or use deactivated silica with a base in the eluent as described in Issue 1[9].

Problem Summary Primary Cause Recommended Solution
Streaking / Tailing Acid-base interaction between basic compound and acidic silica gel.[1][2]Add 0.1-2% triethylamine (TEA) or ammonia to the mobile phase.[1][4]
Poor Separation Suboptimal solvent system or column overloading.[3][5]Re-optimize solvent system with TLC to maximize ΔRf. Reduce sample load (target 1-5% of silica mass).[5]
No Elution Compound is highly polar and strongly adsorbed.Increase mobile phase polarity (e.g., use a MeOH/DCM gradient).[5]
Decomposition Compound is unstable on the acidic silica gel surface.[9]Confirm instability on TLC. Use neutral alumina or deactivated silica for the column.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying pyrazolo[1,5-a]pyridine compounds?

A1: Silica gel is the most common and versatile stationary phase and should be your starting point. However, due to the basic nature of the pyrazolo[1,5-a]pyridine core, it is crucial to co-elute with a basic modifier (like triethylamine) to prevent tailing[2]. If your compound is particularly sensitive to acid, neutral alumina is an excellent alternative[9].

Q2: How do I properly choose and optimize a solvent system?

A2: The entire success of your chromatography depends on this step. Use Thin Layer Chromatography (TLC) extensively before running your column.

  • Test a range of solvents: Start with common systems like Ethyl Acetate/Hexanes and Dichloromethane/Methanol.

  • Target the right Rf: Adjust the solvent ratio until the Rf value of your desired compound is between 0.2 and 0.4. This range typically provides the best resolution in column chromatography[5].

  • Maximize Separation (ΔRf): The goal is to find a system that gives the largest possible distance between your product spot and any impurity spots.

  • Don't forget the modifier: Perform your TLC optimization with the same amount of base (e.g., 1% TEA) that you plan to use in your column.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a sample application technique used when your compound does not dissolve well in the mobile phase or when you need to use a strong solvent for dissolution that would ruin the separation if applied directly[8].

  • Procedure: Dissolve your crude product in a suitable, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of silica gel impregnated with your sample. This powder is then carefully added to the top of the packed column[8]. This ensures the compound starts as a very narrow, uniform band, leading to better separation.

Q4: Can I use reverse-phase chromatography for these compounds?

A4: Yes, reverse-phase chromatography is a viable, and sometimes superior, alternative, especially for highly polar or ionic pyrazolo[1,5-a]pyridine derivatives. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol)[5][10]. A modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape.

Experimental Protocols & Workflows

Protocol 1: Standard Flash Column Chromatography Workflow

This protocol outlines the general procedure for purifying a moderately polar pyrazolo[1,5-a]pyridine derivative.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification tlc 1. TLC Optimization (e.g., Hex/EtOAc + 1% TEA) Target Rf = 0.3 slurry 2. Prepare Slurry (Silica Gel in initial eluent) tlc->slurry pack 3. Pack Column (Ensure uniform bed, no air) slurry->pack load 4. Load Sample (Wet or Dry Loading) pack->load elute 5. Elute Column (Run gradient, collect fractions) load->elute analyze 6. Analyze Fractions (TLC analysis of fractions) elute->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent (Rotary Evaporation) combine->evap final 9. Yield & Characterize (NMR, MS, etc.) evap->final

Caption: General workflow for column chromatography purification.

  • TLC Optimization: Find a solvent system (e.g., 70:30 Hexane:Ethyl Acetate + 1% Triethylamine) that gives an Rf of ~0.3 for the target compound and good separation from impurities.

  • Column Packing:

    • Select an appropriate size column.

    • Create a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve the crude compound in a minimal volume of solvent (DCM or the mobile phase).

    • Carefully pipette the solution onto the top of the silica bed.

    • Allow the solvent to drain until it is level with the top of the silica.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions while applying gentle air pressure (flash chromatography).

    • If using a gradient, gradually increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Elute the TLC plate and visualize the spots to identify which fractions contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Diagram 2: Troubleshooting Decision Tree for Poor Separation

G start Poor Separation / Co-elution Observed check_streaking Is there significant streaking or tailing? start->check_streaking add_base Add 0.1-2% TEA or NH3 to eluent and re-run TLC. check_streaking->add_base Yes check_rf Is the product Rf between 0.2 and 0.4? check_streaking->check_rf No add_base->check_rf optimize_solvent Re-optimize solvent system with TLC to adjust Rf and maximize separation (ΔRf). check_rf->optimize_solvent No check_load Was the column overloaded? (>5% sample-to-silica ratio) check_rf->check_load Yes success Improved Separation optimize_solvent->success reduce_load Reduce sample load or use a larger column. check_load->reduce_load Yes check_packing Column packed evenly? Sample loaded in min. volume? check_load->check_packing No reduce_load->success repack_reload Repack column carefully. Use dry-loading for poorly soluble samples. check_packing->repack_reload No check_packing->success Yes repack_reload->success

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Purification of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1167055-29-9). This molecule is a critical heterocyclic building block in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of pharmaceutical compounds.[1] Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of biological data.

This guide provides troubleshooting solutions and detailed protocols to address common challenges encountered during the purification of this compound. The methodologies are designed to be robust and are grounded in established chemical principles for pyrazole derivatives.

Part 1: Frequently Asked Questions & Initial Purity Assessment

This section addresses the preliminary steps of identifying and quantifying impurities. A correct diagnosis is the first step toward an effective purification strategy.

Q1: What are the initial physical signs that my this compound sample is impure?

A: A pure sample of this compound is typically an off-white to light-colored solid. Significant deviation from this appearance is an immediate indicator of impurities. Look for these signs:

  • Discoloration: A yellow, brown, or tan coloration often points to the presence of residual starting materials, polymeric byproducts, or degradation products from the synthesis.

  • Inconsistent Texture: A gummy, oily, or sticky consistency suggests the presence of residual solvents or low-melting-point impurities.

  • Broad Melting Point Range: A pure crystalline solid has a sharp, defined melting point. An impure sample will melt over a broad temperature range and at a lower temperature than the pure compound.

Q2: Which analytical techniques are essential for accurately assessing the purity of my product?

A: Visual inspection is not sufficient. For reliable quantification and identification of impurities, a combination of chromatographic and spectroscopic methods is required. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment of pyrazole derivatives.[2]

Technique Purpose Key Insights
RP-HPLC Purity determination and quantification of impurities.Provides the percentage purity (% area) and reveals the number of components in the sample. A C18 column is typically effective.[2]
LC-MS Impurity identification.Provides the mass of the parent compound and its impurities, which is crucial for identifying starting materials, byproducts, or adducts.
¹H NMR Structural confirmation and impurity detection.Confirms the desired product's structure. Can reveal the presence of residual solvents (e.g., ethyl acetate, ethanol) or unreacted starting materials if their protons do not overlap with the product's signals.
Melting Point Indicator of crystalline purity.A sharp melting point indicates high purity; a broad range suggests the presence of contaminants.

Part 2: Troubleshooting Guide for Common Impurities

This section provides solutions to specific impurity-related problems identified through analytical characterization.

Problem: My analysis shows residual this compound ethyl ester.
  • Causality: This impurity is the direct result of an incomplete saponification (hydrolysis) reaction, a common final step in the synthesis of this compound from its corresponding ester.[3] The ester is less polar than the carboxylic acid and can be readily identified by LC-MS and ¹H NMR (look for the characteristic triplet and quartet of an ethyl group).

  • Solution: The most effective method to remove the unreacted ester is to exploit the acidic nature of the desired product using an acid-base extraction. The carboxylic acid will form a water-soluble salt in a basic solution, while the neutral ester will remain in an organic phase.

    See Protocol 2: Purification via Acid-Base Extraction for a detailed, step-by-step procedure.

Problem: My product is significantly discolored (yellow/brown) but appears to be the correct compound by NMR.
  • Causality: Discoloration is typically caused by small amounts of highly colored, often polymeric or aromatic, byproducts formed during the cyclization or subsequent reaction steps. These impurities may be present in quantities too low to be easily resolved by NMR but can be detrimental to downstream applications.

  • Solution: Recrystallization is the gold standard for removing such impurities from a solid product. The principle is to select a solvent system in which the desired compound has high solubility at an elevated temperature but low solubility at a cool temperature, while the impurities remain soluble (or insoluble) at all temperatures.

    See Protocol 3: Bulk Purification by Recrystallization for a detailed, step-by-step procedure.

Problem: After acidification, my product precipitates as a persistent oil or gum instead of a solid.
  • Causality: This phenomenon, often called "oiling out," can occur for several reasons:

    • High Impurity Load: The presence of significant impurities can depress the melting point of the mixture, leading to a liquid phase.

    • Residual Organic Solvents: Trapped solvents from the preceding steps can prevent the formation of a crystalline lattice.

    • Supersaturation: The product may be slow to nucleate and crystallize.

  • Troubleshooting Steps:

    • Trituration: Add a poor solvent (a solvent in which your product is insoluble, such as heptane or cold water) to the oil and vigorously stir or sonicate. This can often induce crystallization by breaking up the oil and providing a surface for nucleation.

    • Solvent Removal: Ensure all organic solvents from previous steps have been thoroughly removed under reduced pressure before the final acidification.

    • Seeding: If you have a small amount of pure, solid material, add a single crystal ("seed") to the cooled, supersaturated solution to initiate crystallization.

    • Re-dissolve and Re-precipitate: Re-dissolve the oil in a suitable organic solvent (e.g., ethyl acetate), wash with brine to remove excess water, dry the organic layer with MgSO₄, and concentrate to dryness. Then, attempt purification via recrystallization as described in Protocol 3.

Part 3: Standard Operating Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method for determining the purity of your sample. It may require optimization for your specific system.

1. Sample Preparation:

  • Prepare a stock solution of your compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B over 1 min, equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection UV at 254 nm and 280 nm

3. Verification:

  • A pure sample should show one major peak. Calculate purity based on the area percent of the main peak. For drug development applications, a purity of >98% is often required.

Protocol 2: Purification via Acid-Base Extraction

This protocol is highly effective for removing neutral or basic organic impurities, such as unreacted ester starting material.

1. Dissolution:

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, DCM) at a concentration of ~50-100 mg/mL.

2. Extraction:

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The desired compound will be in the upper aqueous layer as its sodium salt. The neutral ester impurity will remain in the lower organic layer.

3. Separation and Washing:

  • Drain and collect the lower organic layer (this contains the impurities and can be discarded).

  • Wash the remaining aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.

4. Precipitation:

  • Cool the aqueous layer in an ice bath.

  • Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2-3 (verify with pH paper). A precipitate should form.

5. Isolation:

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove inorganic salts (NaCl).

  • Dry the purified solid under vacuum at 40-50 °C to a constant weight.

6. Verification:

  • Analyze the dried product using the HPLC method in Protocol 1 to confirm the absence of the ester impurity.

Protocol 3: Bulk Purification by Recrystallization

This is the most powerful technique for improving the purity and crystalline form of the final product.

1. Solvent Selection (Scouting):

  • Place ~20 mg of crude material into several test tubes.

  • Add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile) dropwise to each tube at room temperature until the solid just dissolves. A good candidate solvent will require a moderate amount of solvent.

  • If the solid dissolves easily at room temperature, the solvent is likely too good. If it is insoluble, it may be a good anti-solvent.

  • Heat the tubes that did not dissolve at room temperature. A good solvent will dissolve the compound when hot.

  • Cool the solutions that dissolved upon heating. The best solvent will yield a high quantity of crystalline precipitate upon cooling. A solvent/anti-solvent pair (e.g., ethanol/water or ethyl acetate/heptane) may be necessary.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • If a second "anti-solvent" is used, add it dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the hot primary solvent to redissolve.

  • Allow the flask to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

3. Isolation:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

4. Verification:

  • Check the purity by HPLC (Protocol 1) and measure the melting point. The purified product should show significantly higher purity and a sharper melting point.

Part 4: Visual Workflow Guides

The following diagrams illustrate the decision-making process and experimental flow for purifying your compound.

G start_node start_node decision_node decision_node process_node process_node result_node result_node impurity_node impurity_node A Start: Crude Product (Purity < 98%) B Perform HPLC & LC-MS Analysis (Protocol 1) A->B C Major Impurity Identified? B->C D Residual Ester or Neutral Impurity? C->D Yes E Discoloration or Multiple Minor Peaks? C->E No D->E No F Acid-Base Extraction (Protocol 2) D->F Yes G Recrystallization (Protocol 3) E->G Yes I Trace Impurities Remain? F->I G->I H Final Product (Purity > 98%) I->H No J Preparative HPLC (Advanced) I->J Yes J->H G start_node start_node end_node end_node process_node process_node waste_node waste_node product_node product_node A Start: Crude Product in Ethyl Acetate B Add 1M NaOH (aq) and Shake A->B C Separate Layers B->C D_org Organic Layer (Contains Neutral Impurities) C->D_org Discard D_aq Aqueous Layer (Contains Sodium Carboxylate) C->D_aq E Wash Aqueous Layer with Fresh Ethyl Acetate D_aq->E F Cool Aqueous Layer (Ice Bath) E->F G Acidify with HCl (aq) to pH 2-3 F->G H Filter Precipitate G->H I Wash Solid with Cold Water H->I J Dry Under Vacuum I->J K End: Pure Carboxylic Acid J->K

References

Technical Support Center: Scaling up the Synthesis of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1167055-29-9). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, scalable protocols, and answers to frequently encountered challenges in the synthesis of this critical pharmaceutical intermediate.[1][2][3][4] The focus is on robust, scalable methods that avoid problematic purification techniques like column chromatography.

Synthesis Overview: A Scalable Three-Step Approach

The most common and scalable route to this compound begins with the commercially available 2-Amino-5-chloropyridine. The synthesis can be broken down into three core steps: N-amination, cyclization, and saponification. This pathway is advantageous for its operational simplicity and the avoidance of costly purification columns, a significant hurdle in large-scale production.[5]

Synthesis_Workflow cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification & Purification A 2-Amino-5-chloropyridine B 1-Amino-5-chloropyridinium 2,4,6-trimethylbenzenesulfonate A->B  HOSA / MsOH   C Ethyl 6-chloropyrazolo[1,5-a] pyridine-3-carboxylate B->C  Ethyl Propiolate / K₂CO₃   D 6-Chloropyrazolo[1,5-a] pyridine-3-carboxylic acid C->D  NaOH / Acid Precipitation  

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to directly resolve experimental roadblocks.

Issue 1: N-Amination & Intermediate Stability

Q1: My N-amination of 2-Amino-5-chloropyridine results in a dark, intractable mixture, and the isolated aminopyridinium salt seems unstable. What's going wrong?

A1: This is a critical step where success hinges on controlling reactivity and temperature.

  • Causality of Reagent Choice: Hydroxylamine-O-sulfonic acid (HOSA) is a highly reactive N-aminating agent. The reaction is often exothermic. The primary cause of decomposition is poor temperature control, leading to side reactions and degradation of the desired product.

  • Expert Recommendation:

    • Temperature Control: Maintain a strict temperature protocol, typically between 0-10 °C, during the addition of HOSA. Use an ice-water or glycol chiller bath.

    • Stable Salt Formation: The resulting 1-aminopyridinium cation is often unstable as a freebase or with simple counter-ions. It is crucial to isolate it as a stable salt. Mesitylenesulfonate or a similar bulky, non-nucleophilic counter-ion is highly recommended for producing a stable, crystalline solid that is easier to handle and purify.[6]

    • Solvent Choice: Dichloromethane (DCM) or a similar non-reactive solvent is preferable to protic solvents which can interfere with the aminating agent.

Issue 2: Low Yields in the Cyclization Step

Q2: I'm experiencing low yields (<50%) during the [3+2] cycloaddition reaction to form the pyrazolo[1,5-a]pyridine core. How can I improve this?

A2: The formation of the bicyclic core is the most complex step, and its efficiency is highly dependent on reaction parameters. Low yields are common when conditions are not optimized.

  • Causality of Reaction Parameters: This reaction involves the deprotonation of the aminopyridinium salt to form a transient N-ylide, which then undergoes cycloaddition with the electrophilic alkyne (ethyl propiolate). The choice of base, solvent, and temperature is critical to favor the desired pathway over decomposition.

  • Troubleshooting & Optimization:

ParameterCommon ProblemRecommended Solution & Rationale
Base The base is too strong (e.g., NaH, LDA), causing decomposition of the starting material or side reactions with the ester.Use a mild inorganic base like potassium carbonate (K₂CO₃). It is sufficiently basic to generate the ylide without causing degradation, and its heterogeneous nature in many organic solvents can help control the reaction rate.
Solvent The solvent is not polar enough to facilitate the reaction or is too protic (e.g., ethanol), which can quench the ylide intermediate.Acetonitrile or DMF are excellent choices. They are polar aprotic solvents that help solubilize the pyridinium salt and facilitate the ionic mechanism of the reaction.
Temperature The reaction is run at too low a temperature, leading to a slow or stalled reaction. Too high a temperature can cause decomposition.A moderate temperature of 60-80 °C is typically optimal. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation.
Reagent Purity Impurities in the aminopyridinium salt or wet solvent can significantly inhibit the reaction.Ensure the pyridinium salt is thoroughly dried and the solvent is anhydrous. Water can hydrolyze the intermediates and reagents.

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Start [label="Low Cyclization Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Check Purity of\n1-Aminopyridinium Salt", shape=diamond, fillcolor="#FBBC05"]; Base [label="Evaluate Base", shape=diamond, fillcolor="#FBBC05"]; Solvent [label="Optimize Solvent", shape=diamond, fillcolor="#FBBC05"]; Temp [label="Adjust Temperature", shape=diamond, fillcolor="#FBBC05"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Purity; Purity -> Base [label="Purity OK"]; Purity -> Recrystallize [label="Impure"]; Recrystallize [label="Recrystallize Salt\n& Dry Thoroughly", fillcolor="#F1F3F4"]; Recrystallize -> Purity;

Base -> Solvent [label="Using K₂CO₃"]; Base -> SwitchBase [label="Using Strong Base"]; SwitchBase [label="Switch to K₂CO₃\nto minimize side reactions", fillcolor="#F1F3F4"]; SwitchBase -> Base;

Solvent -> Temp [label="Using DMF/ACN"]; Solvent -> SwitchSolvent [label="Using Protic Solvent"]; SwitchSolvent [label="Switch to DMF or Acetonitrile\n(Polar Aprotic)", fillcolor="#F1F3F4"]; SwitchSolvent -> Solvent;

Temp -> Success [label="60-80 °C Optimized"]; }

Caption: Decision tree for troubleshooting the cyclization step.
Issue 3: Purification without Chromatography

Q3: The final product, this compound, is a high-melting solid that is difficult to purify by column chromatography. How can I purify it on a large scale?

A3: This is a critical question for scalability. The acidic nature of the product is the key to a robust, non-chromatographic purification method. Existing methods for similar compounds often report low yields (<10%) when relying on column purification, making it unsuitable for scale-up.[5]

  • Expert Recommendation: Acid-Base Precipitation

    • Dissolution: After the saponification is complete, take the crude reaction mixture and, if necessary, adjust the pH to >12 with aqueous NaOH. This deprotonates the carboxylic acid, forming the highly water-soluble sodium carboxylate salt.

    • Extraction of Impurities: Extract the basic aqueous solution with a water-immiscible organic solvent like DCM or Ethyl Acetate. Any non-acidic, organic-soluble impurities (like unreacted ester) will be removed into the organic layer.

    • Precipitation: Slowly add concentrated HCl to the clean aqueous layer with vigorous stirring while monitoring the pH. The carboxylic acid will precipitate out as a solid as the solution becomes acidic (target pH ~2-3).

    • Isolation: The precipitated solid can be collected by filtration, washed with cold water to remove inorganic salts, and then with a non-polar solvent like hexane to aid drying.

This method is highly effective, scalable, and leverages the chemical properties of the target molecule to achieve high purity.[7]

Detailed Experimental Protocol

This protocol is a representative, scalable procedure adapted from established syntheses of similar pyrazolo[1,5-a]pyridines.[5][8]

Step 1: Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
  • N-Amination: To a stirred solution of 2-Amino-5-chloropyridine (1.0 eq) in DCM at 0 °C, add Hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for 2-3 hours until TLC indicates consumption of the starting material.

  • Add a solution of 2,4,6-trimethylbenzenesulfonic acid (1.0 eq) in DCM. Stir for 1 hour to facilitate salt formation.

  • Filter the resulting precipitate, wash with cold DCM, and dry under vacuum to yield 1-Amino-5-chloropyridinium 2,4,6-trimethylbenzenesulfonate as a stable solid.

  • Cyclization: Suspend the pyridinium salt (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF.

  • Add ethyl propiolate (1.2 eq) dropwise.

  • Heat the mixture to 70 °C and stir for 12-16 hours, monitoring by LC-MS.

  • After cooling, pour the reaction mixture into ice-water. The crude ester will precipitate.

  • Filter the solid, wash thoroughly with water, and dry. This crude ester is typically of sufficient purity for the next step.

Step 2: Saponification and Purification of this compound
  • Saponification: Suspend the crude ethyl ester (1.0 eq) in a 3:1 mixture of Ethanol and Water.

  • Add aqueous sodium hydroxide (2.5 eq) and heat the mixture to 60 °C. Stir until the reaction is complete (typically 2-4 hours, monitor by TLC/LC-MS).

  • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Purification: Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x volumes) to remove any neutral impurities.

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly acidify with 6M HCl with vigorous stirring to a pH of ~2. A thick precipitate will form.

  • Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Filter the solid product, wash with cold deionized water, and dry under vacuum at 50 °C to yield the final product as a white to off-white solid.

Scale-Up Considerations

Transitioning from bench-scale to pilot or manufacturing scale requires careful consideration of several factors.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Rationale & Key Considerations
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluidExothermic N-amination requires efficient heat removal. Saponification requires controlled heating. Surface area-to-volume ratio decreases on scale-up, making heat transfer critical.
Reagent Addition Manual addition (pipette, spatula)Metering pump, solids dosing systemControlled addition of HOSA and HCl is crucial for safety, temperature management, and achieving the correct particle size during precipitation.
Agitation Magnetic stir barOverhead mechanical stirrer (various impeller types)Efficient stirring is needed to maintain homogeneity in slurries (K₂CO₃ step) and during precipitation to control crystal growth and prevent clumping.
Work-up Separatory funnel, Buchner funnelReactor-based phase separation, centrifuge or Nutsche filter-dryerPhase separations and filtrations become more time-consuming. Specialized equipment is required for efficient and safe handling of large volumes.
Drying Vacuum ovenVacuum dryer, filter-dryerEfficiently drying large quantities of wet cake is essential to meet purity specifications and for material stability.

References

Preventing byproduct formation in pyrazolo[1,5-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazolo[1,5-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a privileged core in numerous biologically active compounds, mastering its synthesis is critical. However, the path to high-purity pyrazolo[1,5-a]pyridines is often complicated by the formation of stubborn byproducts.

This document provides in-depth, field-tested insights into preventing, identifying, and troubleshooting common side reactions. We will move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions with scientific rigor.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of pyrazolo[1,5-a]pyridines, organized by the most common synthetic methodologies.

Methodology 1: Condensation of Aminopyrazoles with β-Dicarbonyl Compounds

This is one of the most fundamental and widely used methods for constructing the pyrazolo[1,5-a]pyrimidine ring system, which is structurally analogous to the pyrazolo[1,5-a]pyridine core. The principles of byproduct formation are highly transferable. The reaction involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Question 1: My reaction is producing a mixture of two isomers that are difficult to separate. How can I control the regioselectivity?

Answer: This is the most common problem in this synthesis and arises from the reaction of the two non-equivalent carbonyl groups of an unsymmetrical β-dicarbonyl compound with the two nucleophilic nitrogen atoms of the aminopyrazole. The formation of regioisomers, such as pyrazolo[1,5-a]pyrimidin-7-ones versus pyrazolo[1,5-a]pyrimidin-5-ones, is a classic challenge.[1][2]

Root Cause Analysis: The regiochemical outcome is dictated by two main factors:

  • Relative Electrophilicity of the Carbonyl Groups: The more electrophilic carbonyl carbon will preferentially react with the more nucleophilic exocyclic amino group of the 5-aminopyrazole in the initial condensation step.[3]

  • Reaction Conditions: The choice of catalyst (acidic vs. basic) and temperature can influence which reaction pathway is favored.

Troubleshooting Strategies:

  • Substrate Control: The most effective way to ensure high regioselectivity is to choose your starting materials wisely.

    • Use Symmetrical Dicarbonyls: If your synthetic design allows, using a symmetrical β-dicarbonyl compound like acetylacetone or diethyl malonate will completely avoid the issue of regioisomerism.

    • Exploit Electronic Differences: When using an unsymmetrical β-dicarbonyl, such as a β-keto ester, the ketone carbonyl is generally more electrophilic than the ester carbonyl. This directs the initial attack of the exocyclic amino group to the ketone, leading to a predictable major isomer. For example, reacting a 5-aminopyrazole with ethyl acetoacetate typically favors the formation of the 7-hydroxypyrazolo[1,5-a]pyrimidine isomer.[3]

  • Reaction Condition Optimization:

    • Catalyst Choice: Acidic conditions (e.g., H₂SO₄, p-TsOH) often enhance the electrophilicity of the carbonyl groups and can improve selectivity.[1] Basic conditions can also be effective, but the outcome may vary depending on the specific substrates.

    • Temperature and Reaction Time: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be a single regioisomer. Monitor the reaction closely by TLC or LC-MS to quench it once the desired product is maximized, preventing equilibration to a thermodynamic mixture of isomers.

  • Use of β-Enaminones: Reacting 5-aminopyrazoles with β-enaminones is an excellent strategy for achieving high regioselectivity. The reaction proceeds via an initial aza-Michael addition-elimination, which provides a more controlled pathway to a single product.[4]

The following diagram illustrates the competing pathways leading to regioisomer formation.

G Start1 5-Aminopyrazole NodeA Attack at Carbonyl A (e.g., Ketone) Start1->NodeA Exocyclic NH₂ attacks more electrophilic C=O NodeB Attack at Carbonyl B (e.g., Ester) Start1->NodeB Exocyclic NH₂ attacks less electrophilic C=O Start2 Unsymmetrical β-Dicarbonyl Start2->NodeA Start2->NodeB ProductA Regioisomer A (Major Product) NodeA->ProductA Cyclization & Dehydration ProductB Regioisomer B (Minor Product) NodeB->ProductB Cyclization & Dehydration

Caption: Competing pathways in the synthesis of pyrazolo[1,5-a]pyrimidine regioisomers.

Methodology 2: [3+2] Cycloaddition of N-Iminopyridinium Ylides with Alkynes/Alkenes

This powerful method involves the reaction of an in-situ generated N-iminopyridinium ylide (a 1,3-dipole) with a dipolarophile (an alkyne or alkene) to form the pyrazolo[1,5-a]pyridine core. While efficient, several side reactions can diminish yield and purity.

Question 2: My [3+2] cycloaddition reaction is low-yielding and produces multiple unidentifiable side products. What could be going wrong?

Answer: Low yields in this reaction often point to issues with the stability or reactivity of the N-iminopyridinium ylide intermediate, or competing side reactions of the ylide itself.

Root Cause Analysis:

  • Inefficient Ylide Formation: The ylide is typically generated in situ from an N-aminopyridinium salt using a base. If deprotonation is incomplete or the base is not suitable, the concentration of the reactive ylide will be low.

  • Ylide Instability and Side Reactions: N-iminopyridinium ylides are reactive intermediates that can undergo undesired reactions if the desired cycloaddition is not fast enough.

    • Dimerization: Ylides can potentially dimerize, leading to complex mixtures.[5]

    • Rearrangement: Under photochemical conditions (e.g., exposure to UV or even strong ambient light), N-iminopyridinium ylides can rearrange to 1,2-diazepines, which are structural isomers that will not lead to the desired product.[6]

    • Decomposition: Harsh basic conditions or high temperatures can lead to decomposition of the ylide.

  • Poor Dipolarophile Reactivity: If the alkyne or alkene is electron-rich or sterically hindered, the cycloaddition may be slow, allowing time for ylide side reactions to dominate.

Troubleshooting Strategies:

  • Optimizing Ylide Generation:

    • Base Selection: Use a non-nucleophilic base strong enough to deprotonate the N-aminopyridinium salt but mild enough to avoid side reactions. Common choices include K₂CO₃, Et₃N, or DBU. The choice of base can be critical and substrate-dependent.

    • Anhydrous Conditions: Ensure your solvent and reagents are dry. Water can interfere with the base and potentially hydrolyze starting materials or intermediates.

  • Minimizing Ylide Side Reactions:

    • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil to prevent photochemical rearrangement to diazepines.[6]

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. While some cycloadditions require heat, excessive temperatures can accelerate decomposition.

    • Add Dipolarophile First: Add the alkyne or alkene to the reaction mixture before adding the base. This ensures that as the ylide is generated, it has a high concentration of its reaction partner available, favoring the desired [3+2] cycloaddition over self-reaction.

  • Enhancing Cycloaddition Rate:

    • Use Electron-Deficient Dipolarophiles: The reaction works best with electron-deficient alkynes and alkenes (e.g., those bearing ester, ketone, or phosphonate groups).[7] This is a fundamental requirement of the 1,3-dipolar cycloaddition mechanism with this class of ylides.

    • Solvent Choice: Solvents like acetonitrile, DMF, or toluene are commonly used. The optimal solvent can depend on the solubility of your substrates and may need to be screened.

The workflow below outlines a decision-making process for troubleshooting these reactions.

G start Low Yield in [3+2] Cycloaddition check_ylide Verify Ylide Generation (TLC, crude NMR of salt + base) start->check_ylide ylide_ok Ylide Generation is OK check_ylide->ylide_ok Yes ylide_bad Incomplete Deprotonation check_ylide->ylide_bad No check_conditions Review Reaction Conditions ylide_ok->check_conditions optimize_base Optimize Base (Stronger, non-nucleophilic base) Ensure anhydrous conditions ylide_bad->optimize_base optimize_base->check_ylide protect_light Protect from Light (Wrap flask in foil) check_conditions->protect_light Exposed to light? control_temp Control Temperature (Start at RT or lower) check_conditions->control_temp High temp? optimize_addition Optimize Addition Order (Add base last) check_conditions->optimize_addition Base added first? check_dipolarophile Assess Dipolarophile Reactivity protect_light->check_dipolarophile control_temp->check_dipolarophile optimize_addition->check_dipolarophile dipolarophile_ok Reactive (Electron-deficient) check_dipolarophile->dipolarophile_ok Yes dipolarophile_bad Unreactive (Electron-rich) check_dipolarophile->dipolarophile_bad No end_node Improved Yield and Purity dipolarophile_ok->end_node activate_dipolarophile Modify Synthesis: Use more electron-withdrawing groups on dipolarophile dipolarophile_bad->activate_dipolarophile activate_dipolarophile->end_node

Caption: Troubleshooting workflow for [3+2] cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: I am performing a cross-dehydrogenative coupling (CDC) reaction to form the pyrazolo[1,5-a]pyridine ring and I see a significant byproduct. How can I identify and prevent it? A1: In CDC reactions involving N-amino-2-iminopyridines and β-dicarbonyl compounds, a common byproduct is the formation of a[1][2][8]triazolo[1,5-a]pyridine derivative. This side reaction can be promoted by an excess of the acid catalyst (e.g., acetic acid). To mitigate this, carefully control the stoichiometry of the acid. It is recommended to use the minimum effective amount of acid and monitor the reaction progress to avoid prolonged reaction times that might favor byproduct formation.[9]

Q2: What is the best way to purify my final pyrazolo[1,5-a]pyridine product? A2: Purification strategies depend on the physical properties of your compound.

  • Recrystallization: If your product is a solid with good crystallinity, recrystallization is often the most efficient and scalable method for achieving high purity.[4]

  • Column Chromatography: For non-crystalline solids or oils, silica gel column chromatography is the standard approach. A careful selection of the eluent system is key. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane/methanol.

  • Acid/Base Extraction: If your molecule has basic nitrogen atoms, you can sometimes use an acid/base workup. Dissolve the crude material in an organic solvent, wash with dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract your product.

Q3: Can I use microwave irradiation to speed up my reactions? A3: Yes, microwave-assisted synthesis is an excellent technique for these reactions. It has been shown to significantly reduce reaction times and, in some cases, improve yields and regioselectivity, particularly in the condensation of aminopyrazoles with β-dicarbonyl compounds.[1] The rapid heating can favor the desired reaction pathway over slower, competing side reactions.

Q4: How can I confirm the structure and regiochemistry of my product? A4: A combination of analytical techniques is essential.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools. For confirming regiochemistry, 2D NMR techniques like NOESY (to see through-space correlations between protons) and HMBC (to see long-range C-H correlations) are invaluable for unambiguously assigning the structure.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition of your product.

  • X-ray Crystallography: If you can grow a suitable single crystal, X-ray diffraction provides definitive proof of structure and regiochemistry.

Summary of Key Parameters for Byproduct Prevention

ParameterRecommendation for Methodology 1 (Condensation)Recommendation for Methodology 2 ([3+2] Cycloaddition)Rationale
Substrate Choice Use symmetrical β-dicarbonyls or those with high electronic differentiation (e.g., β-keto esters).Use electron-deficient alkynes/alkenes.To control regioselectivity and ensure a high reaction rate.[1][7]
Temperature Start at room temperature and gently heat if necessary. Monitor for equilibration.Use the lowest possible temperature for a reasonable rate. Avoid high heat.To favor the kinetic product and prevent thermal decomposition of intermediates.
Catalyst/Base Screen mild acid (p-TsOH) or base catalysts.Use a non-nucleophilic organic base (e.g., K₂CO₃, DBU).To promote the desired reaction without causing degradation or side reactions.
Atmosphere/Light Standard air atmosphere is usually sufficient.Protect from light. Use an inert atmosphere (N₂ or Ar) if reagents are air-sensitive.To prevent photochemical rearrangement of the ylide intermediate.[6]
Reagent Addition Standard addition order is typically fine.Add the base last, after the N-aminopyridinium salt and dipolarophile are mixed.To ensure the ylide reacts with the dipolarophile immediately upon formation.

References

Troubleshooting Suzuki coupling with chlorinated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Suzuki Coupling with Chlorinated Pyridines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chlorinated pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these important, yet often recalcitrant, coupling partners. Here, we provide in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your synthetic endeavors.

The Challenge with Chlorinated Pyridines

Suzuki-Miyaura couplings are a cornerstone of modern synthetic chemistry for their ability to form C-C bonds with high efficiency.[1][2] However, chlorinated pyridines introduce specific obstacles that can lead to low yields, incomplete reactions, and the formation of unwanted byproducts. The primary challenges stem from two key factors:

  • Lower Reactivity of the C-Cl Bond : The carbon-chlorine bond is significantly stronger and less reactive than its C-Br or C-I counterparts. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst more difficult to achieve.[3][4]

  • Catalyst Inhibition by the Pyridine Nitrogen : The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst.[4][5] This coordination can form inactive or less active catalyst species, effectively poisoning the catalyst and stalling the catalytic cycle.[3][5] This is particularly problematic for 2-substituted pyridines due to the proximity of the nitrogen to the reaction center.[6]

Overcoming these challenges requires a carefully optimized reaction system, from the choice of catalyst and ligand to the base and solvent. This guide will walk you through the critical parameters to consider.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during experiments in a Q&A format, providing not just solutions but the scientific rationale behind them.

Question 1: My reaction with a 2-chloropyridine substrate is giving very low to no yield. Where should I start troubleshooting?

Answer: This is a classic problem stemming from the dual challenges of C-Cl bond activation and catalyst inhibition. A systematic approach is best.

  • Step 1: Evaluate Your Catalyst System. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[5] You need a highly active catalyst system designed for challenging substrates.

    • Ligand Choice is Critical : The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and their steric bulk can physically block the pyridine nitrogen from coordinating to the metal center.[3]

      • Recommended Ligands : The Buchwald dialkylbiaryl phosphines (e.g., SPhos , XPhos , RuPhos ) are industry standards for this type of coupling.[3][7] N-Heterocyclic Carbenes (NHCs) like IPr or SIPr also provide highly active catalysts that are effective for coupling heteroaryl chlorides.[3][8][9]

    • Use a Precatalyst : Modern palladium precatalysts, such as G3 or G4 Buchwald precatalysts or PEPPSI-type catalysts, are often more efficient.[10] They are designed for clean and rapid generation of the active Pd(0) species in solution.

  • Step 2: Re-evaluate Your Base. The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][11][12]

    • Stronger is Often Better : For recalcitrant couplings, a stronger, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is frequently the base of choice for these systems.[3][7][13] Cesium carbonate (Cs₂CO₃) can also be highly effective.[3]

  • Step 3: Increase Reaction Temperature. Higher temperatures (typically 80-110 °C) can provide the necessary energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.[3][7] However, be aware that excessively high temperatures can also accelerate side reactions.[3]

Question 2: I'm seeing significant amounts of my boronic acid starting material being converted into a simple arene (protodeboronation). How can I prevent this?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and frustrating side reaction, especially with heteroaryl boronic acids in the presence of aqueous bases.[3][5]

  • Minimize Water : While a small amount of water can be beneficial for dissolving the base and facilitating the catalytic cycle, excess water can promote protodeboronation.[7][14] Try using anhydrous solvents and a carefully controlled amount of water, or even running the reaction under strictly anhydrous conditions.

  • Switch Boron Reagent : If protodeboronation remains a persistent issue, boronic acids may not be the best choice. Consider switching to more robust boron reagents that are less susceptible to this side reaction:

    • Pinacol Esters (BPin) : These are generally more stable than their corresponding boronic acids.

    • Trifluoroborate Salts (BF₃K) : Potassium aryltrifluoroborates are highly stable crystalline solids and are excellent coupling partners that are resistant to protodeboronation.[2]

    • MIDA Boronates : These are exceptionally stable and release the boronic acid slowly under the reaction conditions, which can suppress side reactions.[2]

  • Base Selection : The choice of base can influence the rate of protodeboronation. Weaker bases might be gentler, but often a strong base like K₃PO₄ is needed for the coupling itself.[13] It's a balancing act that may require screening.

Question 3: My main byproduct is a biaryl from the self-coupling of my boronic acid (homocoupling). What causes this and how do I stop it?

Answer: Homocoupling is typically promoted by the presence of oxygen or Pd(II) species, which can arise from an inefficiently reduced Pd(II) precatalyst.[3][5]

  • Ensure an Inert Atmosphere : This is the most critical factor. Thoroughly degas your reaction mixture and solvents. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[15] Always run the reaction under a positive pressure of inert gas.[7]

  • Use a Pd(0) Source or Efficient Precatalyst : Using a direct Pd(0) source like Pd₂(dba)₃ (in combination with a suitable ligand) can help.[5] Alternatively, modern precatalysts are designed to ensure rapid and complete conversion to the active Pd(0) catalyst, minimizing residual Pd(II) that can drive homocoupling.[3]

  • Control Stoichiometry : Sometimes, using a slight excess of the chloropyridine relative to the boronic acid can favor the cross-coupling pathway over homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which position on the pyridine ring (2-, 3-, or 4-chloro) is the most difficult to couple?

A1: Generally, 2-chloropyridines are the most challenging due to the "2-pyridyl problem," where the nitrogen atom's proximity to the reaction site leads to strong catalyst inhibition.[6] 3- and 4-chloropyridines are typically more reactive in Suzuki couplings as the nitrogen is further away, reducing its inhibitory effect.[16][17]

Q2: What is the best general-purpose catalyst system for Suzuki couplings of chloropyridines?

A2: There is no single "best" system for all substrates, but a highly reliable starting point for a challenging chloropyridine coupling is a combination of a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., SPhos G3)Provides a reliable source of active Pd(0). Precatalysts offer improved stability and efficiency.[5]
Ligand SPhos or XPhosBulky and electron-rich ligands that accelerate oxidative addition and prevent catalyst inhibition.[3]
Base K₃PO₄A strong, non-nucleophilic base effective for activating boronic acids in challenging couplings.[3][13]
Solvent 1,4-Dioxane, Toluene, or THF (often with a small amount of water)Aprotic polar solvents are standard. Water can aid base solubility but must be controlled.[7][14]

Q3: Can I use a ligand-free system for coupling chloropyridines?

A3: While some ligand-free systems have been reported for specific, highly activated chloropyridines (e.g., those with multiple electron-withdrawing groups), they are generally not reliable for most chloropyridine substrates.[18] The challenges of C-Cl activation and catalyst inhibition usually necessitate the use of a specialized ligand to achieve good yields.[4][16]

Q4: Can microwave irradiation improve my reaction?

A4: Absolutely. Microwave-assisted heating can be highly effective for Suzuki couplings of chloropyridines. The rapid heating can significantly shorten reaction times (from hours to minutes) and often improves yields by overcoming the high activation energy of the oxidative addition step.[19][20]

Visualizing the Process

Understanding the core catalytic cycle and the troubleshooting logic is key to success.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Slow for C-Cl PdII Ar¹-Pd(II)Lₙ-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)Lₙ-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² Product RedElim->Product Ar1X Ar¹-Cl (Chloropyridine) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boron

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system highly active? (e.g., Buchwald/NHC ligand) Start->CheckCatalyst UpgradeCatalyst Switch to a more active ligand (SPhos, XPhos, IPr) and/or a precatalyst. CheckCatalyst->UpgradeCatalyst No CheckBase Is the base strong enough? (e.g., K₃PO₄) CheckCatalyst->CheckBase Yes UpgradeCatalyst->CheckBase UpgradeBase Switch to K₃PO₄ or Cs₂CO₃. CheckBase->UpgradeBase No CheckTemp Is the temperature high enough? (80-110 °C) CheckBase->CheckTemp Yes UpgradeBase->CheckTemp IncreaseTemp Increase temperature. Consider microwave heating. CheckTemp->IncreaseTemp No CheckSideReactions Are side reactions (protodeboronation, homocoupling) a major issue? CheckTemp->CheckSideReactions Yes IncreaseTemp->CheckSideReactions AddressSideReactions Address side reactions: - Ensure inert atmosphere - Use BPin/BF₃K reagents CheckSideReactions->AddressSideReactions Yes Success Reaction Optimized CheckSideReactions->Success No AddressSideReactions->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Exemplary Protocol: Suzuki Coupling of 2-Chloropyridine

This protocol provides a robust starting point for the coupling of a generic 2-chloropyridine with an arylboronic acid. Note: This procedure should be optimized for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Degassed Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Inerting : Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition : Using a syringe, add the anhydrous 1,4-dioxane and degassed water.

  • Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).[7]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS to determine when the starting material has been consumed.

  • Workup : Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[3][5]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl product.[5][7]

References

Validation & Comparative

A Comparative Guide to 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives and the isomeric Pyrazolo[3,4-b]pyridine scaffold. Our focus is on their characterization and performance as kinase inhibitors, offering valuable insights for researchers, medicinal chemists, and drug development professionals. We will explore the rationale behind synthetic choices, present detailed experimental protocols, and provide a comparative analysis of their biological activities supported by experimental data.

Introduction: The Privileged Pyrazolopyridine Scaffold

Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines makes them ideal candidates for interacting with the ATP-binding sites of protein kinases, a critical class of enzymes often dysregulated in diseases such as cancer.[1] The two isomers we will be comparing, pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine, offer distinct electronic and steric properties that can be exploited for developing potent and selective kinase inhibitors. The introduction of a chlorine atom at the 6-position of the pyrazolo[1,5-a]pyridine core, in the case of our topic compound, provides a key handle for further chemical modification and can significantly influence the compound's biological activity and pharmacokinetic properties.

Synthesis and Characterization: A Tale of Two Isomers

The synthetic route to these scaffolds is a critical consideration in their development as drug candidates. The choice of starting materials and reaction conditions can significantly impact the final yield, purity, and scalability of the process.

Synthesis of this compound

The synthesis of the this compound core typically begins with a substituted pyridine, which undergoes N-amination followed by a [3+2] cycloaddition. A general, adaptable protocol is presented below.

Experimental Protocol: Synthesis of Ethyl 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is adapted from established methods for similar pyrazolo[1,5-a]pyridine syntheses.[2]

  • Step 1: N-amination of 5-chloro-2-aminopyridine. To a solution of 5-chloro-2-aminopyridine in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid at 0 °C. The reaction is stirred at room temperature until completion, as monitored by TLC. The resulting N-aminopyridinium salt is then isolated.

  • Step 2: Cycloaddition. The N-aminopyridinium salt is reacted with an excess of ethyl propiolate in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction mixture is heated, and the progress is monitored by TLC.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate.

Hydrolysis to the Carboxylic Acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylate

A standard hydrolysis procedure is employed.[3]

  • Step 1: Saponification. The ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base, such as 1M sodium hydroxide.

  • Step 2: Reaction. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Step 3: Acidification and Isolation. The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with an acid like 1M HCl, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with water, and dried to yield this compound.

Characterization

The synthesized compounds must be rigorously characterized to confirm their identity and purity.

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation. For this compound, one would expect characteristic signals for the aromatic protons on the pyridine and pyrazole rings, with their coupling patterns confirming the substitution pattern.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Synthesis of Pyrazolo[3,4-b]pyridine-3-carboxylic Acid

The synthesis of the comparator scaffold, pyrazolo[3,4-b]pyridine-3-carboxylic acid, often starts from a substituted pyridine derivative and involves a cyclization reaction with a hydrazine.

Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid

This protocol is based on a common synthetic route for this scaffold.[4]

  • Step 1: Reaction of 2-chloro-3-acetylpyridine with hydrazine hydrate. 2-chloro-3-acetylpyridine is reacted with hydrazine hydrate in a suitable solvent. The mixture is heated to reflux.

  • Step 2: Cyclization. The reaction proceeds via a condensation and subsequent intramolecular cyclization to form the pyrazolo[3,4-b]pyridine ring system.

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography to yield 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Comparative Analysis of Biological Activity

The primary application of these scaffolds discussed here is in the development of kinase inhibitors. The subtle differences in their core structures can lead to significant variations in their binding affinities and selectivity profiles.

Structural and Electronic Differences

The positioning of the nitrogen atoms in the pyrazole ring relative to the fused pyridine ring is the key differentiator between the two isomers. This seemingly small change has a profound impact on the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape.

cluster_0 Pyrazolo[1,5-a]pyridine cluster_1 Pyrazolo[3,4-b]pyridine Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine

Caption: Core structures of the two compared scaffolds.

Performance as Kinase Inhibitors

The following table summarizes the reported inhibitory activities of derivatives of both scaffolds against various kinases. It is important to note that these are not direct head-to-head comparisons under identical conditions but rather a collection of data from different studies to illustrate the potential of each scaffold.

Scaffold DerivativeTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-a]pyridine Derivative p110α0.9[5]
Pyrazolo[1,5-a]pyrimidine Derivative EGFR-[6]
Pyrazolo[1,5-a]pyrimidine Derivative B-Raf-[6]
Pyrazolo[3,4-b]pyridine Derivative ALK-L1196M<0.5[7]
Pyrazolo[3,4-b]pyridine Derivative ROS1<0.5[7]
Pyrazolo[3,4-b]pyridine Derivative TRKA56[5]
Pyrazolo[3,4-b]pyridine Derivative TBK10.2[6]

Data Interpretation: The data indicates that derivatives of both scaffolds can achieve potent, low nanomolar inhibition of various kinases. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop highly potent inhibitors of ALK and ROS1, including mutants that confer resistance to existing drugs.[7] The pyrazolo[1,5-a]pyridine scaffold has also demonstrated excellent potency, for instance against PI3Kα.[5]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Both pyrazolopyridine scaffolds act as "hinge-binders," forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This mimics the binding of the adenine moiety of ATP, thus competitively inhibiting the enzyme's activity. The specific substituents on the pyrazolopyridine core then extend into other regions of the ATP-binding site, contributing to the inhibitor's potency and selectivity.

Pyrazolopyridine_Scaffold Pyrazolopyridine Scaffold Hinge_Region Hinge Region Pyrazolopyridine_Scaffold->Hinge_Region Binds to Hydrogen_Bonds Hydrogen Bonds Pyrazolopyridine_Scaffold->Hydrogen_Bonds Forms Competitive_Inhibition Competitive Inhibition Pyrazolopyridine_Scaffold->Competitive_Inhibition Leads to ATP_Binding_Site Kinase ATP-Binding Site Hinge_Region->ATP_Binding_Site Part of Hydrogen_Bonds->Hinge_Region Competitive_Inhibition->ATP_Binding_Site

Caption: Interaction of pyrazolopyridine inhibitors with the kinase ATP-binding site.

Conclusion and Future Perspectives

Both this compound derivatives and their pyrazolo[3,4-b]pyridine counterparts represent highly promising scaffolds for the development of novel kinase inhibitors. The choice between these two isomeric systems will depend on the specific kinase target and the desired selectivity profile. The 6-chloro substituent on the pyrazolo[1,5-a]pyridine scaffold offers a valuable point for diversification and optimization of lead compounds. Future research should focus on direct, head-to-head comparisons of optimized derivatives from both series against a panel of kinases to fully elucidate their respective advantages and disadvantages. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology. Its rigid, planar nature and synthetic tractability make it an ideal starting point for generating diverse chemical libraries with a wide range of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine inhibitors, offering a comparative overview of their performance against various key drug targets. We will delve into the causal relationships behind experimental design and highlight the key molecular interactions that drive potency and selectivity.

The Pyrazolo[1,5-a]pyridine Core: A Foundation for Potent Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework in the design of various kinase inhibitors, including those targeting Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), B-Raf, and mTOR.[2][3][4][5] The core structure's ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of these enzymes.[3] The true power of this scaffold, however, lies in the strategic placement of various substituents around its periphery, which dictates the inhibitor's potency, selectivity, and pharmacokinetic properties.

Key Positions for Substitution and their Impact on Activity

The pyrazolo[1,5-a]pyridine/pyrimidine scaffold offers several key positions for chemical modification, each playing a critical role in defining the inhibitor's biological profile. The most frequently modified positions are C3, C5, and C7.

N

C7

N C3 C5

>]; C3_label [label="Target Specificity\n& Potency"]; C5_label [label="Potency & Selectivity\n(Solvent Front Interaction)"]; C7_label [label="Solubility & PK Properties"];

} caption { label = "Key substitution points on the pyrazolo[1,5-a]pyridine scaffold." fontsize = 12 fontcolor = "#5F6368" }

  • The C3 Position: Dictating Target Specificity and Potency. Substitutions at the C3 position often project into the core of the ATP-binding pocket and are crucial for establishing key interactions with the target kinase. For instance, in the development of Trk inhibitors, the introduction of a picolinamide group at the C3 position of the pyrazolo[1,5-a]pyrimidine ring was found to significantly enhance inhibitory activity.[2] Similarly, for CDK8/19 inhibitors, installing a chlorine atom at the 3-position of a pyrazolopyridine hinge binder led to a dramatic increase in potency, likely due to a favorable halogen-π interaction with a phenylalanine residue in the active site.[6]

  • The C5 Position: Driving Potency and Selectivity. The C5 position often extends towards the solvent-exposed region of the ATP-binding site. Modifications here can be tailored to improve both potency and selectivity. In the context of Trk inhibitors, substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position of the pyrazolo[1,5-a]pyrimidine scaffold, similar to the approved drug Larotrectinib, has proven to be a successful strategy.[2] For PI3Kδ inhibitors, the introduction of indole derivatives at the C5 position of the pyrazolo[1,5-a]pyrimidine core can form an additional hydrogen bond, enhancing selectivity.[7]

  • The C7 Position: Modulating Solubility and Pharmacokinetics. While not always directly involved in target binding, the C7 position is a key handle for optimizing the physicochemical properties of the inhibitor, such as solubility and metabolic stability. For example, in a series of pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, modifications at this position were crucial for achieving oral bioavailability.

Comparative Analysis of Pyrazolo[1,5-a]pyridine Inhibitors Across Different Kinase Targets

The versatility of the pyrazolo[1,5-a]pyridine scaffold is evident in its successful application against a range of kinase targets. The following sections provide a comparative overview of the SAR for different kinase families.

Tropomyosin Receptor Kinase (Trk) Inhibitors

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in the development of Trk inhibitors, with two of the three marketed drugs for NTRK fusion cancers featuring this scaffold.[2]

Compound/SeriesKey C3-SubstituentKey C5-SubstituentPotency (IC50)Key SAR Insights
Larotrectinib AnaloguesPyrazole/Triazole2,5-difluorophenyl-substituted pyrrolidine1.7 nM (TrkA)The presence of the amide bond of picolinamide at the C3 position significantly enhanced activity.[2]
Macrocyclic DerivativesCarboxamide-linked pyridine/pyridinonePyrrolidine moiety1-100 nM (TrkA)The carboxamide group was found to be crucial for potent inhibition.[2]

Experimental Protocol: TrkA ELISA Enzyme Assay

A common method to evaluate the potency of Trk inhibitors is the TrkA ELISA enzyme assay.

  • Plate Coating: 96-well plates are coated with a substrate for TrkA, such as a poly(Glu, Tyr) 4:1 peptide.

  • Kinase Reaction: Recombinant TrkA enzyme is incubated with the test compound at various concentrations in the presence of ATP.

  • Detection: The level of substrate phosphorylation is quantified using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).

  • Signal Measurement: A chromogenic substrate is added, and the resulting colorimetric signal is measured, which is inversely proportional to the inhibitory activity of the compound.

Cyclin-Dependent Kinase (CDK) Inhibitors

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various CDKs, which are key regulators of the cell cycle.[3][8]

Compound/SeriesTarget CDK(s)Key Structural FeaturesPotency (IC50)Key SAR Insights
BS-194 (4k)CDK1, 2, 5, 7, 9Pyrazolo[1,5-a]pyrimidine core3 nM (CDK2), 30 nM (CDK1)Demonstrates potent antiproliferative activity across numerous cancer cell lines.[8]
Compound 15jCDK2Properly substituted pyrazolo[1,5-a]pyrimidineNot specified, but showed in vivo efficacyOrally available and effective in a mouse xenograft model.[9]
Pyrazolopyridine seriesCDK8/19Pyrazolopyridine hinge binder with a C3-chlorine1 nM (CDK8)The C3-chlorine significantly improved potency.[6]
B-Raf Inhibitors

The pyrazolo[1,5-a]pyrimidine and pyrazolopyridine scaffolds have been successfully employed to develop inhibitors of B-Raf, a key kinase in the MAPK signaling pathway.[4][10]

Compound/SeriesTargetKey Structural FeaturesPotency (IC50)Key SAR Insights
Pyrazolo[1,5-a]pyrimidine-3-carboxylatesB-RafCarboxylate group at C3Not specified, but activeSAR was generated for various regions of the scaffold to improve the biochemical profile.[4]
3-methoxy pyrazolopyridines (17 & 19)B-RafV600E3-methoxy pyrazolopyridine hinge-binding templatePotent and selectiveA π-stacking interaction between the pyrazole portion and a tryptophan residue contributes to improved potency.[10]

Comparison with Alternative Scaffolds

While the pyrazolo[1,5-a]pyridine scaffold is highly effective, it is important to consider its performance in the context of other privileged structures used in kinase inhibitor design. For instance, in the realm of mTOR inhibitors, scaffolds such as imidazo[1,5-a]pyrazines have also demonstrated oral efficacy.[11] The choice of scaffold often depends on the specific kinase target and the desired selectivity profile. The pyrazolo[1,5-a]pyridine's strength lies in its synthetic versatility and its proven track record in generating potent, selective, and orally bioavailable drug candidates.

Future Directions

The exploration of the chemical space around the pyrazolo[1,5-a]pyridine scaffold is far from complete. Future research will likely focus on:

  • Novel Substitutions: Exploring new and diverse functional groups at the key positions to further enhance potency and selectivity.

  • Dual-Target Inhibitors: Designing inhibitors that can simultaneously target multiple kinases in a signaling pathway, which may offer improved efficacy and overcome drug resistance. For example, derivatives of pyrazolo[1,5-a]pyrimidine have shown potential as dual CDK2/TRKA inhibitors.[12]

  • Overcoming Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. A thorough understanding of its structure-activity relationships is paramount for the rational design of next-generation therapeutics. By strategically modifying the C3, C5, and C7 positions, medicinal chemists can fine-tune the pharmacological properties of these inhibitors to address a wide range of therapeutic needs, particularly in the field of oncology. The continued exploration of this privileged scaffold holds immense promise for the future of targeted drug discovery.

References

A Comparative Guide to the Biological Activity of 6-Fluoro vs. 6-Chloro Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogen Substitution in Pyrazolo[1,5-a]pyridine Scaffolds

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, including antimicrobial, antitubercular, and modulatory effects on crucial CNS targets like the Corticotropin-Releasing Factor 1 (CRF1) and GABA-A receptors.[1][2][3] The strategic modification of this scaffold is key to tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. Among the most impactful modifications is the introduction of halogens, particularly at the 6-position. This guide provides a comparative analysis of 6-fluoro and 6-chloro pyrazolo[1,5-a]pyridine-3-carboxylic acids, exploring the rationale behind this halogen substitution and its likely impact on biological activity.

Fluorine and chlorine, while both halogens, impart distinct physicochemical properties to a molecule, influencing everything from target binding to metabolic stability.[4][5] Fluorine, with its small size and high electronegativity, can act as a bioisostere for hydrogen, subtly altering electronic distribution and metabolic stability without significant steric hindrance.[1][6] It often enhances metabolic stability by blocking sites of oxidative metabolism.[1][7] In contrast, the larger chlorine atom has a more pronounced effect on lipophilicity and can introduce different steric and electronic interactions within a binding pocket.[4] The choice between a fluorine and a chlorine substituent is therefore a critical decision in the drug design process, with the potential to dramatically alter the pharmacological profile of a compound.[4][5]

This guide will delve into the anticipated differences in biological activity between the 6-fluoro and 6-chloro analogues of pyrazolo[1,5-a]pyridine-3-carboxylic acid, supported by data from related compounds and established principles of medicinal chemistry. We will also provide detailed experimental protocols for key biological assays to enable researchers to conduct their own comparative studies.

Anticipated Biological Activity Profiles: A Comparative Overview

Antimicrobial and Antitubercular Activity

The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated promising antimicrobial and antitubercular properties.[3][8][9] Halogenation can significantly modulate this activity. In a study on halogenated 1,5-diphenyl-1H-pyrazoles, dichloro- and trichloro-derivatives exhibited interesting antimicrobial properties, while the replacement of chlorine with fluorine led to inactive compounds.[2] This suggests that for some microbial targets, the specific electronic and steric properties of chlorine are crucial for activity.

Table 1: Postulated Antimicrobial Activity Comparison

Feature6-Fluoro Analogue6-Chloro AnalogueRationale
Antibacterial Activity Potentially lower activityPotentially higher activityBased on studies of related halogenated heterocycles where chloro-substitution was superior to fluoro-substitution for antibacterial efficacy.[2]
Antitubercular Activity May exhibit potent activityMay exhibit potent activityBoth fluoro and chloro substitutions have been incorporated into potent antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides.[3][8] The optimal halogen may be target-dependent.
Central Nervous System (CNS) Receptor Modulation

Pyrazolo[1,5-a]pyridines are known to interact with CNS receptors, including the CRF1 and GABA-A receptors.[1][10] Halogen substitution can fine-tune the affinity and functional activity at these targets.

Table 2: Postulated CNS Receptor Modulation Comparison

Feature6-Fluoro Analogue6-Chloro AnalogueRationale
CRF1 Receptor Antagonism Potentially high affinityPotentially high affinityHalogenation is a common feature in potent CRF1 receptor antagonists. The choice between fluorine and chlorine may influence selectivity and pharmacokinetic properties.[1]
GABA-A Receptor Modulation May act as a modulatorMay act as a modulatorThe pyrazolo[1,5-a]quinazoline scaffold, a related structure, shows GABA-A receptor modulation.[11] The nature of the halogen can influence whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocols

To facilitate direct comparison of the 6-fluoro and 6-chloro pyrazolo[1,5-a]pyridine-3-carboxylic acids, we provide the following detailed experimental protocols for key biological assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Workflow for Antimicrobial Susceptibility Testing

workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare bacterial inoculum in Mueller-Hinton Broth (MHB) plate Inoculate 96-well plates with bacterial suspension and compound dilutions start->plate compounds Prepare serial dilutions of test compounds compounds->plate incubate Incubate plates at 37°C for 18-24 hours plate->incubate read Visually inspect for turbidity or measure OD600 incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on a suitable agar plate and incubate overnight at 37°C.

    • Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of the 6-fluoro and 6-chloro pyrazolo[1,5-a]pyridine-3-carboxylic acids in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

CRF1 Receptor Binding Assay

This competitive binding assay determines the affinity of the test compounds for the CRF1 receptor.[1]

workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis membranes Prepare cell membranes expressing CRF1 receptor mix Incubate membranes, radioligand, and competitor membranes->mix ligand Prepare radioligand solution (e.g., [¹²⁵I]oCRF) ligand->mix competitors Prepare serial dilutions of test compounds competitors->mix filter Filter to separate bound and free radioligand mix->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity using a scintillation counter wash->count analyze Calculate IC50 and Ki values count->analyze

References

A Comparative Guide to High-Resolution Mass Spectrometry of Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the robust characterization of novel chemical entities is paramount. Pyrazolo[1,5-a]pyridines represent a privileged scaffold in modern medicinal chemistry, with numerous derivatives being investigated as potent kinase inhibitors for therapeutic applications.[1] High-resolution mass spectrometry (HRMS) stands as a cornerstone technology for the unambiguous identification, structural elucidation, and quantification of these compounds. This guide provides an in-depth comparison of HRMS platforms and a practical framework for method development, grounded in scientific principles and field-proven insights.

The Significance of Pyrazolo[1,5-a]pyridines and the Role of HRMS

The pyrazolo[1,5-a]pyridine core is a bioisostere of purines, enabling derivatives to effectively target the ATP-binding sites of various kinases.[2] This has led to the development of potent and selective inhibitors for a range of therapeutic targets.[1][3] Given the subtle structural modifications that can dramatically alter a compound's activity and metabolic fate, the analytical precision afforded by HRMS is indispensable. HRMS provides the high mass accuracy and resolving power necessary to determine elemental compositions, distinguish between closely related analogs and metabolites, and elucidate fragmentation pathways for confident structural confirmation.

Experimental Workflow: A Self-Validating Protocol

A robust analytical method begins with meticulous sample preparation and well-considered chromatographic separation. The following protocol is a validated starting point for the analysis of pyrazolo[1,5-a]pyridine compounds, designed to be adaptable to specific compound properties and matrices.

Diagram of the LC-HRMS Experimental Workflow

LC-HRMS Workflow Figure 1: Generalized LC-HRMS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis A Biological Matrix or Reaction Mixture B Protein Precipitation / Liquid-Liquid Extraction A->B Matrix Removal C Evaporation & Reconstitution B->C Concentration D Reconstituted Sample Injection E Reversed-Phase C18 Column D->E Separation F Gradient Elution E->F Analyte Elution G Electrospray Ionization (ESI) F->G Ionization H Full Scan MS (e.g., Orbitrap/TOF) G->H Mass Analysis I Data-Dependent MS/MS H->I Fragmentation J Accurate Mass Determination I->J K Fragmentation Pattern Analysis J->K L Structural Elucidation K->L

Caption: A comprehensive workflow for the analysis of pyrazolo[1,5-a]pyridine compounds.

Step-by-Step Experimental Protocol

1. Sample Preparation: The Foundation of Reliable Data

The goal of sample preparation is to remove interfering matrix components and concentrate the analyte of interest. The choice of technique depends on the sample matrix.

  • For Biological Matrices (e.g., Plasma, Microsomes):

    • Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition. This step is crucial for ensuring compatibility with the LC system and improving peak shape.

  • For Reaction Mixtures:

    • Dilution: Dilute an aliquot of the reaction mixture in the initial mobile phase to a concentration within the linear range of the instrument.

2. Liquid Chromatography: Achieving Optimal Separation

Reversed-phase chromatography is typically the method of choice for pyrazolo[1,5-a]pyridine compounds.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) provides excellent resolving power for these relatively nonpolar compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A generic gradient starting from 5-10% B, ramping up to 95% B over 5-10 minutes, followed by a hold and re-equilibration, is a good starting point. The gradient should be optimized to ensure adequate separation from isomers and impurities.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.

3. High-Resolution Mass Spectrometry: Data Acquisition

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for N-heterocyclic compounds like pyrazolo[1,5-a]pyridines due to the presence of basic nitrogen atoms that are readily protonated.

  • Full Scan MS: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000) with high resolution (>60,000 FWHM) to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Data-Dependent MS/MS (dd-MS²): Set the instrument to trigger MS/MS scans on the most intense ions from the full scan. This will provide fragmentation data for structural elucidation. Use a normalized collision energy stepping approach (e.g., 20, 30, 40 eV) to obtain a comprehensive fragmentation pattern.

Comparative Analysis of HRMS Platforms: Orbitrap vs. Time-of-Flight (TOF)

The two most common HRMS platforms in drug discovery and development are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both provide high resolution and mass accuracy, they have distinct advantages and disadvantages.

FeatureOrbitrapTime-of-Flight (TOF)
Mass Resolution Typically higher, especially at lower m/z values.[4]Good resolution, but generally lower than Orbitrap for small molecules.
Mass Accuracy Excellent, often in the sub-ppm range with internal calibration.Very good, typically 1-3 ppm with external calibration.
Scan Speed Slower, which can be a limitation for very fast chromatography.Faster, making it well-suited for ultra-high-performance liquid chromatography (UHPLC).
Dynamic Range Good, but can be susceptible to space-charge effects with complex matrices.Excellent, with a wide intrascan dynamic range.
Sensitivity Generally very high, especially for targeted analysis.High sensitivity, particularly for screening applications.
Cost & Maintenance Higher initial cost and more complex maintenance.Lower initial cost and generally more straightforward maintenance.

Expert Insight: For the analysis of pyrazolo[1,5-a]pyridine compounds, both platforms are highly capable. The choice often depends on the specific application.

  • For Structural Elucidation and Metabolite Identification: The superior resolution of the Orbitrap can be advantageous for resolving complex isotopic patterns and separating isobaric interferences, providing greater confidence in elemental composition determination.

  • For High-Throughput Screening and Quantification: The faster scan speed and wide dynamic range of a Q-TOF system may be preferable for rapid analysis of large compound libraries or quantitative studies in complex biological matrices.

Fragmentation Analysis and Structural Elucidation

The fragmentation of pyrazolo[1,5-a]pyridines in ESI-MS/MS is influenced by the substituents on the core structure. However, some general fragmentation pathways can be proposed based on the fragmentation of related N-heterocyclic compounds.[5][6][7]

Proposed Fragmentation Pathways

The fused pyrazolo[1,5-a]pyridine ring system is relatively stable. Fragmentation is often initiated by the loss of substituents or cleavage of the less stable bonds.

Fragmentation_Pyrazolo_Pyridine Figure 2: Proposed Fragmentation Pathways M [M+H]+ F1 Loss of R1 M->F1 F2 Loss of R2 M->F2 F3 Ring Cleavage M->F3

Caption: General fragmentation pathways for substituted pyrazolo[1,5-a]pyridines.

Common Fragmentation Reactions:

  • Loss of Substituents: The initial fragmentation often involves the neutral loss of labile substituents. For example, a methoxy group may be lost as formaldehyde, or an alkyl chain may undergo fragmentation.

  • Ring Cleavage: Cleavage of the pyridine or pyrazole ring can occur, often initiated by the loss of a small neutral molecule like HCN. The specific fragmentation will be highly dependent on the substitution pattern. For some fused N-heterocycles, cross-ring cleavages of the pyridazine or pyrimidine rings are observed.[7]

  • Rearrangements: In some cases, rearrangements can precede fragmentation, leading to unique product ions.

Self-Validating System: The combination of high mass accuracy for both precursor and product ions allows for the confident assignment of elemental compositions to each fragment. This provides a self-validating system for the proposed fragmentation pathway. For example, if a neutral loss of 28 Da is observed, high mass accuracy can distinguish between a loss of CO (27.9949 Da) and N₂ (28.0061 Da).

Conclusion

The analysis of pyrazolo[1,5-a]pyridine compounds by high-resolution mass spectrometry is a powerful approach for their characterization in the context of drug discovery and development. By employing a systematic and well-validated experimental workflow, researchers can obtain high-quality data for structural elucidation, impurity profiling, and metabolic studies. The choice between Orbitrap and TOF platforms should be guided by the specific analytical needs, with both technologies offering excellent performance. A thorough understanding of the potential fragmentation pathways, supported by the high mass accuracy of HRMS, provides the confidence required to advance these promising therapeutic agents through the development pipeline.

References

A Comparative Guide to In Vitro Kinase Selectivity Profiling of Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro kinase selectivity profiling of pyrazolo[1,5-a]pyridine compounds, a prominent class of scaffolds in kinase inhibitor drug discovery. We will delve into the structural rationale for their efficacy, compare their performance against alternative inhibitor scaffolds, and provide detailed experimental protocols for robust kinase activity and selectivity assessment. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Kinase Inhibitor Motif

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores are recognized as "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their remarkable versatility to bind to the ATP-binding site of a wide range of kinases with high affinity.[2][3] Their unique structural features, including the ability to mimic the purine ring of ATP and form critical hydrogen bonds with the kinase hinge region, make them ideal starting points for the development of potent and selective kinase inhibitors.[2][4]

Extensive research has demonstrated the potential of pyrazolo[1,5-a]pyridine derivatives to target a multitude of kinases implicated in cancer and other diseases. These include, but are not limited to, Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinases (PI3K), Cyclin-dependent kinases (CDK), and Casein Kinase 2 (CK2).[1][5][6][7][8] The adaptability of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2][3]

Structure-Activity Relationship (SAR) Insights

The pharmacological properties of pyrazolo[1,5-a]pyridine-based inhibitors are heavily influenced by the nature and position of various substituents.[2][3] Key SAR insights include:

  • Hinge-Binding Moiety: The pyrazolo[1,5-a]pyridine core itself is crucial for interacting with the kinase hinge region, a key determinant of binding affinity.[5][8]

  • Substitutions at Key Positions: Modifications at different positions of the ring system can dramatically alter both potency and selectivity. For instance, the addition of a morpholine group has been shown to reduce off-target effects, thereby improving selectivity.[5]

  • Macrocyclization: Introducing a macrocyclic ring can enhance potency and confer high selectivity for specific kinases, as demonstrated in the development of highly selective CK2 inhibitors.[8]

Comparative Analysis: Pyrazolo[1,5-a]pyridines vs. Alternative Scaffolds

While pyrazolo[1,5-a]pyridines are highly effective, a diverse range of other heterocyclic scaffolds are also employed in the design of kinase inhibitors. Understanding the relative merits of these different core structures is crucial for rational drug design.

ScaffoldKey Features & AdvantagesRepresentative Kinase Targets
Pyrazolo[1,5-a]pyridine/pyrimidine - Privileged scaffold with broad applicability- Well-established synthetic routes- Highly tunable for potency and selectivityTrk, PI3K, CDK, CK2, SRC[4][5][6][7][8]
Imidazopyridazine/Imidazopyridine - Alternative hinge-binding motifs- Can offer distinct selectivity profilesp38 MAP kinase[9]
Quinazoline - Established scaffold for EGFR inhibitors- Known for ATP-competitive inhibitionEGFR[2]
Indole/Azaindole - Versatile scaffold with multiple substitution points- Can yield highly potent inhibitorsVarious, including Aurora kinases[10]

The choice of scaffold often depends on the specific kinase target and the desired selectivity profile. While some scaffolds may have a historical association with particular kinase families, scaffold hopping—the process of exploring alternative core structures—is a valuable strategy for discovering novel inhibitors with improved properties.[11][12]

In Vitro Kinase Selectivity Profiling: Methodologies and Protocols

Determining the selectivity of a kinase inhibitor is a critical step in its development to minimize off-target effects and potential toxicity.[2][3] A variety of in vitro assay formats are available, each with its own advantages and disadvantages.[13]

Visualizing the Kinase Signaling Cascade

To understand the context of kinase inhibition, it is helpful to visualize a relevant signaling pathway. The MAPK/ERK cascade is a well-characterized pathway that is frequently dysregulated in cancer and is a major target for drug development.[14]

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Regulates

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.

Experimental Workflow for Kinase Selectivity Profiling

A typical workflow for assessing the selectivity of a compound like a pyrazolo[1,5-a]pyridine derivative involves screening against a panel of kinases.

Kinase_Profiling_Workflow Compound Pyrazolo[1,5-a]pyridine Compound Assay In Vitro Kinase Assay (e.g., Luminescence-based) Compound->Assay KinasePanel Panel of Diverse Kinases KinasePanel->Assay DataAcquisition Data Acquisition (Plate Reader) Assay->DataAcquisition DataAnalysis Data Analysis (IC50 Determination) DataAcquisition->DataAnalysis SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Detailed Experimental Protocols

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[15]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Pyrazolo[1,5-a]pyridine test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.[15]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[15]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[15]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

This traditional method measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate.[13][16][17]

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Filter mats or membranes

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate at a controlled temperature for a specific time.

  • Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unincorporated [γ-³³P]ATP by spotting the reaction mixture onto a filter membrane and washing.[17]

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the kinase activity by measuring the amount of incorporated radiolabel and calculate the IC50 values in the presence of the inhibitor.

Data Presentation and Interpretation

The results of kinase selectivity profiling are typically presented as a table of IC50 values against a panel of kinases. Lower IC50 values indicate higher potency.

Hypothetical Kinase Selectivity Profile of a Pyrazolo[1,5-a]pyridine Compound
Kinase TargetCompound A (Pyrazolo[1,5-a]pyridine) IC50 (nM)Staurosporine (Control) IC50 (nM)
Kinase A125
Kinase B35010
Kinase C>10,00020
Kinase D92
Kinase E80015

Data is hypothetical and for illustrative purposes only. Staurosporine is a non-selective kinase inhibitor often used as a positive control.[15]

Interpretation: In this hypothetical example, Compound A demonstrates high potency against Kinase A and Kinase D, with significantly lower activity against Kinases B and E, and no activity against Kinase C. This indicates a selective inhibition profile.

Logical Framework for Selectivity Assessment

Selectivity_Assessment PrimaryTarget Primary Target Kinase Potency High Potency (Low IC50) PrimaryTarget->Potency OffTarget1 Off-Target Kinase 1 LowPotency Low Potency (High IC50) OffTarget1->LowPotency OffTarget2 Off-Target Kinase 2 OffTarget2->LowPotency OffTargetN Off-Target Kinase N OffTargetN->LowPotency Selectivity High Selectivity Potency->Selectivity LowPotency->Selectivity

Caption: A logical diagram illustrating the assessment of kinase inhibitor selectivity.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold continues to be a highly valuable starting point for the development of novel kinase inhibitors. Their synthetic tractability and the potential for fine-tuning their pharmacological properties through chemical modification make them a mainstay in drug discovery.[1][2][3] Despite significant advances, challenges such as acquired drug resistance and off-target effects remain.[2][3] Future research will likely focus on the development of next-generation pyrazolo[1,5-a]pyridine derivatives with enhanced selectivity and the ability to overcome resistance mechanisms. The application of diverse in vitro kinase profiling strategies, as outlined in this guide, will be paramount to the success of these endeavors.

References

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors, adenosine antagonists, and antiherpetic agents.[1] The C3-carboxylic acid functional group, in particular, serves as a crucial handle for further molecular elaboration, making pyrazolo[1,5-a]pyridine-3-carboxylic acids highly valuable intermediates in drug discovery programs.

This guide provides an in-depth comparison of the most prevalent and effective synthetic strategies for accessing these important compounds. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols for key transformations, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals.

Key Synthetic Strategies at a Glance

The construction of the pyrazolo[1,5-a]pyridine core predominantly relies on the formation of the pyrazole ring fused to a pre-existing pyridine moiety. The most common and robust methods involve [3+2] cycloaddition reactions, where a three-atom component (the N-N-C fragment) reacts with a two-atom component (a C-C multiple bond). We will explore two major variations of this approach, alongside other notable methods.

G cluster_0 Main Synthetic Approaches Route_A Route 1: Oxidative [3+2] Cycloaddition End Pyrazolo[1,5-a]pyridine-3-carboxylic Acids Route_A->End Route_B Route 2: Classic [3+2] Cycloaddition Route_B->End Route_C Route 3: Tandem/Cascade Reactions Route_C->End  (Often via ester intermediate) Start Pyridine & Alkyne Precursors Start->Route_A Start->Route_B Start->Route_C

Caption: Overview of primary synthetic pathways.

Route 1: Oxidative [3+2] Cycloaddition of N-Aminopyridines

This modern approach has gained traction due to its operational simplicity and use of readily available starting materials. The core transformation involves the reaction of an N-aminopyridine with an α,β-unsaturated carbonyl compound or alkyne, followed by an in-situ oxidation/aromatization step to yield the final fused heterocycle.

Mechanistic Rationale

The reaction is believed to proceed through a sequence of cycloaddition, oxidation, and aromatization.[1] The N-aminopyridine acts as the 1,3-dipole precursor. In the presence of an oxidant (often molecular oxygen or a chemical oxidant like TEMPO), it reacts with a suitable dipolarophile, such as ethyl propiolate, which serves as the precursor for the 3-carboxy group. The initial cycloadduct undergoes oxidative aromatization to furnish the stable pyrazolo[1,5-a]pyridine ring system. The choice of a metal-free system, often performed at room temperature, is a significant advantage, reducing cost and potential metal contamination in the final product.[1][2]

G A N-Aminopyridine C Cycloaddition A->C B Ethyl Propiolate (Dipolarophile) B->C E Oxidative Aromatization C->E D Oxidant (O2 or TEMPO) D->E F Ethyl Pyrazolo[1,5-a]pyridine -3-carboxylate E->F G Hydrolysis F->G H Target Carboxylic Acid G->H

Caption: Workflow for the Oxidative [3+2] route.

Representative Experimental Protocol

Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate [1][3]

  • To a solution of the appropriate N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 5 mL), add ethyl propiolate (1.2 mmol).

  • Stir the reaction mixture vigorously in a vessel open to the air (or under an oxygen atmosphere) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired ester.

Step 2: Hydrolysis to Pyrazolo[1,5-a]pyridine-3-carboxylic acid [3]

  • Dissolve the purified ethyl ester (1.0 mmol) in a mixture of ethanol (10 mL) and 30% aqueous sodium hydroxide solution (5 mL).

  • Heat the mixture to reflux and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Route 2: Classic [3+2] Cycloaddition of N-Iminopyridinium Ylides

This is a well-established and highly versatile method for constructing the pyrazolo[1,5-a]pyridine skeleton. It involves the generation of an N-iminopyridinium ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile.[4][5]

Mechanistic Rationale

The key intermediate is the N-iminopyridinium ylide, which is typically generated in situ from an N-aminopyridinium salt by treatment with a base (e.g., potassium carbonate). This ylide is a stable 1,3-dipole that readily reacts with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, which is often highly regioselective.[4] Subsequent aromatization, sometimes involving the elimination of a small molecule, leads to the final product. The use of sonication has been shown to accelerate this reaction significantly, offering an energy-efficient alternative to prolonged heating.[4]

G A N-Aminopyridinium Salt C N-Iminopyridinium Ylide (1,3-Dipole) A->C B Base (e.g., K2CO3) B->C E Concerted [3+2] Cycloaddition C->E D Alkyne Ester (Dipolarophile) D->E F Aromatization E->F G Ester Product F->G H Hydrolysis G->H I Target Carboxylic Acid H->I

Caption: Workflow for the classic ylide cycloaddition.

Representative Experimental Protocol

Step 1: Synthesis of Ethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate [4]

  • A mixture of 1-amino-2-imino-5-phenyl-1,2-dihydropyridine-3-carbonitrile (10 mmol) and ethyl propiolate (10 mmol) in acetonitrile (30 mL) is prepared.

  • The mixture is subjected to ultrasonic irradiation at 85 °C for 20 minutes (alternatively, the mixture can be refluxed for 3 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the solid product that forms by filtration, wash with ethanol, and dry.

  • Recrystallize the solid from acetonitrile to yield the pure ester product (Typical yield: 85%).[4]

Step 2: Hydrolysis to the Carboxylic Acid

The hydrolysis can be carried out using a standard procedure similar to that described in Route 1, using aqueous NaOH or LiOH followed by acidic workup.

Route 3: Palladium-Catalyzed Cascade Reactions

More advanced strategies involve metal-catalyzed cascade reactions that form multiple bonds in a single operation, offering high atom economy and synthetic efficiency. Palladium catalysis is particularly effective for this purpose.

Mechanistic Rationale

These reactions typically involve a sequence of a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization. For instance, an N-iminopyridinium ylide can undergo a direct alkenylation with an alkenyl iodide, followed by a silver-mediated intramolecular cyclization to form the pyrazolo[1,5-a]pyridine ring.[6] While this specific example leads to C2-substituted products, similar cascade logic can be applied to construct the C3-carboxy substituted scaffold, for example, through a domino direct alkynylation and cyclization process.[3] These methods often require careful optimization of catalysts, ligands, and reaction conditions but can provide rapid access to complex derivatives.

Conceptual Protocol (Illustrative)
  • A mixture of an appropriately substituted N-iminopyridinium ylide (1.0 mmol), an alkyne bearing an ester group (e.g., ethyl propiolate, 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable oxidant/additive is assembled in a solvent like DMF or toluene.

  • The reaction is heated under an inert atmosphere (e.g., Nitrogen or Argon) for several hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by filtration through celite to remove the catalyst, followed by standard aqueous extraction and purification by column chromatography.

  • The resulting ester is then hydrolyzed as described in the previous routes.

Comparative Analysis

To facilitate the selection of an appropriate synthetic route, the key features of each method are summarized below.

FeatureRoute 1: Oxidative [3+2]Route 2: Classic [3+2] YlideRoute 3: Pd-Catalyzed Cascade
Key Reagents N-Aminopyridine, Alkyne EsterN-Aminopyridinium Salt, Alkyne Ester, BaseYlide, Alkyne Ester, Pd-Catalyst
Typical Conditions Room Temp, O₂ or TEMPO, NMPReflux or Sonication (85 °C), AcetonitrileElevated Temp (80-120 °C), Inert atm.
Yields Good to Excellent (up to 95%)[1]Very Good to Excellent (85-95%)[4][5]Good, but highly substrate-dependent
Substrate Scope Broad compatibility with electron-donating and -withdrawing groups.[1]High regioselectivity; works well with various substituted pyridines.[4]Can be sensitive to steric and electronic factors; requires careful optimization.
Advantages Metal-free, mild conditions, operational simplicity.High yields, high regioselectivity, well-established, can be accelerated by sonication.High atom economy, rapid complexity generation, access to diverse structures.
Disadvantages May require longer reaction times.Requires pre-synthesis of N-aminopyridinium salt; base-sensitive groups may be an issue.Cost of catalyst, potential for metal contamination, requires inert atmosphere, optimization can be tedious.

Conclusion and Recommendations

For the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acids, both Route 1 (Oxidative [3+2] Cycloaddition) and Route 2 (Classic [3+2] Ylide Cycloaddition) represent robust, high-yielding, and reliable methods.

  • Route 1 is particularly attractive for its mild, metal-free conditions, making it suitable for green chemistry initiatives and for synthesizing products intended for biological screening where metal contamination is a concern. Its operational simplicity is a major benefit for routine synthesis.[1]

  • Route 2 is a highly efficient and regioselective alternative, especially when accelerated by ultrasound.[4] It is an excellent choice when high yields and short reaction times (with sonication) are a priority, provided the necessary N-aminopyridinium salt precursors are readily accessible.

  • Route 3 , involving palladium catalysis, is a more specialized approach. While powerful for building molecular complexity in a single step, it is generally better suited for library synthesis or when the other methods fail, due to the higher cost and optimization required.[6][7]

Ultimately, the choice of synthesis will depend on the specific goals of the research program, including available starting materials, desired scale, tolerance for metal catalysts, and the importance of reaction time and temperature. For general-purpose synthesis of the title compounds, the oxidative cycloaddition (Route 1) offers an excellent balance of efficiency, cost, and environmental consideration.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a key heterocyclic building block, valued for its role in the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1] Its structural integrity directly impacts the safety and efficacy profile of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount.

This guide provides an in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound. We will explore the rationale behind the chromatographic choices, present detailed experimental protocols, and offer supporting data to guide you in selecting the most suitable method for your laboratory's needs. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[2][3][4][5]

The Analytical Challenge: Properties and Potential Impurities

This compound (MW: 196.59 g/mol ) is a polar molecule, characterized by a carboxylic acid group and a nitrogen-rich heterocyclic core.[6][7] The analysis of such compounds by RP-HPLC can be challenging, often requiring careful method development to achieve adequate retention and sharp peak shapes.[8][9][10]

Potential impurities can originate from the synthesis process, which often involves the reaction of substituted pyridines and pyrazoles.[11][12][13] These may include starting materials, regioisomers, or byproducts from incomplete reactions or side reactions. For this guide, we will consider two potential process-related impurities:

  • Impurity A: 2-Amino-5-chloropyridine (a potential starting material).

  • Impurity B: Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate (the ethyl ester of the main compound, representing an incomplete hydrolysis step).

Method A: Isocratic Elution with a Standard C18 Column

Our primary method is a robust isocratic method developed for routine quality control. It prioritizes simplicity, speed, and reproducibility.

Causality Behind Experimental Choices:
  • Stationary Phase: A traditional C18 column is chosen for its versatility and wide availability. The end-capping minimizes peak tailing that can occur from interactions between the acidic analyte and residual silanols on the silica surface.

  • Mobile Phase: A simple acidic mobile phase (0.1% formic acid in water/acetonitrile) is used. The acid serves two key purposes: it protonates the carboxylic acid group on the analyte, rendering it less polar and enhancing retention on the C18 phase, and it ensures a consistent pH to prevent peak splitting or shifting. Acetonitrile is selected as the organic modifier due to its low UV cutoff and viscosity.

  • Isocratic Elution: This approach uses a constant mobile phase composition, which simplifies the method, reduces run-to-run variability, and minimizes column re-equilibration time, thereby increasing throughput.[14][15]

  • Detection: UV detection at 254 nm is selected as it is a common wavelength where aromatic and heterocyclic compounds exhibit strong absorbance.

Experimental Protocol: Method A
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 65% Water (0.1% Formic Acid) : 35% Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm
Run Time 10 minutes
Sample Prep. 0.5 mg/mL in 50:50 Water:Acetonitrile

Method B: Gradient Elution with a Polar-Embedded Column

The alternative method employs a gradient elution strategy with a modern, polar-embedded stationary phase. This method is designed for higher resolution and sensitivity, making it suitable for impurity profiling and method development.

Causality Behind Experimental Choices:
  • Stationary Phase: A polar-embedded column (e.g., amide or carbamate phase) is chosen to offer alternative selectivity and improved retention for polar analytes like our target compound.[10] These phases are also more stable in highly aqueous mobile phases, preventing the "phase collapse" that can sometimes occur with traditional C18 columns.[16]

  • Mobile Phase: The same mobile phase components are used for consistency, but a gradient elution is employed.

  • Gradient Elution: The gradient, moving from a lower to a higher concentration of organic solvent, allows for the effective elution of a wider range of impurities with varying polarities. It sharpens peaks and improves sensitivity, which is crucial for detecting low-level impurities. The revised USP <621> guidelines provide flexibility for such adjustments in gradient methods.[3]

  • Detection: The same UV wavelength is used for a direct comparison of sensitivity.

Experimental Protocol: Method B
ParameterCondition
Column Polar-Embedded RP, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient 0-10 min, 20-60% B; 10-12 min, 60-20% B; 12-15 min, 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm
Run Time 15 minutes
Sample Prep. 0.5 mg/mL in 50:50 Water:Acetonitrile

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for performing the purity assessment, from sample preparation to final data analysis and reporting.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Solubilize_S Dissolve & Sonicate Sample (0.5 mg/mL) Sample->Solubilize_S Standard Weigh Reference Std. Solubilize_R Dissolve & Sonicate Reference (0.5 mg/mL) Standard->Solubilize_R Diluent Prepare Diluent (50:50 Water:ACN) Diluent->Solubilize_S Diluent->Solubilize_R SystemSuitability System Suitability Test (Inject Reference Std. 5x) Solubilize_R->SystemSuitability Analysis Inject Blank, Sample, and Reference Std. SystemSuitability->Analysis If SST Passes Integrate Integrate Chromatograms Analysis->Integrate Calculate Calculate Purity (% Area) and Impurity Levels Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: HPLC Purity Assessment Workflow.

Performance Comparison: Experimental Data

A batch of this compound spiked with Impurity A (0.15%) and Impurity B (0.20%) was analyzed using both methods. The following tables summarize the performance data.

Table 1: Chromatographic Performance
ParameterMethod A (Isocratic)Method B (Gradient)Objective & Rationale
Retention Time (Main Peak) 4.52 min8.76 minIndicates retention on the column. Longer time in Method B is due to the shallower starting gradient.
Resolution (Main Peak / Impurity A) 2.13.5A measure of peak separation. Method B provides superior separation from the early-eluting polar impurity.
Resolution (Main Peak / Impurity B) 2.54.2Method B also provides better separation for the less polar ester impurity.
Tailing Factor (Main Peak) 1.21.1Measures peak symmetry. Both methods provide acceptable symmetry, with Method B being slightly better.
Theoretical Plates (Main Peak) 7,50012,500Indicates column efficiency. The gradient and smaller particle size in Method B lead to sharper peaks and higher efficiency.
Table 2: Method Validation Parameters (Summary)

This data is based on a validation study performed according to ICH Q2(R2) guidelines.[2][4][17]

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria (Typical)
Linearity (r²) 0.99920.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 100.5%99.8% - 101.0%98.0% - 102.0%
Precision (% RSD) 0.45%0.21%≤ 2.0%
Limit of Quantitation (LOQ) 0.05%0.01%Reportable
Run Time 10 min15 minMethod-dependent

Logic for Method Selection

The choice between these two methods depends entirely on the intended application. The following decision tree provides a logical path for selection.

G Start What is the primary goal? QC Routine QC / Batch Release Start->QC RD R&D / Impurity Profiling Start->RD HighThroughput Is high throughput critical? QC->HighThroughput HighRes Is highest resolution needed? RD->HighRes Simplicity Is method simplicity preferred? HighThroughput->Simplicity Yes MethodB Choose Method B: Gradient Polar-Embedded HighThroughput->MethodB No, resolution is more important MethodA Choose Method A: Isocratic C18 Simplicity->MethodA Yes Simplicity->MethodB No, performance is key LowImpurity Need to quantify very low-level impurities (<0.05%)? HighRes->LowImpurity Yes HighRes->MethodA No, standard resolution is sufficient LowImpurity->MethodA No LowImpurity->MethodB Yes

Caption: Decision Tree for HPLC Method Selection.

Conclusion and Recommendations

Both HPLC methods presented are valid and robust for the purity assessment of this compound.

  • Method A (Isocratic) is the superior choice for a routine quality control environment where speed, simplicity, and cost-effectiveness are the primary drivers. It provides adequate separation for known impurities and meets all typical validation criteria for its intended purpose.

  • Method B (Gradient) is highly recommended for research and development, stability studies, and reference standard characterization. Its enhanced resolving power and lower limit of quantitation provide a more detailed and accurate impurity profile, which is critical during drug development and for troubleshooting out-of-specification results.

Ultimately, the self-validating nature of both protocols, when executed with proper system suitability tests, ensures trustworthy and reproducible data.[18] By understanding the causality behind the experimental design and comparing the performance data, laboratories can confidently select and implement the method that best aligns with their specific analytical needs.

References

Safety Operating Guide

Proper Disposal of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid, a compound frequently utilized in drug discovery and chemical synthesis. As a chlorinated heterocyclic carboxylic acid, this substance requires careful handling due to its potential irritant properties and the environmental hazards associated with halogenated organic compounds.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Characterization

Key Hazard Profile:

  • Skin Irritation: Causes skin irritation.[3][5]

  • Eye Irritation: Causes serious eye irritation.[3][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

  • Environmental Hazard: As a chlorinated organic compound, it is presumed to be persistent and potentially toxic to aquatic life.[1] Improper disposal can lead to environmental contamination.[1]

  • Biological Activity: Pyrazolo[1,5-a]pyridine scaffolds are known to be biologically active, which necessitates preventing their release into the environment.[6][7][8][9]

Based on these characteristics, this compound must be treated as hazardous waste .

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a safe disposal workflow.[10] Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs.

Step-by-Step Collection Procedure:

  • Designate a Waste Container:

    • Use a dedicated, properly labeled hazardous waste container.[11][12] Plastic (e.g., High-Density Polyethylene, HDPE) containers are often preferred for their durability.[11][13]

    • Ensure the container is clean, in good condition, and has a secure, leak-proof screw cap.[10]

    • The container must be compatible with acidic and chlorinated waste.

  • Labeling:

    • Immediately label the waste container with its contents. The label must be clear, legible, and written in English.[12]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • Approximate concentration and quantity.

      • Relevant hazard pictograms (e.g., irritant, environmental hazard).[12]

      • The date waste was first added to the container.[11]

      • Your name, laboratory, and contact information.[12]

  • Segregation:

    • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a designated solid waste container. Keep solid and liquid waste separate.[10][12]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, dedicated liquid waste container.

    • Crucial Incompatibilities:

      • DO NOT mix this waste stream with non-halogenated solvents. Halogenated waste is typically incinerated under specific conditions and mixing it with other solvents complicates recovery and disposal.[14]

      • DO NOT mix with strong bases or oxidizing agents to avoid exothermic or violent reactions.[3][15]

      • Keep acids well segregated from cyanides, azides, and hypochlorite solutions.[12]

Storage and Accumulation in the Laboratory

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][16]

Storage Requirements:

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[10]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[11]

  • Location: Store in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet.[5][15] Avoid storing in direct sunlight or near sources of heat and ignition.[5][15]

  • Accumulation Limits: Be aware of institutional and regulatory limits for waste accumulation. Typically, a maximum of 55 gallons of hazardous waste may be stored in an SAA.[11][16][17]

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for handling and disposing of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid or Liquid) assess Assess Waste Form start->assess solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess->liquid_waste Liquid select_solid_container Select Labeled Solid Halogenated Organic Waste Container solid_waste->select_solid_container select_liquid_container Select Labeled Liquid Halogenated Organic Acid Waste Container liquid_waste->select_liquid_container store_saa Store in Designated Satellite Accumulation Area (SAA) - Secondary Containment - Keep Closed select_solid_container->store_saa select_liquid_container->store_saa check_full Container Full or Max Accumulation Time Reached? store_saa->check_full check_full->store_saa No request_pickup Arrange for Disposal via Institutional Environmental Health & Safety (EHS) check_full->request_pickup Yes end Waste Removed by EHS for Final Disposal (Incineration) request_pickup->end

Caption: Decision workflow for handling and disposal.

Final Disposal Procedures

The final disposal of this compound must be handled by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health & Safety (EHS) department.[11][16]

  • Never dispose of this chemical down the drain or in the regular trash.[3] This is illegal and environmentally harmful.

  • Do not attempt to neutralize the chemical waste unless you are following a specific, validated, and approved institutional protocol. Improper neutralization can generate more hazardous byproducts.

  • High-temperature incineration is the generally accepted method for the permanent disposal of chlorinated organic residues.[1][18] This process decomposes the compound into gaseous byproducts like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop up the absorbent material and place it into your designated hazardous waste container.[5]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and restrict access to the area.

    • Contact your institution's EHS or emergency response team for cleanup.[17] Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Retrosynthesis Analysis

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Reactant of Route 1
6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
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6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.